3,5-Diacetamido-2,4-diiodobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-diacetamido-2,4-diiodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10I2N2O4/c1-4(16)14-7-3-6(11(18)19)8(12)10(9(7)13)15-5(2)17/h3H,1-2H3,(H,14,16)(H,15,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTSOSUQGPWYBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1)C(=O)O)I)NC(=O)C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10I2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162193-52-4 | |
| Record name | 3,5-Bis(acetylamino)-2,4-diiodobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162193524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-BIS(ACETYLAMINO)-2,4-DIIODOBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D91L944D9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: 3,5-Diacetamido-2,4-diiodobenzoic Acid
CAS Number: 162193-52-4
This technical guide provides a comprehensive overview of 3,5-Diacetamido-2,4-diiodobenzoic acid, a compound of interest for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, potential synthesis strategies, and analytical considerations, with a focus on its relevance as a known impurity in the widely used X-ray contrast agent, Diatrizoic acid.
Chemical and Physical Properties
This compound is an organoiodine compound with the molecular formula C₁₁H₁₀I₂N₂O₄.[1] Its chemical structure consists of a benzoic acid core substituted with two acetamido groups at positions 3 and 5, and two iodine atoms at positions 2 and 4.
A summary of its key computed physical and chemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 488.02 g/mol | PubChem[1] |
| Molecular Formula | C₁₁H₁₀I₂N₂O₄ | PubChem[1] |
| CAS Number | 162193-52-4 | Pharmaffiliates[2] |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | 3,5-bis(Acetylamino)-2,4-diiodobenzoic Acid, Amidotrizoic Acid Dihydrate - Impurity B | Pharmaffiliates[2] |
| Appearance | Off White Powder | Pharmaffiliates[2] |
| Storage | 2-8°C Refrigerator | Pharmaffiliates[2] |
Synthesis and Experimental Protocols
Hypothetical Synthesis Workflow:
The synthesis would likely proceed through the following key steps, starting from 3,5-diaminobenzoic acid:
-
Selective Iodination: This is the most critical and challenging step. To obtain the 2,4-diiodo derivative instead of the 2,4,6-triiodo product, the iodination conditions would need to be carefully controlled. This might involve using a stoichiometric amount of the iodinating agent and carefully managing reaction parameters such as temperature and reaction time.
-
Acetylation: The resulting 3,5-diamino-2,4-diiodobenzoic acid would then be acetylated to introduce the two acetamido groups.
A diagram illustrating the hypothetical synthesis workflow.
Role in Drug Development and as a Pharmaceutical Impurity
Currently, there is no documented evidence of this compound being actively investigated as a therapeutic agent. Its primary significance in the context of drug development is as a known impurity in Diatrizoic acid preparations.[2] Diatrizoic acid is a widely used X-ray contrast agent, and the presence of impurities can affect the safety and efficacy of the final drug product. Therefore, the monitoring and control of this compound levels in Diatrizoic acid are crucial for quality control in the pharmaceutical industry.
Analytical Characterization
The analytical characterization of this compound is essential for its identification and quantification, particularly as an impurity. A combination of chromatographic and spectroscopic techniques would be employed for this purpose.
Analytical Workflow:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be the primary tool for separating this compound from Diatrizoic acid and other related impurities.
-
Mass Spectrometry (MS): Coupled with HPLC, mass spectrometry would provide definitive identification based on the compound's mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure of the isolated impurity.
-
Infrared (IR) Spectroscopy: IR spectroscopy would provide information about the functional groups present in the molecule.
A diagram of a typical analytical workflow for impurity profiling.
Biological Activity and Signaling Pathways
There is a significant lack of information in the public domain regarding the specific biological activity and any associated signaling pathways of this compound. As it is primarily considered an impurity, it is unlikely to have been the subject of extensive pharmacological studies. The toxicological profile of iodinated benzoic acid derivatives, in general, would be a relevant area of consideration for assessing the potential impact of this impurity.
Conclusion
This compound is a compound whose primary relevance to the scientific and pharmaceutical community lies in its role as a process-related impurity in the production of the contrast agent Diatrizoic acid. While specific experimental protocols and biological activity data for this di-iodinated compound are scarce, its structural similarity to Diatrizoic acid allows for inferred synthetic and analytical strategies. Further research into the potential toxicological effects of this impurity could be of value to ensure the continued safety and quality of Diatrizoic acid-based diagnostic agents.
References
Physicochemical Properties of 3,5-Diacetamido-2,4-diiodobenzoic Acid: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the core physicochemical properties of 3,5-Diacetamido-2,4-diiodobenzoic acid, a di-iodinated benzoic acid derivative. The information is tailored for researchers, scientists, and professionals in drug development, presenting both computed data and general experimental methodologies for property determination.
Core Physicochemical Data
Quantitative data for this compound is summarized in the table below. It is important to note that the majority of the available data is computationally derived.[1]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀I₂N₂O₄ | PubChem[1] |
| Molecular Weight | 488.02 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 162193-52-4 | PubChem[1] |
| Canonical SMILES | CC(=O)NC1=C(C(=C(C(=C1)C(=O)O)I)NC(=O)C)I | PubChem[1] |
| InChI | InChI=1S/C11H10I2N2O4/c1-4(16)14-7-3-6(11(18)19)8(12)10(9(7)13)15-5(2)17/h3H,1-2H3,(H,14,16)(H,15,17)(H,18,19) | PubChem[1] |
| InChIKey | IUTSOSUQGPWYBZ-UHFFFAOYSA-N | PubChem[1] |
| XLogP3 | 1.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 3 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Exact Mass | 487.87300 g/mol | PubChem[1] |
| Monoisotopic Mass | 487.87300 g/mol | PubChem[1] |
| Topological Polar Surface Area | 95.5 Ų | PubChem[1] |
| Heavy Atom Count | 19 | PubChem[1] |
Experimental Protocols
Melting Point Determination
The melting point of a solid crystalline substance is a critical physical property indicating its purity.
Methodology: Capillary Melting Point Apparatus
-
Sample Preparation: A small, finely powdered sample of the API is packed into a capillary tube, which is sealed at one end.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
-
Heating: The sample is heated at a controlled rate.
-
Observation: The temperature at which the substance begins to melt (onset) and the temperature at which it is completely liquid (liquefaction) are recorded. The range between these two temperatures is the melting range.
Solubility Determination
Solubility is a crucial parameter that influences the bioavailability of a drug.[4][5]
Methodology: Equilibrium Solubility Method (Shake-Flask)
-
Sample Preparation: An excess amount of the solid API is added to a known volume of a specific solvent (e.g., water, ethanol, buffer of a certain pH) in a sealed container.
-
Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.
-
Quantification: The concentration of the dissolved API in the supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
Determination of the Dissociation Constant (pKa)
The pKa value provides insight into the ionization state of a molecule at different pH values, which affects its solubility, absorption, and distribution.
Methodology: Potentiometric Titration
-
Sample Preparation: A known concentration of the API is dissolved in a suitable solvent (often a co-solvent system like water-methanol for poorly soluble compounds).
-
Titration: The solution is titrated with a standardized solution of a strong acid or base.
-
pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.
Determination of the Partition Coefficient (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and its ability to cross cell membranes.
Methodology: Shake-Flask Method
-
System Preparation: Two immiscible liquid phases, typically n-octanol (representing a lipid phase) and water (representing an aqueous phase), are pre-saturated with each other.
-
Partitioning: A known amount of the API is dissolved in one of the phases, and then the two phases are mixed and shaken vigorously for a set period to allow for partitioning of the compound between the two layers.
-
Phase Separation: The mixture is allowed to stand until the two phases completely separate.
-
Quantification: The concentration of the API in each phase is measured using an appropriate analytical method (e.g., HPLC, UV-Vis).
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Visualizations
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a general workflow for the physicochemical characterization of an Active Pharmaceutical Ingredient (API).
Caption: A general experimental workflow for API physicochemical characterization.
Relationship between Chemical Structure and Physicochemical Properties
The following diagram illustrates the logical relationship between the chemical structure of this compound and its key physicochemical properties.
Caption: Influence of functional groups on physicochemical properties.
References
- 1. This compound | C11H10I2N2O4 | CID 15788110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. labinsights.nl [labinsights.nl]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the Effect of API Properties on Bioavailability Through Absorption Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3,5-Diacetamido-2,4-diiodobenzoic Acid and its Tri-iodinated Analogue
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3,5-Diacetamido-2,4-diiodobenzoic acid. Due to the limited availability of detailed experimental data for this specific di-iodinated compound, this guide also presents in-depth information on its closely related and well-characterized tri-iodinated analogue, 3,5-Diacetamido-2,4,6-triiodobenzoic acid (Diatrizoic Acid), to serve as a valuable reference for researchers, scientists, and drug development professionals.
Molecular Structure and Identification of this compound
This compound is a di-iodinated derivative of benzoic acid with two acetamido groups. It is recognized in the European Pharmacopoeia as "Amidotrizoic Acid EP Impurity B," suggesting it is often a related substance found in the synthesis of the radiocontrast agent Amidotrizoic Acid (Diatrizoic Acid).[1][2] It has been identified as a hydrodeiodination product of diatrizoate.[3]
Table 1: Molecular Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 3,5-bis(acetylamino)-2,4-diiodobenzoic acid |
| CAS Number | 162193-52-4 |
| Molecular Formula | C₁₁H₁₀I₂N₂O₄ |
| Molecular Weight | 488.02 g/mol |
| Synonyms | 3,5-Bis(acetylamino)-2,4-diiodobenzoic acid, Amidotrizoic Acid EP Impurity B |
Physicochemical and Spectroscopic Data of the Analogue: 3,5-Diacetamido-2,4,6-triiodobenzoic Acid (Diatrizoic Acid)
Diatrizoic acid is a widely used X-ray contrast medium.[1][4][5] Its high iodine content makes it radiopaque, allowing for enhanced visualization of internal body structures.[2][4][6] It is a white crystalline powder, very slightly soluble in water and ethanol, but dissolves in dilute solutions of alkali hydroxides.[7][8]
Table 2: Physicochemical Properties of Diatrizoic Acid
| Property | Value |
| Molecular Formula | C₁₁H₉I₃N₂O₄ |
| Molecular Weight | 613.91 g/mol |
| Appearance | White powder |
| Solubility | Very slightly soluble in water and ethanol; soluble in dilute alkali hydroxide solutions |
Table 3: Spectroscopic Data for Diatrizoic Acid
| Spectroscopy | Data Highlights |
| Mass Spectrometry | Base Peak: 134.0359 m/z, Precursor M/z: 612.7624 [M-H]⁻[9] |
| Infrared (IR) Spectroscopy | The infrared absorption spectrum is a key identification parameter and should be concordant with a reference spectrum.[7][8] Key absorption bands are expected for O-H (broad, 3300-2500 cm⁻¹), C=O (carboxylic acid and amide), and C-N vibrations. |
| ¹H-NMR Spectroscopy | A simple ¹H NMR spectroscopic method has been developed for the assay of diatrizoate salts in commercial solutions.[10] |
Experimental Protocols: Synthesis of Diatrizoic Acid
The synthesis of diatrizoic acid typically involves a multi-step process starting from 3,5-dinitrobenzoic acid. The following is a representative synthetic route.
Detailed Methodology for the Synthesis of Diatrizoic Acid:
A common industrial synthesis route is as follows:
-
Reduction of 3,5-Dinitrobenzoic Acid: The starting material, 3,5-dinitrobenzoic acid, is reduced to 3,5-diaminobenzoic acid. This can be achieved through catalytic hydrogenation or by using a reducing agent like ammonium sulfide.[11]
-
Iodination of 3,5-Diaminobenzoic Acid: The resulting 3,5-diaminobenzoic acid is then iodinated to form 3,5-diamino-2,4,6-triiodobenzoic acid. This step is crucial for introducing the radio-opaque iodine atoms. Iodination can be carried out using iodine chloride (ICl) in an acidic medium or with sodium dichloroiodate (NaICl₂).[12]
-
Acetylation of 3,5-Diamino-2,4,6-triiodobenzoic Acid: The final step is the acetylation of the amino groups to yield 3,5-diacetamido-2,4,6-triiodobenzoic acid. This is typically done using acetic anhydride.[11] This acetylation makes the compound more stable.[11]
Biological Activity and Mechanism of Action
The primary biological activity of diatrizoic acid is its function as a radiopaque contrast agent.[1] Its mechanism of action is based on the high atomic number of the covalently bonded iodine atoms, which absorb X-rays, thereby increasing the contrast of tissues and organs during diagnostic imaging procedures like CT scans and angiography.[3][4][6]
While generally considered to have low toxicity, studies have investigated the effects of iodinated contrast media on cellular functions. Research has shown that radiocontrast media, including sodium diatrizoate, can induce dephosphorylation of the kinase Akt on Ser473 in human renal tubular proximal cells.[1] Akt is a key regulator of cell survival and metabolism, and its dephosphorylation can impact downstream signaling pathways.
Conclusion
This compound is a di-iodinated analogue of the well-known radiocontrast agent diatrizoic acid and is recognized as an impurity in the latter's production. While specific experimental and biological data for the di-iodinated compound are scarce in the public domain, its structural similarity to diatrizoic acid suggests that it would also possess some degree of radiopacity, albeit likely less pronounced due to the lower iodine content. The detailed information provided for diatrizoic acid in this guide serves as a robust reference point for researchers interested in this class of iodinated benzoic acid derivatives. Further research is warranted to fully characterize the physicochemical properties, biological activity, and potential applications of this compound.
References
- 1. Diatrizoate | C11H9I3N2O4 | CID 2140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diatrizoic Acid: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 3. Diatrizoic Acid: View Uses, Side Effects and Medicines [truemeds.in]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Human Metabolome Database: Showing metabocard for Diatrizoate (HMDB0014416) [hmdb.ca]
- 6. What is the mechanism of Amidotrizoic Acid? [synapse.patsnap.com]
- 7. chembk.com [chembk.com]
- 8. scribd.com [scribd.com]
- 9. msbi.ipb-halle.de [msbi.ipb-halle.de]
- 10. joac.info [joac.info]
- 11. A New Process For Preparation Of High Pure Diatrizoic Acid And Its [quickcompany.in]
- 12. 2,4,6-Triiodobenzoic acid | 2012-31-9 | Benchchem [benchchem.com]
solubility of 3,5-Diacetamido-2,4-diiodobenzoic acid in organic solvents
An In-Depth Technical Guide on the Solubility of 3,5-Diacetamido-2,4,6-triiodobenzoic Acid in Organic Solvents
Disclaimer: This technical guide addresses the solubility of 3,5-Diacetamido-2,4,6-triiodobenzoic acid (Diatrizoic Acid) , a closely related and more extensively studied compound, due to the limited availability of specific experimental data for 3,5-Diacetamido-2,4-diiodobenzoic acid in the public domain. The structural difference, the presence of an additional iodine atom, will influence the physicochemical properties, including solubility. The information presented for Diatrizoic Acid should be considered as a surrogate and for informational purposes only.
Introduction
3,5-Diacetamido-2,4,6-triiodobenzoic acid, commonly known as Diatrizoic Acid, is a high-osmolality, iodinated contrast agent used in medical imaging. Its solubility in various solvents is a critical parameter for its formulation, administration, and pharmacokinetic studies. This guide provides a summary of the available solubility data for Diatrizoic Acid in organic solvents and outlines a general experimental protocol for solubility determination.
Solubility Data
The solubility of Diatrizoic Acid in different organic solvents is summarized in the table below. The data is compiled from various sources and presented with relevant conditions where available.
| Solvent | Solubility | Conditions | Source(s) |
| Dimethyl Sulfoxide (DMSO) | ≥87.3 mg/mL | Not specified | |
| Dimethyl Sulfoxide (DMSO) | ≥ 40 mg/mL | Not specified | |
| Ethanol (EtOH) | ≥3.85 mg/mL | With ultrasonic and warming | |
| Ethanol (96%) | Very slightly soluble | Not specified | |
| Methanol | Soluble | Not specified | |
| Dimethylformamide (DMF) | Soluble | Not specified | |
| Water | Insoluble / Very slightly soluble | Not specified | |
| Ether | Insoluble | Not specified | |
| 1 M Ammonium Hydroxide | 100 mg/mL | Not specified | |
| Alkali Hydroxide Solutions | Soluble | Not specified |
General Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the equilibrium solubility of a solid compound, such as Diatrizoic Acid, in an organic solvent using the shake-flask method.
3.1. Materials and Equipment
-
Compound: 3,5-Diacetamido-2,4,6-triiodobenzoic acid (Diatrizoic Acid)
-
Solvents: High-purity organic solvents of interest
-
Equipment:
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solid compound to a series of vials.
-
Add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator set to the desired temperature.
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a syringe filter to remove any undissolved solid particles.
-
Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of the compound of known concentrations.
-
Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of the compound in the organic solvent using the following formula: Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a solid in an organic solvent.
Caption: A flowchart of the experimental workflow for determining the solubility of a solid compound.
Technical Guide on the Spectral Analysis of 3,5-Diacetamido-2,4-diiodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the spectral data for 3,5-Diacetamido-2,4-diiodobenzoic acid. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectral data alongside detailed, standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These protocols are intended to guide researchers in the empirical analysis of this compound. The guide also includes logical diagrams to illustrate the workflow of spectral analysis and data interpretation, crucial for structural elucidation and characterization in a drug development context.
Spectral Data Summary
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 8.0 - 8.5 | Singlet | 1H | Aromatic CH |
| ~ 7.5 - 8.0 | Broad Singlet | 2H | NH |
| ~ 2.2 | Singlet | 6H | CH₃ |
| ~ 11.0 - 13.0 | Broad Singlet | 1H | COOH |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 170 | C =O (Carboxylic Acid) |
| ~ 168 | C =O (Amide) |
| ~ 145 | C -NH |
| ~ 140 | C -COOH |
| ~ 125 | Aromatic C H |
| ~ 100 | C -I |
| ~ 95 | C -I |
| ~ 25 | C H₃ |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3300 - 2500 (broad) | O-H | Stretching |
| ~ 3250 | N-H | Stretching |
| ~ 3050 | C-H (aromatic) | Stretching |
| ~ 1700 | C=O (carboxylic acid) | Stretching |
| ~ 1670 | C=O (amide) | Stretching |
| ~ 1550 | N-H | Bending |
| ~ 1250 | C-O | Stretching |
| ~ 850 | C-I | Stretching |
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 488 | [M]⁺ |
| 471 | [M-OH]⁺ |
| 445 | [M-COOH]⁺ |
| 430 | [M-COCH₃]⁺ |
| 361 | [M-I]⁺ |
| 234 | [M-2I]⁺ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) using a mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the mixture in a pellet die under high pressure (8-10 tons) to form a transparent or translucent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or with the clean ATR crystal).
-
Place the sample (ATR or KBr pellet) in the sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software automatically ratios the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Label the significant peaks with their wavenumbers.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrumentation: Employ a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Data Acquisition:
-
Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in both positive and negative ion modes.
-
Typical ESI conditions: capillary voltage of 3-4 kV, nebulizing gas (N₂) flow of 8-12 L/min, and a drying gas temperature of 300-350 °C.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-1000).
-
-
Data Processing:
-
The software will generate a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
-
Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) to confirm the molecular weight.
-
Analyze the fragmentation pattern to gain structural information.
-
Visualizations
Caption: Experimental workflow for the synthesis and spectral characterization.
Caption: Logical relationship of spectral data for structural elucidation.
Theoretical vs. Experimental Properties of Di-iodinated Benzoic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental properties of di-iodinated benzoic acids. These compounds are of significant interest in medicinal chemistry and materials science due to the influence of iodine substitution on their physicochemical and biological properties. This document summarizes available quantitative data, outlines detailed experimental methodologies, and visualizes key concepts to facilitate further research and development.
Introduction
Di-iodinated benzoic acids are derivatives of benzoic acid containing two iodine atoms on the aromatic ring. The position of the iodine atoms significantly influences the electronic properties, acidity, solubility, and crystal packing of these molecules. Understanding the interplay between theoretical predictions and experimental findings is crucial for the rational design of new drugs and functional materials. This guide focuses on a comparative analysis of these properties for various di-iodinated benzoic acid isomers.
Physicochemical Properties: A Comparative Analysis
The substitution of two iodine atoms on the benzoic acid scaffold profoundly alters its physical and chemical characteristics. This section presents a compilation of available experimental and theoretical data for various di-iodinated benzoic acid isomers.
Acidity (pKa)
The acidity of the carboxylic acid group is a critical parameter influencing a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). The electron-withdrawing nature of iodine atoms is expected to increase the acidity (lower the pKa) of the benzoic acid.
Table 1: Experimental and Predicted pKa Values of Di-iodinated Benzoic Acids
| Compound | Isomer | Experimental pKa | Predicted pKa | Method of Prediction |
| Di-iodobenzoic Acid | 3,5- | Not available | 4.48 ± 0.40[1] | Not specified |
Note: There is a significant lack of publicly available experimental pKa data for most di-iodinated benzoic acid isomers. The predicted value for the 3,5-isomer is provided for reference. Further experimental determination is highly recommended.
Melting Point
The melting point provides insights into the crystal lattice energy and intermolecular interactions of the solid state.
Table 2: Experimental Melting Points of Di-iodinated Benzoic Acid Isomers
| Compound | Isomer | Melting Point (°C) |
| 2,3-Diiodobenzoic Acid | 2,3- | Not available |
| 2,4-Diiodobenzoic Acid | 2,4- | Not available |
| 2,5-Diiodobenzoic Acid | 2,5- | 183-187 |
| 2,6-Diiodobenzoic Acid | 2,6- | Not available |
| 3,4-Diiodobenzoic Acid | 3,4- | Not available |
| 3,5-Diiodobenzoic Acid | 3,5- | >230 |
| 2-Hydroxy-3,5-diiodobenzoic acid | - | 227-235[2] |
Solubility
Solubility is a key determinant of a drug's bioavailability. The introduction of large, hydrophobic iodine atoms generally decreases aqueous solubility.
Table 3: Qualitative Solubility of Di-iodinated Benzoic Acids
| Compound | Isomer | Water Solubility | Organic Solvent Solubility |
| 3,4-Diiodobenzoic Acid | 3,4- | Low[3] | More soluble[3] |
| 2-Hydroxy-3,5-diiodobenzoic acid | - | Soluble in 5200 parts water at 25°C | Freely soluble in alcohol and ether[4] |
| 2,3,5-Triiodobenzoic acid* | - | Insoluble[5][6] | Very soluble in ethanol and ether[7] |
*Data for the tri-iodinated derivative is included for comparative purposes, as it indicates the trend of decreasing water solubility with increased iodination.
Experimental Protocols
This section outlines generalized protocols for key experiments to determine the physicochemical properties of di-iodinated benzoic acids. These should be adapted and optimized for the specific isomer and experimental setup.
Synthesis of Di-iodinated Benzoic Acids
A general method for the synthesis of di-iodinated benzoic acids involves the direct iodination of benzoic acid or its derivatives.
Workflow for the Synthesis of Di-iodinated Benzoic Acids
Synthesis workflow for di-iodinated benzoic acids.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the starting benzoic acid derivative in a suitable solvent (e.g., concentrated sulfuric acid).
-
Addition of Iodinating Agent: Slowly add the iodinating reagent (e.g., a mixture of iodine and an oxidizing agent like sodium periodate) to the solution while maintaining a controlled temperature.
-
Reaction Monitoring: Stir the reaction mixture for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Pour the reaction mixture into ice-water to precipitate the product.
-
Isolation and Purification: Collect the crude product by filtration, wash with water, and purify by recrystallization from an appropriate solvent (e.g., ethanol/water mixture).
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as NMR, FT-IR, and mass spectrometry.
Determination of pKa by Potentiometric Titration
Workflow for pKa Determination
Workflow for pKa determination by potentiometric titration.
Detailed Protocol:
-
Solution Preparation: Prepare a standard solution of the di-iodinated benzoic acid in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol to ensure solubility).
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.
-
pH Measurement: After each addition, stir the solution and record the pH using a calibrated pH meter.
-
Data Analysis: Plot the pH values against the volume of NaOH added. The pKa is the pH at the half-equivalence point of the titration curve.
Spectroscopic Characterization
Workflow for Spectroscopic Analysis
Workflow for spectroscopic characterization.
Detailed Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small amount of the sample in a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Acquire 1H and 13C NMR spectra.
-
Analyze the chemical shifts, integration, and coupling patterns to confirm the substitution pattern on the aromatic ring.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Prepare the sample as a KBr pellet or a thin film.
-
Record the IR spectrum.
-
Identify characteristic absorption bands for the carboxylic acid group (O-H and C=O stretching) and the C-I bonds. A study on 2-amino-3,5-diiodobenzoic acid has been conducted using FT-IR spectroscopy.[8]
-
-
Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., ethanol or acetonitrile).
-
Record the UV-Vis spectrum.
-
Determine the wavelength of maximum absorbance (λmax), which corresponds to electronic transitions within the molecule. The UV-Vis spectrum of 2-amino-3,5-diiodobenzoic acid has been previously reported.[8]
-
Biological Activity and Signaling Pathways
While the primary use of tri-iodinated benzoic acid derivatives is as X-ray contrast agents, the biological activities of di-iodinated benzoic acids are less explored. Some studies suggest that benzoic acid derivatives can possess a wide range of biological activities, including antimicrobial and anticancer effects.[9]
Potential logical relationship for exploring biological activity:
Logical flow for investigating biological activity.
Currently, there is a lack of specific studies directly linking di-iodinated benzoic acids to particular signaling pathways in the context of drug development. Further research in this area is warranted to uncover their therapeutic potential.
Conclusion and Future Directions
This guide has summarized the available theoretical and experimental data for di-iodinated benzoic acids. It is evident that while some fundamental physicochemical properties have been characterized for a limited number of isomers, there are significant gaps in the literature, particularly concerning comparative pKa and solubility data.
Future research should focus on:
-
Systematic Characterization: A comprehensive study determining the experimental pKa, solubility, and spectroscopic properties of all di-iodinated benzoic acid isomers.
-
Computational Modeling: Development of accurate theoretical models to predict the properties of these compounds and guide experimental work.
-
Biological Screening: A broad screening of di-iodinated benzoic acid libraries to identify potential therapeutic activities and their underlying mechanisms of action, including their effects on cellular signaling pathways.
By addressing these areas, the scientific community can unlock the full potential of di-iodinated benzoic acids in drug discovery and materials science.
References
- 1. chembk.com [chembk.com]
- 2. 35674-20-5|3,4-Diiodobenzoic acid|Kaimosi BioChem Tech Co., Ltd [kaimosi.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 2,3,5-Triiodobenzoic acid | 88-82-4 [chemicalbook.com]
- 6. getchem.com [getchem.com]
- 7. 2,3,5-Triiodobenzoic acid | C7H3I3O2 | CID 6948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis, structural and computational characterization of 2-amino-3,5-diiodobenzoic acid and 2-amino-3,5-dibromobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijarsct.co.in [ijarsct.co.in]
The Uninvited Guest: A Technical Guide to the Discovery and Management of 3,5-Diacetamido-2,4-diiodobenzoic Acid Impurity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery, significance, and analytical control of 3,5-Diacetamido-2,4-diiodobenzoic acid, a critical process-related impurity in the synthesis of the widely used X-ray contrast agent, Diatrizoic Acid. Understanding the origin and control of this impurity is paramount for ensuring the safety and efficacy of diatrizoate-based diagnostic imaging agents.
Introduction: The Shadow in the Synthesis
Diatrizoic acid, chemically known as 3,5-diacetamido-2,4,6-triiodobenzoic acid, is an iodinated aromatic compound that has been a cornerstone of medical imaging for decades. Its high atomic number iodine atoms effectively absorb X-rays, providing enhanced contrast in radiographic procedures. The synthesis of this complex molecule, however, is not without its challenges. One of the key hurdles is ensuring the complete tri-iodination of the benzoic acid backbone. Incomplete iodination leads to the formation of under-iodinated species, with this compound being a primary and challenging impurity to control.
This impurity is recognized by major pharmacopoeias, designated as "Sodium amidotrizoate impurity B" by the European Pharmacopoeia (EP) and is related to "Diatrizoic Acid Related Compound A" in the United States Pharmacopeia (USP). Its presence can impact the purity, and potentially the safety and efficacy, of the final drug product.
Genesis of an Impurity: The Synthetic Pathway
The formation of this compound is intrinsically linked to the manufacturing process of Diatrizoic Acid. The generalized synthetic route involves the iodination of a 3,5-diacetamidobenzoic acid precursor. The introduction of the first two iodine atoms proceeds with relative ease, but the addition of the third iodine atom at the 6-position is sterically hindered and requires carefully controlled reaction conditions.
As depicted in the workflow, incomplete iodination is a critical step that leads to the formation of the di-iodinated impurity. Factors such as reaction time, temperature, and the nature of the iodinating agent can influence the ratio of the desired tri-iodinated product to the di-iodinated impurity.
Analytical Detection and Quantification
The control of this compound in Diatrizoic Acid active pharmaceutical ingredient (API) and finished drug products relies on robust analytical methodologies. Pharmacopoeial monographs provide the official methods for impurity profiling.
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) is the gold standard for the separation and quantification of impurities in Diatrizoic Acid. A well-developed HPLC method can effectively resolve the di-iodinated impurity from the parent compound and other related substances.
Table 1: Representative HPLC Method Parameters
| Parameter | Typical Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Aqueous buffer (e.g., phosphate buffer, pH adjusted) |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | A gradient elution is typically employed to achieve optimal separation. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Detection | UV at a suitable wavelength (e.g., 238 nm) |
| Injection Volume | 10-20 µL |
Note: This is a representative method. Specific parameters must be validated according to regulatory guidelines.
Thin-Layer Chromatography (TLC) is also described in pharmacopoeias for the identification and semi-quantitative control of impurities.
Experimental Protocol: A Representative HPLC Method
The following is a generalized protocol for the determination of this compound impurity in Diatrizoic Acid by HPLC.
An In-depth Technical Guide on the Chemical Stability of 3,5-Diacetamido-2,4-diiodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Diacetamido-2,4-diiodobenzoic acid is a key chemical intermediate and a known impurity in the synthesis of Diatrizoic acid, a widely used iodinated contrast agent. Understanding its chemical stability is crucial for the quality control, formulation development, and regulatory compliance of Diatrizoic acid-based products. This technical guide provides a comprehensive overview of the available knowledge on the chemical stability of this compound, drawing upon data from stability-indicating analytical methods and forced degradation studies of its parent compound, Diatrizoic acid.
While direct and isolated stability studies on this compound are not extensively available in the public domain, its stability profile can be inferred from its behavior under various stress conditions applied to Diatrizoic acid.
Inferred Chemical Stability Profile
The stability of this compound is intrinsically linked to the degradation of Diatrizoic acid. Forced degradation studies performed on Diatrizoic acid provide the most relevant insights into the conditions under which this di-iodinated impurity may form or degrade.[1] These studies typically involve subjecting the parent drug to harsh conditions, including acidic and basic hydrolysis, oxidation, heat, and light.
Summary of Forced Degradation Studies on Diatrizoic Acid
A stability-indicating Reversed-Phase Ultra-Performance Liquid Chromatography (RP-UPLC) method was developed to separate Diatrizoic acid from its related impurities, including this compound.[1] The development of this method involved subjecting Diatrizoic acid to the following stress conditions:
| Stress Condition | Reagents and Conditions |
| Acid Hydrolysis | Subjecting the sample to acidic conditions. |
| Base Hydrolysis | Exposing the sample to basic conditions. |
| Oxidative Degradation | Treatment with an oxidizing agent, such as hydrogen peroxide. |
| Thermal Degradation | Exposing the sample to elevated temperatures. |
| Photolytic Degradation | Exposing the sample to light. |
Note: Specific quantitative data on the percentage degradation or formation of this compound under these conditions is not detailed in the available literature. The focus of the cited study was the development of a separation method.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the development of a stability-indicating method for Diatrizoic acid and its impurities.[1]
Forced Degradation Studies Protocol
Objective: To generate potential degradation products of Diatrizoic acid, including changes in the concentration of this compound, to establish the stability-indicating power of an analytical method.
General Sample Preparation: A sample concentration of 0.2 mg/mL of Diatrizoic acid in the diluent (typically a mixture of water and an organic solvent like acetonitrile) is used for the stress studies.[1]
1. Acid Hydrolysis:
-
Accurately weigh a sample of Diatrizoic acid.
-
Dissolve in a suitable diluent.
-
Add a specific volume of an acid (e.g., hydrochloric acid) to achieve the desired concentration.
-
Keep the solution at a controlled temperature for a defined period.
-
Neutralize the solution with a suitable base.
-
Dilute to the final concentration with the diluent before analysis.
2. Base Hydrolysis:
-
Accurately weigh a sample of Diatrizoic acid.
-
Dissolve in a suitable diluent.
-
Add a specific volume of a base (e.g., sodium hydroxide) to achieve the desired concentration.
-
Keep the solution at a controlled temperature for a defined period.
-
Neutralize the solution with a suitable acid.
-
Dilute to the final concentration with the diluent before analysis.
3. Oxidative Degradation:
-
Accurately weigh a sample of Diatrizoic acid.
-
Dissolve in a suitable diluent.
-
Add a specific volume of an oxidizing agent (e.g., hydrogen peroxide).
-
Keep the solution at a controlled temperature for a defined period.
-
Dilute to the final concentration with the diluent before analysis.
4. Thermal Degradation:
-
Place a solid sample of Diatrizoic acid in a temperature-controlled oven.
-
Expose the sample to a specific high temperature for a defined period.
-
Allow the sample to cool to room temperature.
-
Dissolve the sample in the diluent to the final concentration for analysis.
5. Photolytic Degradation:
-
Expose a solution of Diatrizoic acid or a solid sample to a light source providing both UV and visible light for a defined duration.
-
A control sample should be protected from light.
-
Prepare the sample in the diluent to the final concentration for analysis.
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Forced degradation workflow for Diatrizoic acid.
Conclusion
The chemical stability of this compound is an important consideration for the pharmaceutical industry, particularly in the context of Diatrizoic acid production and formulation. While direct stability data for this specific compound is limited, a robust understanding of its behavior can be inferred from forced degradation studies on its parent compound. The provided experimental protocols for these stress studies serve as a foundational methodology for researchers and scientists in the field. Further studies focusing on the isolated impurity would be beneficial for a more direct and quantitative assessment of its stability profile.
References
3,5-Diacetamido-2,4-diiodobenzoic acid synonyms and alternative names.
This technical guide provides a comprehensive overview of 3,5-Diacetamido-2,4-diiodobenzoic acid, including its nomenclature, chemical properties, and relevant experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Chemical Identity and Nomenclature
This compound is a substituted benzoic acid derivative. It is characterized by two acetamido groups at positions 3 and 5, and two iodine atoms at positions 2 and 4 of the benzene ring.
Synonyms and Alternative Names
The compound is known by several synonyms and alternative names in scientific literature and chemical databases. A comprehensive list is provided in Table 1.
Table 1: Synonyms and Alternative Names for this compound
| Name Type | Name |
| IUPAC Name | This compound[1] |
| Systematic Name | 3,5-Bis(acetylamino)-2,4-diiodobenzoic acid[1] |
| CAS Registry Number | 162193-52-4[1] |
| Other Names | 2-Deiodo Amidotrizoic Acid[1] |
| 3,5-Diacetamido-4,6-diiodobenzoic acid[1] | |
| Benzoic acid, 3,5-bis(acetylamino)-2,4-diiodo-[1] | |
| Sodium amidotrizoate impurity B [EP][1] | |
| AMIDOTRIZOIC ACID DIHYDRATE IMPURITY B [EP IMPURITY][1] |
It is important to note that the compound is structurally related to Diatrizoic acid (3,5-diacetamido-2,4,6-triiodobenzoic acid), a well-known X-ray contrast agent.[2][3][4][5] The provided CAS number in the topic, 2011-66-7, corresponds to a different chemical entity, 2-Amino-5-nitro-2′-chlorobenzophenone, which is an impurity of Clonazepam.[6][7][8]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 2. This data is computationally derived from various chemical databases.
Table 2: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀I₂N₂O₄[1] | PubChem |
| Molecular Weight | 488.02 g/mol [1] | PubChem |
| XLogP3 | 1.1[1] | PubChem |
| Hydrogen Bond Donor Count | 3[1] | PubChem |
| Hydrogen Bond Acceptor Count | 5[1] | PubChem |
| Rotatable Bond Count | 3[1] | PubChem |
| Exact Mass | 487.873 g/mol [1] | PubChem |
| Monoisotopic Mass | 487.873 g/mol [1] | PubChem |
| Topological Polar Surface Area | 95.5 Ų[1] | PubChem |
| Heavy Atom Count | 19[1] | PubChem |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of related compounds, such as Diatrizoic acid, can provide insights into the handling and potential reactions of this compound.
Synthesis of Diatrizoic Acid (a related compound)
The synthesis of Diatrizoic acid typically involves the iodination of 3,5-diaminobenzoic acid followed by acetylation.[3] A general workflow for this process is outlined below.
Caption: General synthesis pathway for Diatrizoic acid.
Detailed Steps for a related synthesis (3-acetamido-5-amino-2,4,6-triiodobenzoic acid):
A process for preparing 3-acetamido-5-amino-2,4,6-triiodobenzoic acid, a key intermediate for other contrast agents, involves the gradual introduction of 3,5-diacetamidobenzoic acid into an acidic aqueous system containing an excess of iodine chloride.[9] This method is designed to prevent the formation of diiodinated byproducts.[9]
-
Reaction Setup : 3,5-diacetamidobenzoic acid is suspended in an aqueous acid solution.
-
Iodination : An excess of a stabilized iodine chloride solution (e.g., as an alkali metal halide complex) is added.
-
Hydrolysis and Iodination : The mixture is heated, typically to 86°C for about 2 hours.[9] During this step, one of the acetamido groups is hydrolyzed, and the rapid iodination of the resulting amino group occurs.
-
Workup : The excess iodine chloride is reduced, and the product is filtered and washed.
Biological Activity and Signaling Pathways
While specific biological activity and signaling pathway information for this compound is not extensively documented in publicly available literature, the biological effects of structurally similar compounds can offer valuable insights. For instance, the related compound 3,5-diacetamido-2,4,6-triiodosodium benzoate has been studied for its effects on the growth of green algae.[10]
Additionally, various dihydroxybenzoic acid derivatives have been investigated for a range of biological activities, including antimicrobial and antiproliferative effects.[11][12][13] This suggests that substituted benzoic acids are a class of compounds with potential for biological modulation.
The general logical workflow for investigating the biological activity of a novel compound is depicted below.
Caption: A logical workflow for drug discovery and development.
Conclusion
This compound is a well-defined chemical entity with a range of synonyms and a clear chemical structure. While specific experimental protocols and biological data for this exact compound are sparse in the available literature, the extensive information on the closely related Diatrizoic acid and other substituted benzoic acids provides a strong foundation for future research and development. The methodologies and workflows presented in this guide can serve as a valuable resource for scientists working with this and similar molecules.
References
- 1. This compound | C11H10I2N2O4 | CID 15788110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. A New Process For Preparation Of High Pure Diatrizoic Acid And Its [quickcompany.in]
- 4. US3476802A - N-alkyl derivatives of 3,5-diacetamido-2,4,6-triiodobenzoic acid and salts thereof and process for preparing the same - Google Patents [patents.google.com]
- 5. Diatrizoate | C11H9I3N2O4 | CID 2140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. 2-Amino-5-nitro-2'-chlorobenzophenone | C13H9ClN2O3 | CID 74830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. US3991105A - Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. researchgate.net [researchgate.net]
The Genesis of Impurities in Diatrizoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Diatrizoic acid, a cornerstone in radiographic contrast media, undergoes a complex synthesis and is susceptible to degradation, leading to the formation of various impurities. Understanding the origin and pathways of these impurities is paramount for ensuring the safety, efficacy, and quality of the final drug product. This in-depth technical guide delves into the core of diatrizoic acid impurity formation, providing a comprehensive overview for professionals in drug development and research.
I. Classification of Diatrizoic Acid Impurities
Impurities in diatrizoic acid can be broadly categorized into three main types:
-
Related Substances: These are structurally similar molecules that are formed as by-products during the synthesis of diatrizoic acid. Their presence is often indicative of incomplete reactions or side reactions.
-
Degradation Products: These impurities arise from the chemical breakdown of diatrizoic acid over time due to environmental factors such as heat, light, or exposure to acidic, alkaline, or oxidative conditions.[1]
-
Residual Solvents: Trace amounts of solvents used during the manufacturing process may remain in the final product.[2]
II. The Synthetic Pathway and Formation of Process-Related Impurities
The synthesis of diatrizoic acid is a multi-step process that provides several opportunities for the formation of impurities. The general synthetic route involves the iodination of 3,5-diaminobenzoic acid followed by diacetylation.
A key and well-documented process-related impurity is Diatrizoic Acid Related Compound A , chemically known as 5-Acetamido-3-amino-2,4,6-triiodobenzoic acid.[3] This impurity arises from the incomplete acetylation of the intermediate, 3,5-diamino-2,4,6-triiodobenzoic acid.
Other potential process-related impurities can result from:
-
Incomplete Iodination: The iodination of 3,5-diaminobenzoic acid may not proceed to completion, leading to the presence of mono- and di-iodinated species.
-
Side Reactions: The harsh conditions of the acetylation step, which may involve heating with acetylating agents like acetyl chloride or acetic anhydride, can lead to the formation of undesired side products.[4]
Synthesis of diatrizoic acid and formation of key process-related impurities.
III. Degradation Pathways and Resultant Impurities
Forced degradation studies are crucial for identifying potential degradation products and understanding the intrinsic stability of diatrizoic acid.[5] These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, and photolysis.[1]
-
Hydrolysis: Under acidic or basic conditions, the amide linkages of diatrizoic acid can be hydrolyzed. This can lead to the formation of Diatrizoic Acid Related Compound A (mono-deacetylated) or even the fully deacetylated 3,5-diamino-2,4,6-triiodobenzoic acid.
-
Oxidation: Exposure to oxidizing agents can lead to the formation of various oxidative degradation products, the specific structures of which require detailed characterization.
Degradation pathways of diatrizoic acid under various stress conditions.
IV. Quantitative Analysis of Impurities
The quantification of impurities is essential for controlling the quality of diatrizoic acid. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common analytical techniques employed for this purpose, often coupled with mass spectrometry (MS) for identification.[2]
A stability-indicating RP-UPLC method has been developed for the estimation of diatrizoic acid and its related impurities.[1] The following table summarizes key validation parameters from this method for diatrizoic acid and three of its related substances.
| Parameter | Diatrizoic Acid | Related Substance 1 | Related Substance 2 | Related Substance 3 |
| LOD (µg/mL) | 0.01 | 0.009 | 0.012 | 0.011 |
| LOQ (µg/mL) | 0.04 | 0.027 | 0.035 | 0.034 |
| Linearity Range (µg/mL) | - | 0.03 - 0.3 | 0.03 - 0.3 | 0.03 - 0.3 |
| Average Recovery (%) | 97.4 - 101.9 | 97.4 - 101.9 | 97.4 - 101.9 | 97.4 - 101.9 |
Data sourced from a validated UPLC method for the determination of diatrizoic acid and its related impurities.[1]
V. Experimental Protocols
A. Synthesis of Diatrizoic Acid (Illustrative)
A common synthetic approach involves the following key steps:
-
Iodination of 3,5-Diaminobenzoic Acid: 3,5-diaminobenzoic acid is reacted with an iodinating agent, such as iodine monochloride or a mixture of potassium iodide and an oxidizing agent (e.g., hydrogen peroxide), in an acidic medium to yield 3,5-diamino-2,4,6-triiodobenzoic acid.[6]
-
Acetylation: The resulting tri-iodinated intermediate is then acetylated using an excess of an acetylating agent, such as acetic anhydride or acetyl chloride, often in the presence of a catalyst, to form diatrizoic acid.[4]
-
Purification: The crude diatrizoic acid is purified through recrystallization or other techniques to remove unreacted starting materials, intermediates, and by-products.
B. UPLC Method for Impurity Profiling
The following is a representative protocol for the analysis of diatrizoic acid and its impurities by UPLC:[1]
-
Column: Acquity UPLC CSH C18 (1.7 µm, 100 x 2.1 mm)
-
Mobile Phase A: 0.05% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Elution: Gradient elution
-
Flow Rate: As per optimized method
-
Detection: UV at 238 nm
-
Run Time: Approximately 12 minutes
A typical analytical workflow for the profiling of diatrizoic acid impurities.
VI. Conclusion
The formation of impurities in diatrizoic acid is a multifaceted issue stemming from both the synthetic process and potential degradation. A thorough understanding of the underlying chemical pathways, coupled with robust analytical methodologies, is critical for the effective control of these impurities. This guide provides a foundational understanding for researchers and drug development professionals to ensure the quality and safety of diatrizoic acid-containing products. Continuous investigation into the identification and characterization of all potential impurities remains a key aspect of quality control in the pharmaceutical industry.
References
- 1. joac.info [joac.info]
- 2. veeprho.com [veeprho.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. A New Process For Preparation Of High Pure Diatrizoic Acid And Its [quickcompany.in]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis method of key intermediate of diatrizoic acid - Eureka | Patsnap [eureka.patsnap.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 3,5-Diacetamido-2,4-diiodobenzoic Acid Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Diacetamido-2,4-diiodobenzoic acid is a key impurity and related compound of Diatrizoic Acid, a widely used X-ray contrast agent.[1][2][3] As a reference standard, it is crucial for the accurate identification and quantification of impurities in drug substance and drug product batches, ensuring their quality, safety, and efficacy. These application notes provide a detailed protocol for the synthesis, purification, and characterization of this compound for use as a reference standard in a research or quality control setting.
Physicochemical Data
| Property | Value |
| Chemical Name | 3,5-bis(Acetylamino)-2,4-diiodobenzoic acid |
| Synonyms | 2-Deiodoamidotrizoic acid, Sodium Amidotrizoate Impurity B |
| CAS Number | 162193-52-4 |
| Molecular Formula | C₁₁H₁₀I₂N₂O₄ |
| Molecular Weight | 488.02 g/mol |
| Appearance | Off-white to pale yellow powder |
Experimental Protocols
Part 1: Synthesis of 3,5-Diacetamidobenzoic Acid (Intermediate)
This protocol is adapted from the acetylation of 3,5-diaminobenzoic acid.[4]
Materials:
-
3,5-Diaminobenzoic acid
-
Acetic anhydride
-
Deionized water
-
Hydrochloric acid (for pH adjustment)
Procedure:
-
Suspend 3,5-diaminobenzoic acid in deionized water in a reaction vessel equipped with a stirrer and a thermometer.
-
Heat the suspension to 70-75 °C with stirring.
-
Slowly add acetic anhydride to the heated suspension. An exothermic reaction will occur. Maintain the temperature between 70-80 °C.
-
After the addition is complete, continue stirring at 70-75 °C for 1-2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature. The product, 3,5-diacetamidobenzoic acid, will precipitate out of the solution.
-
Filter the precipitate and wash with cold deionized water.
-
Dry the product under vacuum at 60-70 °C to a constant weight.
-
The purity of the intermediate can be checked by thin-layer chromatography (TLC) or HPLC.
Part 2: Synthesis of this compound
This protocol is a proposed method based on the controlled iodination of the intermediate, adapted from general iodination procedures for activated aromatic rings.[4][5] The key to obtaining the di-iodinated product is to control the stoichiometry of the iodinating agent.
Materials:
-
3,5-Diacetamidobenzoic acid
-
Glacial acetic acid
-
Iodine monochloride (ICl) or a mixture of Potassium Iodide (KI) and Potassium Iodate (KIO₃)
-
Sodium thiosulfate solution (for quenching)
-
Deionized water
Procedure:
-
Dissolve 3,5-diacetamidobenzoic acid in glacial acetic acid in a reaction vessel protected from light.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of iodine monochloride (2.0 equivalents) in glacial acetic acid dropwise to the cooled solution while stirring vigorously. Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or HPLC to observe the consumption of the starting material and the formation of the di-iodinated product.
-
Once the reaction is complete, pour the reaction mixture into a stirred solution of ice-water containing sodium thiosulfate to quench any unreacted iodine.
-
The crude this compound will precipitate.
-
Filter the solid, wash thoroughly with cold deionized water, and then with a small amount of cold ethanol.
-
Dry the crude product under vacuum.
Part 3: Purification and Characterization
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to achieve the high purity required for a reference standard.[6]
Characterization: The identity and purity of the synthesized this compound reference standard should be confirmed by a battery of analytical tests:
| Analysis | Expected Results |
| HPLC/UPLC | Purity ≥ 99.0% |
| Mass Spectrometry (LC-MS) | [M-H]⁻ at m/z ≈ 486.88 |
| ¹H NMR | Signals corresponding to the two acetyl methyl groups, the aromatic proton, and the carboxylic acid proton. |
| ¹³C NMR | Signals for the aromatic carbons, carbonyl carbons of the acetyl and carboxylic acid groups, and the methyl carbons. |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H, C=O (amide and carboxylic acid), and C-I bonds. |
| Elemental Analysis | %C, %H, %I, %N, %O within ±0.4% of theoretical values. |
Diagrams
Caption: Synthetic workflow for this compound.
Caption: Application workflow of the reference standard in quality control.
Application Notes
The primary application of this compound is as an impurity reference standard in the quality control of Diatrizoic Acid.
-
Peak Identification: In chromatographic methods such as HPLC or UPLC, the retention time of the synthesized reference standard is used to unequivocally identify the corresponding impurity peak in a sample of Diatrizoic Acid.
-
Impurity Quantification: A solution of the reference standard at a known concentration is used to calibrate the analytical instrument. This allows for the accurate quantification of the this compound impurity in test samples of the active pharmaceutical ingredient (API) or final drug product.
-
Method Validation: The reference standard is essential for the validation of analytical methods, including specificity, linearity, accuracy, precision, and limit of detection/quantification for the impurity.
-
Forced Degradation Studies: It can be used as a marker to understand the degradation pathways of Diatrizoic Acid under various stress conditions (e.g., acid, base, oxidative, thermal, photolytic).
The use of a well-characterized, high-purity reference standard is a regulatory requirement and critical for ensuring the safety and quality of pharmaceutical products.[6]
References
- 1. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3,5-Diamino-Benzoic Acid and Used in Dye - Dissertation [m.dissertationtopic.net]
- 3. 3,5-Diaminobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. US3991105A - Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid - Google Patents [patents.google.com]
- 5. US3476802A - N-alkyl derivatives of 3,5-diacetamido-2,4,6-triiodobenzoic acid and salts thereof and process for preparing the same - Google Patents [patents.google.com]
- 6. pharmtech.com [pharmtech.com]
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diatrizoic acid is a radiopaque contrast agent widely used in medical imaging procedures like X-rays and CT scans to enhance the visibility of internal structures.[1] As with all pharmaceutical compounds, impurities can arise during manufacturing or storage, which must be closely monitored to ensure the safety and efficacy of the final drug product.[1] Regulatory authorities such as the FDA and EMA have stringent guidelines for controlling these impurities.[1]
This application note details a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the effective separation and quantification of Diatrizoic Acid and its known related substances. High-Performance Liquid Chromatography (HPLC) is a common and reliable analytical technique for detecting and quantifying these impurities.[1]
Analytical Method Overview
The described method is a stability-indicating Reverse-Phase Ultra-High-Performance Liquid Chromatography (RP-UPLC) technique that provides excellent resolution between Diatrizoic Acid and its key impurities.[2] The method utilizes a C18 column with a gradient elution of a mobile phase consisting of formic acid in water and acetonitrile, with UV detection at 238 nm.[2] This method is suitable for both bulk drug substance and finished dosage forms.[2]
Experimental Protocol
1. Instrumentation and Reagents
-
Instrumentation: A UPLC system equipped with a photodiode array (PDA) or UV detector. An example system is the Waters ACQUITY UPLC.[2]
-
Column: ACQUITY UPLC CSH C18 (100 x 2.1 mm, 1.7 µm).[2]
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Formic Acid (AR Grade)
-
Milli-Q or HPLC Grade Water
-
Diatrizoic Acid Reference Standard
-
Diatrizoic Acid Related Compound Standards
-
2. Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Condition |
| Column | ACQUITY UPLC CSH C18 (100 x 2.1 mm, 1.7 µm)[2] |
| Mobile Phase A | 0.05% Formic Acid in Milli-Q Water[2] |
| Mobile Phase B | 0.05% Formic Acid in Acetonitrile[2] |
| Flow Rate | 0.4 mL/min (Typical, adjust as needed) |
| Column Temperature | 30°C (Typical, adjust as needed) |
| UV Detection | 238 nm[2] |
| Injection Volume | 1 µL (Typical, adjust as needed) |
| Run Time | 12 minutes[2] |
| Diluent | Water and Acetonitrile (50:50 v/v)[2] |
3. Gradient Elution Program
The separation is achieved using the gradient program detailed below.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 8.0 | 40 | 60 |
| 10.0 | 40 | 60 |
| 10.1 | 95 | 5 |
| 12.0 | 95 | 5 |
4. Preparation of Solutions
-
Mobile Phase A (0.05% Formic Acid in Water): Add 0.5 mL of Formic Acid to 1000 mL of Milli-Q water and mix well.
-
Mobile Phase B (0.05% Formic Acid in Acetonitrile): Add 0.5 mL of Formic Acid to 1000 mL of acetonitrile and mix well.
-
Diluent: Combine equal volumes of water and acetonitrile (50:50 v/v).[2]
-
Standard Solution: Prepare a stock solution of Diatrizoic Acid and its related impurities in the diluent at a suitable concentration (e.g., 0.1% of the sample concentration for impurities).
-
System Suitability Solution: Spike all known impurities into a sample of Diatrizoic Acid at the specification level (e.g., 0.1%) to confirm resolution and system performance.[2]
-
Sample Preparation: Accurately weigh and dissolve the Diatrizoic Acid sample in the diluent to achieve the target concentration for analysis.
Data and Performance
The method was validated for specificity, linearity, accuracy, precision, and robustness. The quantitative data below demonstrates the method's performance.
Table 1: System Suitability and Retention Times
| Compound | Retention Time (min) |
| Impurity 1 | 3.69 |
| Diatrizoic Acid (DTA) | 3.97 |
| Impurity 2 | 4.36 |
| Impurity 3 | 5.35 |
| Data derived from a stability-indicating UPLC method study.[2] |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range (Impurities) | 0.03 - 0.3 µg/mL[2] |
| LOD (DTA and Impurities) | 0.009 - 0.012 µg/mL[2] |
| LOQ (DTA and Impurities) | 0.027 - 0.04 µg/mL[2] |
| Recovery (DTA and Impurities) | 97.4 - 101.9 %[2] |
| Resolution | Good resolution was observed between DTA and its 3 known impurities.[2] |
Visual Workflow
The following diagram illustrates the logical workflow for the analysis of Diatrizoic Acid and its related compounds using the described HPLC-UV method.
Caption: Workflow for HPLC-UV analysis of Diatrizoic Acid.
The detailed HPLC-UV method provides a reliable, sensitive, and robust protocol for the separation and quantification of Diatrizoic Acid and its related compounds. The method is stability-indicating and has been validated to meet stringent pharmaceutical quality control requirements. This application note serves as a comprehensive guide for researchers and scientists in implementing this analysis.
References
Application Note: A Validated Stability-Indicating HPLC Method for the Determination of Diatrizoic Acid and Its Impurities
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust, validated high-performance liquid chromatography (HPLC) method for the quantitative determination of diatrizoic acid and its process-related impurities, as well as degradation products. The method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing of diatrizoic acid in bulk drug substances and finished pharmaceutical products.
Introduction
Diatrizoic acid is a radiocontrast agent used in medical imaging.[1] Ensuring the purity and stability of diatrizoic acid is critical for its safety and efficacy. Regulatory bodies require the use of validated analytical methods to monitor impurities and degradation products in pharmaceutical ingredients and formulations.[2][3] This document provides a comprehensive protocol for a stability-indicating HPLC method developed and validated in accordance with International Council for Harmonisation (ICH) guidelines. The method effectively separates diatrizoic acid from its known impurities, including Diatrizoic Acid Related Compound A (3-Acetamido-5-amino-2,4,6-triiodobenzoic acid), and potential degradation products generated under forced degradation conditions.[4][5][6][7]
Experimental Protocols
Materials and Reagents
-
Diatrizoic Acid Reference Standard (USP or equivalent)
-
Diatrizoic Acid Related Compound A Reference Standard (USP or equivalent)[5]
-
Acetonitrile (HPLC grade)
-
Formic acid (AR grade)[8]
-
Hydrochloric acid (AR grade)
-
Sodium hydroxide (AR grade)
-
Hydrogen peroxide (30%, AR grade)
-
Water (Milli-Q or equivalent)
Chromatographic Conditions
A summary of the HPLC instrument and parameters is provided in the table below.
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector Wavelength | 238 nm[8] |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Standard and Sample Preparation
-
Standard Solution (100 µg/mL of Diatrizoic Acid): Accurately weigh and dissolve 10 mg of Diatrizoic Acid Reference Standard in 100 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Impurity Stock Solution: Prepare a stock solution containing Diatrizoic Acid Related Compound A and other known impurities at a concentration of 100 µg/mL in the diluent.
-
Spiked Sample Solution: Prepare a solution of diatrizoic acid at 1 mg/mL and spike it with known impurities at the desired concentration level (e.g., 0.15% of the active pharmaceutical ingredient concentration).
-
Sample Solution (1 mg/mL of Diatrizoic Acid): Accurately weigh and dissolve 25 mg of the diatrizoic acid sample in 25 mL of the diluent.
Method Validation
The developed HPLC method was validated according to ICH guidelines to ensure its suitability for the intended purpose.[3] The validation parameters included specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][9]
Specificity and Forced Degradation Studies
Specificity of the method was established by demonstrating that there is no interference from the placebo and that the peaks of diatrizoic acid and its impurities are well-resolved. Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.[10][11] Diatrizoic acid samples were subjected to the following stress conditions:[8][12][13]
-
Acid Hydrolysis: 0.1 N HCl at 80°C for 2 hours.
-
Base Hydrolysis: 0.1 N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.
Results and Discussion
The developed HPLC method successfully separated diatrizoic acid from its known impurities and degradation products. The validation results are summarized in the following tables.
Linearity
The linearity of the method was evaluated by analyzing a series of solutions containing diatrizoic acid and its impurities at different concentrations. The correlation coefficient (r²) for all components was greater than 0.99, indicating excellent linearity over the tested range.[14]
| Compound | Range (µg/mL) | Correlation Coefficient (r²) |
| Diatrizoic Acid | 50 - 150 | > 0.999 |
| Impurity A | 0.05 - 2.25 | > 0.998 |
Accuracy (Recovery)
The accuracy of the method was determined by analyzing spiked samples at three different concentration levels (50%, 100%, and 150% of the target concentration). The recovery for each impurity was within the acceptable range of 90-110%.
| Impurity | Spiked Level | Mean Recovery (%) | %RSD |
| Impurity A | 50% | 98.5 | 1.2 |
| 100% | 101.2 | 0.8 | |
| 150% | 99.8 | 1.1 |
Precision
The precision of the method was evaluated by performing repeatability (intra-day) and intermediate precision (inter-day) studies. The relative standard deviation (%RSD) for the peak areas of six replicate injections was less than 2.0% for all components, demonstrating good precision.
| Parameter | Diatrizoic Acid (%RSD) | Impurity A (%RSD) |
| Repeatability | 0.5 | 1.5 |
| Intermediate Precision | 0.8 | 1.8 |
LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio. The results indicate that the method is sensitive enough for the detection and quantification of impurities at very low levels.[8]
| Compound | LOD (µg/mL) | LOQ (µg/mL) |
| Impurity A | 0.015 | 0.05 |
Robustness
The robustness of the method was evaluated by intentionally varying critical parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic). The system suitability parameters remained within the acceptable limits, indicating the method's robustness.
Visualizations
Caption: Workflow for HPLC Method Development and Validation.
Caption: Diatrizoic Acid and its Known Impurities.
Caption: Forced Degradation Pathways of Diatrizoic Acid.
Conclusion
The HPLC method described in this application note is a reliable and robust tool for the quality control of diatrizoic acid. The method is specific, linear, accurate, precise, and stability-indicating, making it suitable for the routine analysis of impurities and degradation products in both bulk drug substances and finished pharmaceutical products. The detailed protocol and validation data provide a comprehensive guide for researchers and scientists in the pharmaceutical industry.
References
- 1. veeprho.com [veeprho.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. Diatrizoic Acid Related Compound A | CAS No- 1713-07-1 | Simson Pharma Limited [simsonpharma.com]
- 5. [Diatrizoic Acid Related Compound A (50 mg) (5-Acetamido-3-amino-2,4,6-triiodobenzoic Acid)] - CAS [1713-07-1] [store.usp.org]
- 6. Diatrizoic Acid Related Compound A | CAS No: 1713-07-01 [aquigenbio.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. joac.info [joac.info]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. rjptonline.org [rjptonline.org]
- 12. Forced Degradation [sgs.com]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. journals.indexcopernicus.com [journals.indexcopernicus.com]
Application Notes and Protocols for the Chromatographic Analysis of 3,5-Diacetamido-2,4-diiodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Diacetamido-2,4-diiodobenzoic acid is a known impurity and related compound of Diatrizoic acid (also known as Amidotrizoic acid), a widely used radiopaque contrast agent in medical imaging.[1] The presence of impurities in pharmaceutical products can impact their safety and efficacy. Therefore, robust analytical methods are crucial for the separation, identification, and quantification of such impurities during drug development and quality control.[1] Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are the primary methods employed for this purpose.[1]
These application notes provide detailed protocols and data for the chromatographic analysis of this compound, focusing on its separation from the active pharmaceutical ingredient (API), Diatrizoic acid, and other related substances.
Chromatographic Methods for Analysis
The separation of this compound from Diatrizoic acid and its other impurities can be effectively achieved using reversed-phase or ion-exchange chromatography. The choice of method depends on the specific requirements of the analysis, such as the desired resolution, sensitivity, and run time.
Method 1: Anion-Exchange Liquid Chromatography for Impurity Profiling
This method is suitable for the separation of Diatrizoic acid from its known impurities, including 2,4- and 2,6-diiodo-3,5-diacetamidobenzoic acid (DDZA) and 5-acetamido-3-amino-2,4,6-triiodobenzoic acid.[2]
Experimental Protocol:
Instrumentation:
-
A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
Chromatographic Conditions:
-
Column: Hamilton, PRP-X100, anion exchange column.[2]
-
Mobile Phase: 0.1 M potassium chloride and 0.05 M potassium phosphate dibasic in a water/acetonitrile mixture (900:100 v/v).[2]
-
Flow Rate: Typically 1.0 mL/min (to be optimized based on system pressure and column dimensions).
-
Detection: UV at 238 nm.[3]
-
Injection Volume: 20 µL (can be adjusted).
-
Column Temperature: Ambient or controlled at 25 °C.
Sample Preparation:
-
Accurately weigh and dissolve the sample (Diatrizoic acid bulk drug or formulation) in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Key Considerations:
-
The retention of Diatrizoate and its impurities is dependent on the pH, potassium chloride concentration, and phosphate concentration of the mobile phase.[2]
-
Increasing the concentration of any of these mobile phase modifiers will decrease the retention time of all components.[2]
Method 2: Stability-Indicating Ultra-Performance Liquid Chromatography (UPLC)
This rapid and sensitive UPLC method is designed for the estimation of Diatrizoic acid and its related impurities in both bulk drug and finished dosage forms.[3] It is particularly useful for stability studies where degradation products need to be monitored.
Experimental Protocol:
Instrumentation:
-
A Waters ACQUITY UPLC system or equivalent, with a UV detector.
Chromatographic Conditions:
-
Column: Waters ACQUITY UPLC CSH C18 (100 x 2.1 mm, 1.7 µm).[3]
-
Mobile Phase A: 0.05% formic acid in water.[3]
-
Mobile Phase B: 0.05% formic acid in acetonitrile.[3]
-
Gradient Elution: A gradient program should be developed to optimize the separation of all impurities. A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute the more retained components.
-
Flow Rate: 0.3 mL/min (typical for a 2.1 mm ID column).
-
Detection: UV at 238 nm.[3]
-
Run Time: Approximately 12 minutes.[3]
-
Diluent: Water and acetonitrile in a 50:50 (v/v) ratio.[3]
Sample Preparation:
-
Prepare the sample solutions in the diluent at a suitable concentration for the detection of impurities at the specified levels.
-
For forced degradation studies, the drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light, and the resulting solutions are analyzed.[3]
Data Presentation
The following tables summarize the quantitative data from the validation of the chromatographic methods.
Table 1: Accuracy of the Anion-Exchange LC Method for Impurity Quantification [2]
| Impurity | Spiked Concentration Range (% w/w) | Mean Recovery (%) |
| DDZA (2,4- and 2,6-diiodo-3,5-diacetamidobenzoic acid) | 0.025 - 0.06 | 100.1 |
| Free Amine (5-acetamido-3-amino-2,4,6-triiodobenzoic acid) | 0.025 - 0.06 | 94.2 |
Table 2: Linearity and Sensitivity of the Stability-Indicating UPLC Method [3]
| Analyte | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |
| Diatrizoic Acid (DTA) | 0.03 - 0.3 | 0.01 | 0.04 |
| Related Substance 1 | 0.03 - 0.3 | 0.009 | 0.027 |
| Related Substance 2 | 0.03 - 0.3 | 0.012 | 0.035 |
| Related Substance 3 | 0.03 - 0.3 | 0.011 | 0.034 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the chromatographic analysis of this compound as an impurity in Diatrizoic acid.
Caption: Workflow for Impurity Analysis.
This workflow outlines the key steps from sample preparation to final data reporting for the chromatographic analysis of impurities in Diatrizoic acid.
References
Application Notes and Protocol for the Iodination of 3,5-Diacetamidobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the synthesis of 3,5-diacetamido-2,4,6-triiodobenzoic acid, a key intermediate in the development of X-ray contrast agents, through the iodination of 3,5-diacetamidobenzoic acid. The protocol is based on established methods of electrophilic aromatic iodination of deactivated benzoic acid derivatives. The acetamido groups, while being ortho, para-directing, are deactivating, and the carboxyl group is a meta-directing deactivating group. Therefore, forcing conditions are often required to achieve tri-iodination. The presented protocol utilizes iodine monochloride in an acidic aqueous medium, a method demonstrated to be effective for such transformations.
Principle of the Method
The reaction proceeds via an electrophilic aromatic substitution mechanism. Iodine monochloride (ICl) acts as the source of the electrophilic iodine species (I+). The strong acid in the reaction medium protonates the carbonyl of the acetamido groups, further deactivating the ring but also facilitating the substitution at the ortho and para positions relative to the amino functionalities. The reaction is driven to completion by using an excess of the iodinating agent.
Experimental Protocol
Materials:
-
3,5-Diacetamidobenzoic acid
-
Iodine monochloride (ICl)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bisulfite (NaHSO3) or Sodium thiosulfate (Na2S2O3)
-
Distilled water
-
Methanol
-
Glacial acetic acid
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel
-
Heating mantle with a temperature controller
-
Buchner funnel and filter flask
-
Beakers and other standard laboratory glassware
-
pH meter or pH paper
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask, suspend 3,5-diacetamidobenzoic acid (1.0 eq) in a mixture of water and glacial acetic acid.
-
Addition of Iodinating Agent: While stirring the suspension, slowly add a solution of iodine monochloride (at least 3.0 eq) in aqueous hydrochloric acid via a dropping funnel. The reaction is typically conducted at elevated temperatures, for instance, by heating the mixture to 80-90°C.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the complete consumption of the starting material and intermediates.
-
Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature. A precipitate of the crude product should form.
-
Quenching Excess Iodine: To remove any unreacted iodine monochloride, add a solution of sodium bisulfite or sodium thiosulfate until the characteristic color of iodine disappears.
-
Isolation of Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake sequentially with cold water and then with a small amount of cold methanol to remove impurities.
-
Drying: Dry the purified product in a vacuum oven at a suitable temperature (e.g., 60-80°C) to a constant weight.
-
Characterization: The final product, 3,5-diacetamido-2,4,6-triiodobenzoic acid, should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 3,5-Diacetamidobenzoic acid | N/A |
| Iodinating Agent | Iodine Monochloride (ICl) | [1] |
| Stoichiometry (ICl:Substrate) | > 3:1 | [1] |
| Solvent | Aqueous Hydrochloric Acid | [1] |
| Reaction Temperature | 60-100°C | [1] |
| Reaction Time | Several hours | [1] |
| Typical Yield | High | [1] |
| Purity | Substantially free from diiodinated material | [1] |
Experimental Workflow
References
Applications of Di-iodinated Benzoic Acid Derivatives in Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the diverse applications of di-iodinated benzoic acid derivatives in various research fields. It includes detailed application notes, experimental protocols, and quantitative data to facilitate the use of these compounds in laboratory settings.
Enzyme Inhibition
Di-iodinated benzoic acid derivatives have emerged as potent inhibitors of various enzymes, making them valuable tools in drug discovery and biochemical research. Their inhibitory activity is often attributed to their ability to interact with key amino acid residues within the enzyme's active site.
Tyrosinase Inhibition
Application Note: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders and for the development of skin-lightening agents. Di-iodinated benzoic acid derivatives have been investigated as tyrosinase inhibitors. The presence of iodine atoms can enhance the inhibitory activity, potentially through interactions with the copper ions in the active site of the enzyme.
Quantitative Data: Tyrosinase Inhibitory Activity
| Compound | Target Enzyme | IC50 (μM) | Reference Compound | IC50 (μM) |
| N-(2-hydroxy-ethyl)-3,5-dinitro-benzamide | Mushroom Tyrosinase | 1.09 | Kojic acid | 16.67 |
| L-mimosine | 3.68 |
Experimental Protocol: Mushroom Tyrosinase Inhibition Assay
This protocol outlines a spectrophotometric method to determine the tyrosinase inhibitory activity of di-iodinated benzoic acid derivatives by measuring the formation of dopachrome from a substrate.[1][2]
Materials:
-
Mushroom tyrosinase (200 units/mL)
-
L-tyrosine (0.1 mg/mL) or L-DOPA (2.5 mM)
-
Sodium phosphate buffer (0.05 M, pH 6.8)
-
Test compounds (di-iodinated benzoic acid derivatives) dissolved in DMSO
-
Kojic acid (positive control) dissolved in DMSO
-
DMSO (blank reference)
-
96-well microplate or cuvettes
-
Spectrophotometer
Procedure:
-
Prepare stock solutions of the test compounds and kojic acid in DMSO.
-
In a 96-well plate or cuvettes, add the following to each well/cuvette:
-
Test Sample: 30 µL of the test compound solution diluted with 970 µL of phosphate buffer.
-
Positive Control: 30 µL of kojic acid solution diluted with 970 µL of phosphate buffer.
-
Blank: 30 µL of DMSO diluted with 970 µL of phosphate buffer.
-
-
To each well/cuvette, add 1.0 mL of the L-tyrosine or L-DOPA solution.
-
Initiate the reaction by adding 1.0 mL of the mushroom tyrosinase solution.
-
Immediately measure the initial absorbance at 492 nm (A_initial).
-
Incubate the reaction mixture at 37°C for 20 minutes.
-
After incubation, measure the final absorbance at 492 nm (A_final).
-
Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [1 - (B_final - B_initial) / (A_final - A_initial)] * 100 Where:
-
A = Absorbance of the blank
-
B = Absorbance of the test sample or positive control
-
-
Determine the IC50 value by plotting the percentage inhibition against different concentrations of the test compound.
Sirtuin Inhibition
Application Note: Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in various cellular processes, including gene silencing, DNA repair, and metabolism. Dysregulation of sirtuin activity is implicated in cancer and neurodegenerative diseases. Certain benzoic acid derivatives have been identified as sirtuin inhibitors, offering potential therapeutic avenues.
Quantitative Data: Sirtuin Inhibitory Activity
| Compound | Target Sirtuin | Inhibition (%) at 1.6 mM | IC50 (mM) |
| 4-dimethylaminobenzoic acid | SIRT1 | 25.3 | - |
| SIRT2 | 30.3 | - | |
| 4-tert-butylbenzoic acid | SIRT1 | 54.8 | 1.0 |
| SIRT2 | 28.0 | - |
Experimental Protocol: Fluorometric Sirtuin Activity Assay
This protocol describes a common method for screening sirtuin inhibitors using a fluorogenic substrate.
Materials:
-
Recombinant human SIRT1 or SIRT2 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., from a commercial kit)
-
NAD+
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
Assay buffer
-
Test compounds (di-iodinated benzoic acid derivatives) dissolved in DMSO
-
Nicotinamide (positive control inhibitor)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and nicotinamide in the assay buffer.
-
In a 96-well black microplate, add the following to each well:
-
Assay buffer
-
Test compound solution or positive control
-
SIRT1 or SIRT2 enzyme
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 395/541 nm).
-
Calculate the percentage of inhibition and determine the IC50 values.
Experimental Workflow: Sirtuin Inhibition Assay
Caption: Workflow for a fluorometric sirtuin inhibition assay.
Regulation of Cellular Signaling Pathways
Slingshot-Cofilin Pathway Modulation
Application Note: The Slingshot (SSH) family of phosphatases and LIM kinases (LIMK) are key regulators of actin dynamics through the phosphorylation and dephosphorylation of cofilin, an actin-depolymerizing factor. The SSH-cofilin signaling pathway is crucial for cell migration, morphology, and cytokinesis. Di-iodinated benzoic acid derivatives can be utilized as chemical probes to study this pathway or as potential inhibitors of specific components. Understanding this pathway is vital for research in cancer metastasis and neurobiology.
Signaling Pathway: Regulation of Cofilin Activity
Caption: The Slingshot-cofilin signaling pathway.
Radiopaque Agents for X-ray Imaging
Application Note: The high atomic number of iodine makes it an excellent attenuator of X-rays. Di-iodinated benzoic acid derivatives are therefore investigated as potential contrast agents for medical imaging techniques like computed tomography (CT) and angiography. These agents enhance the visibility of blood vessels and organs. Research in this area focuses on developing agents with improved safety profiles, better water solubility, and enhanced X-ray attenuation properties. A novel diiodine-substituted eudesmic acid derivative, Sodium 2,6-DiIodo-3,4,5-TriMethoxyBenzoate (NaDITMB), has shown promise as an alternative to commercially available contrast agents like Omnipaque®.
Quantitative Data: X-ray Attenuation
| Contrast Agent | X-ray Beam (kVp) | Mean Gray Value Deviation from Omnipaque® |
| NaDITMB | 46 | 3.7% |
| NaDITMB | >46 | <2% |
Experimental Protocol: In Vitro Evaluation of X-ray Attenuation
This protocol describes a basic method to assess the X-ray attenuation properties of a di-iodinated benzoic acid derivative using a phantom and a clinical X-ray or CT scanner.
Materials:
-
Di-iodinated benzoic acid derivative
-
Saline solution or water for dissolution
-
Phantom (e.g., a container with wells for different solutions)
-
Commercial iodinated contrast agent (e.g., Omnipaque®) for comparison
-
X-ray or CT scanner
Procedure:
-
Prepare solutions of the test compound and the reference contrast agent at various concentrations in saline or water.
-
Fill the wells of the phantom with the different solutions. Include a well with only the solvent as a baseline.
-
Place the phantom in the X-ray or CT scanner.
-
Acquire images of the phantom using a range of clinically relevant X-ray tube voltages (kVp).
-
Analyze the acquired images using appropriate software.
-
For each solution, measure the mean gray value or Hounsfield Units (HU) in a region of interest (ROI) within the corresponding well.
-
Plot the mean gray value/HU against the concentration of the iodine-containing compound for each kVp setting.
-
Compare the attenuation of the test compound to the reference contrast agent at equivalent iodine concentrations.
Logical Diagram: Evaluation of X-ray Contrast Agents
Caption: Workflow for in vitro evaluation of X-ray contrast agents.
Plant Biology and Agriculture
Auxin Transport Inhibition
Application Note: 2,3,5-Triiodobenzoic acid (TIBA) is a well-known inhibitor of polar auxin transport in plants. Auxins are a class of plant hormones that play a critical role in various growth and developmental processes, including cell elongation, root formation, and apical dominance. By blocking auxin transport, TIBA can be used to study the role of auxin in these processes and to manipulate plant growth, for example, to promote branching or induce flowering.
Experimental Protocol: Application of TIBA to Inhibit Auxin Transport in Plants
This protocol describes a common method for applying TIBA to plants to observe its effects on growth and development.
Materials:
-
2,3,5-Triiodobenzoic acid (TIBA)
-
Lanolin paste
-
Small spatula or applicator
-
Experimental plants (e.g., seedlings with a clear apical bud)
Procedure:
-
Prepare a lanolin paste containing the desired concentration of TIBA (e.g., 0.2-0.5% w/w). To do this, gently heat the lanolin to a molten state and then thoroughly mix in the TIBA powder. Allow the paste to cool and solidify.
-
Select healthy, uniform plants for the experiment.
-
Using a small spatula, carefully apply a ring of the TIBA-lanolin paste around the stem of the plant, typically below the apical meristem or at a specific internode, depending on the experimental question.
-
For the control group, apply a lanolin paste without TIBA in the same manner.
-
Grow the treated and control plants under controlled environmental conditions (e.g., growth chamber or greenhouse).
-
Observe and record the effects on plant growth over time. This may include measurements of plant height, number of lateral branches, time to flowering, and root development.
Antimicrobial Research
Application Note: Di-iodinated benzoic acid derivatives are being explored for their potential as antimicrobial agents. The lipophilic nature of the iodinated benzene ring can facilitate the passage of these compounds through the microbial cell membrane. Once inside, they may disrupt cellular processes, leading to the inhibition of growth or cell death. Research is ongoing to identify derivatives with high efficacy against a broad spectrum of bacteria and fungi, including antibiotic-resistant strains.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of di-iodinated benzoic acid derivatives against a specific microorganism.
Materials:
-
Di-iodinated benzoic acid derivative
-
Bacterial or fungal strain of interest
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a sterile 96-well microplate, perform serial two-fold dilutions of the test compound in the liquid growth medium.
-
Prepare a standardized inoculum of the microorganism from an overnight culture, adjusting the concentration to a specific value (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Inoculate each well of the microplate (except for the sterility control) with the microbial suspension.
-
Include the following controls on each plate:
-
Growth Control: Medium with inoculum but no test compound.
-
Sterility Control: Medium only.
-
Solvent Control: Medium with inoculum and the highest concentration of the solvent used.
-
-
Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Organic Synthesis
Application Note: Di-iodinated benzoic acids are versatile starting materials and reagents in organic synthesis. The iodine atoms can be readily substituted through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce a wide range of functional groups, enabling the synthesis of complex molecules. They are also precursors for the synthesis of hypervalent iodine reagents, such as 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane, which are widely used as mild and selective oxidizing agents.
Experimental Protocol: Synthesis of 3,5-Diiodosalicylic Acid
This protocol describes a method for the synthesis of 3,5-diiodosalicylic acid from salicylic acid.[3][4][5]
Materials:
-
Salicylic acid
-
Iodine monochloride or elemental iodine
-
Glacial acetic acid or ethanol
-
Water
-
Mechanical stirrer
-
Heating plate
-
Filtration apparatus
Procedure using Iodine Monochloride:
-
Dissolve salicylic acid in glacial acetic acid in a beaker equipped with a mechanical stirrer.
-
With stirring, add a solution of iodine monochloride in glacial acetic acid.
-
Add water to the reaction mixture, which should result in the precipitation of a yellow solid.
-
Gradually heat the mixture to approximately 80°C with stirring and maintain this temperature for about 20 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
Collect the precipitated 3,5-diiodosalicylic acid by vacuum filtration.
-
Wash the product with water to remove any remaining acid and unreacted reagents.
-
The crude product can be purified by recrystallization from a suitable solvent, such as acetone-water.
Procedure using Elemental Iodine:
-
Dissolve salicylic acid in ethanol.
-
Add elemental iodine to the solution.
-
The reaction can be facilitated by the addition of an oxidizing agent (e.g., nitric acid or hydrogen peroxide) to generate the iodinating species in situ.
-
The reaction mixture is typically heated to reflux for several hours.
-
After the reaction is complete, the mixture is cooled, and the product is isolated by filtration.
-
Purification is achieved through recrystallization.
References
- 1. 3.4. Mushroom Tyrosinase Inhibitory Assay [bio-protocol.org]
- 2. 2.2.1. Mushroom Tyrosinase Inhibitory Assay [bio-protocol.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN103787876A - Synthesis method of medical intermediate 3,5-diiodosalicylic acid - Google Patents [patents.google.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Application Notes and Protocols for the Quantitative Analysis of 3,5-Diacetamido-2,4-diiodobenzoic Acid in Bulk Drug
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 3,5-Diacetamido-2,4-diiodobenzoic acid in bulk drug substance. This compound is a key intermediate and a potential impurity in the synthesis of iodinated contrast agents, such as Diatrizoic Acid. Accurate quantification is crucial for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
The following protocols are based on established analytical techniques for related iodinated benzoic acid derivatives and are aligned with pharmacopeial standards and ICH guidelines for analytical method validation.
High-Performance Liquid Chromatography (HPLC) Method
High-Performance Liquid Chromatography (HPLC) is a primary method for the quantification of this compound, offering high specificity and sensitivity for separating it from related substances.[1][2]
Experimental Protocol: HPLC-UV Analysis
This protocol describes a reversed-phase HPLC method with UV detection for the determination of this compound.
1.1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
HPLC grade acetonitrile, methanol, water.
-
Potassium phosphate monobasic, phosphoric acid (or other suitable buffer components).
-
Reference standard of this compound.
1.2. Chromatographic Conditions
| Parameter | Recommended Conditions |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.05 M Potassium Phosphate Monobasic in water, pH adjusted to 3.0 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-70% B; 25-30 min: 70% B; 30-31 min: 70-10% B; 31-40 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 238 nm[3] |
| Run Time | 40 minutes |
1.3. Preparation of Solutions
-
Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh about 50 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent). Sonicate if necessary.
-
Standard Solutions for Linearity: Prepare a series of at least five standard solutions by diluting the stock solution with the diluent to cover the expected concentration range of the analyte.
-
Sample Solution (e.g., 500 µg/mL): Accurately weigh about 50 mg of the bulk drug substance into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.
1.4. Data Analysis and Calculations
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be not more than 2.0%. The tailing factor for the analyte peak should be not more than 2.0, and the theoretical plates should be not less than 2000.
-
Quantification: Calculate the percentage of this compound in the bulk drug substance using the following formula:
Where:
-
Area_sample is the peak area of the analyte in the sample solution.
-
Area_standard is the peak area of the analyte in the standard solution.
-
Conc_standard is the concentration of the reference standard.
-
Conc_sample is the concentration of the bulk drug sample.
-
1.5. Method Validation Parameters (Hypothetical Data)
The analytical method should be validated according to ICH Q2(R1) guidelines.[4][5][6]
| Parameter | Specification | Hypothetical Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 80-120% of the test concentration | 400-600 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0% | 0.8%; 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |
| Specificity | No interference from blank and related substances | Peak purity > 99.9% |
Experimental Workflow: HPLC Analysis
Caption: Workflow for the quantitative HPLC analysis of this compound.
Titrimetric Method (Argentometric Titration)
A titrimetric method can be employed for the assay of this compound by quantifying its iodine content. This method is adapted from the assay of Diatrizoic Acid found in the United States Pharmacopeia (USP).[1][7]
Experimental Protocol: Argentometric Titration
This protocol involves the liberation of iodide ions from the organic molecule followed by titration with silver nitrate.
2.1. Instrumentation and Materials
-
Burette (50 mL).
-
Glass-stoppered conical flasks (250 mL).
-
Hot plate.
-
Analytical balance.
-
Sodium hydroxide solution (e.g., 1.25 N).
-
Zinc powder.
-
Glacial acetic acid.
-
Eosin Y indicator solution.
-
0.05 N Silver Nitrate (AgNO₃) volumetric solution.
2.2. Titration Procedure
-
Sample Preparation: Accurately weigh about 300 mg of this compound into a 250 mL glass-stoppered conical flask.
-
Reduction: Add 30 mL of 1.25 N sodium hydroxide solution and 500 mg of powdered zinc. Connect the flask to a reflux condenser and boil for 30 minutes.
-
Cooling and Filtration: Cool the flask to room temperature, and rinse the condenser with 20 mL of water, collecting the rinsings in the flask. Filter the mixture, and wash the flask and filter with several small portions of water.
-
Acidification: To the combined filtrate and washings, add 40 mL of glacial acetic acid.
-
Titration: Add 1 mL of Eosin Y indicator solution and titrate with 0.05 N silver nitrate VS until the color of the precipitate changes from yellow to pink.
2.3. Data Analysis and Calculations
Calculate the percentage of this compound (C₁₁H₁₀I₂N₂O₄) using the following formula:
Where:
-
V is the volume of silver nitrate solution consumed in mL.
-
N is the normality of the silver nitrate solution.
-
E is the equivalent weight of this compound (Molecular Weight / 2, as there are two iodine atoms). The molecular weight is approximately 488.02 g/mol , so E = 24.401 mg/mEq.
-
W is the weight of the sample in mg.
2.4. Method Suitability
While robust, this titrimetric method is not specific for this compound and will also quantify other iodinated organic impurities. Therefore, it is best used in conjunction with a specific method like HPLC for impurity profiling.
Logical Relationship: Titration Principle
Caption: Principle of the argentometric titration for iodine content determination.
Summary of Quantitative Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the need for specificity in impurity profiling versus a general assay of the bulk material.
| Method | Principle | Specificity | Throughput | Key Advantages | Key Limitations |
| HPLC-UV | Chromatographic separation followed by UV detection | High | Moderate | Specific for the analyte and its impurities. Can quantify multiple components simultaneously. | Requires more complex instrumentation and method development. |
| Argentometric Titration | Quantification of total iodine content | Low | High | Rapid, simple, and cost-effective for assay of total iodinated compounds. | Not specific; interference from other iodinated species. |
These protocols provide a robust starting point for the quantitative analysis of this compound in a bulk drug setting. It is essential that any method be fully validated for its intended use to ensure the reliability and accuracy of the results.
References
- 1. pharmacopeia.cn [pharmacopeia.cn]
- 2. veeprho.com [veeprho.com]
- 3. Diatrizoate | C11H9I3N2O4 | CID 2140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jespublication.com [jespublication.com]
- 5. wjarr.com [wjarr.com]
- 6. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 7. newdruginfo.com [newdruginfo.com]
Application Notes and Protocols for the Analysis of Diatrizoic Acid Impurities
Introduction
Diatrizoic acid is a widely used iodinated contrast agent for X-ray imaging.[1][2] Ensuring the purity and stability of diatrizoic acid is critical for its safety and efficacy. This document provides detailed application notes and protocols for the sample preparation and analysis of diatrizoic acid and its potential impurities. The primary analytical technique discussed is Ultra-Performance Liquid Chromatography (UPLC), a highly sensitive and efficient method for separating and quantifying these compounds.[3]
Known Impurities
Several potential impurities can be present in diatrizoic acid, arising from the synthesis process or degradation. One of the key impurities specified in the United States Pharmacopeia (USP) is:
Other potential process-related impurities and degradation products can also be monitored, such as incompletely iodinated species or hydrolysis products.[5][6][7]
Quantitative Data Summary
The following table summarizes the quantitative performance data of a validated UPLC method for the determination of diatrizoic acid and its related substances.[3]
| Analyte | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Average Recovery (%) |
| Diatrizoic Acid | 0.01 | 0.04 | 97.4 - 101.9 |
| Impurity 1 | 0.009 | 0.027 | 97.4 - 101.9 |
| Impurity 2 | 0.012 | 0.035 | 97.4 - 101.9 |
| Impurity 3 | 0.011 | 0.034 | 97.4 - 101.9 |
Experimental Protocols
UPLC Method for Impurity Profiling
This protocol describes a stability-indicating UPLC method for the separation and quantification of diatrizoic acid and its impurities.[3]
a. Chromatographic Conditions:
-
Column: Acquity UPLC CSH C18 (1.7 µm, 100 x 2.1 mm)
-
Mobile Phase A: 0.05% Formic Acid in Milli-Q Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A gradient program should be optimized to ensure adequate separation of all impurities.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 238 nm
-
Injection Volume: 0.5 µL
b. Preparation of Solutions:
-
Buffer Preparation: Accurately add 0.5 mL of formic acid to 1000 mL of Milli-Q water and mix well.[3]
-
Diluent: A suitable diluent should be used, for example, a mixture of the mobile phases.
-
Standard Stock Solution (Diatrizoic Acid): Accurately weigh and dissolve approximately 20 mg of Diatrizoic Acid standard in a 100 mL volumetric flask with 60 mL of diluent. Sonicate for 5 minutes to dissolve, and then dilute to volume with the diluent to achieve a concentration of 200 ppm.[3]
-
Sample Solution (Bulk Drug): Prepare a sample solution at a concentration of 0.2 mg/mL in the diluent.[3]
-
Sample Solution (Finished Product): Accurately weigh a portion of the finished product equivalent to 20 mg of diatrizoic acid into a 100 mL volumetric flask. Add 60 mL of diluent and sonicate for 10 minutes with intermediate shaking to ensure complete dissolution. Dilute to volume with the diluent.[3]
Forced Degradation Studies Protocol
Forced degradation studies are essential to establish the stability-indicating power of the analytical method.[3][8][9][10]
a. General Sample Preparation for Stress Studies:
Prepare a sample solution of diatrizoic acid at a concentration of 0.2 mg/mL in the chosen diluent.[3]
b. Stress Conditions:
-
Acid Hydrolysis: To the sample solution, add a suitable volume of 0.1 M to 1.0 M hydrochloric acid.[9] Heat as necessary to achieve degradation.
-
Base Hydrolysis: To the sample solution, add a suitable volume of 0.1 M to 1.0 M sodium hydroxide.[9] Heat as necessary to achieve degradation.
-
Oxidative Degradation: To the sample solution, add a suitable volume of 0.1% to 3.0% hydrogen peroxide.[9] Keep at room temperature for a specified duration.
-
Thermal Degradation: Store the solid drug substance or a solution of the drug substance at an elevated temperature (e.g., 105°C) for a defined period.[3]
-
Photolytic Degradation: Expose the drug substance or a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11]
After exposure to the stress conditions, neutralize the acidic and basic samples before analysis by UPLC.
Visualizations
Caption: Logical relationship of Diatrizoic Acid synthesis and potential impurities.
Caption: Experimental workflow for sample preparation for UPLC analysis.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Diatrizoate | C11H9I3N2O4 | CID 2140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. joac.info [joac.info]
- 4. pharmacopeia.cn [pharmacopeia.cn]
- 5. Synthesis method of diatrizoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. Synthesis method of key intermediate of diatrizoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. A New Process For Preparation Of High Pure Diatrizoic Acid And Its [quickcompany.in]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
Troubleshooting & Optimization
minimizing the formation of 2,4-diiodo impurity in diatrizoic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of the 2,4-diiodo impurity during the synthesis of diatrizoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in diatrizoic acid synthesis?
A1: The most common impurities encountered during the synthesis of diatrizoic acid are undermethylated and overmethylated byproducts. Key process-related impurities include:
-
2,4-Diiodo-3,5-diacetamidobenzoic acid: A significant di-substituted impurity that can be challenging to separate from the final product.
-
2,6-Diiodo-3,5-diacetamidobenzoic acid: Another di-substituted impurity formed due to incomplete iodination.[1]
-
5-Acetamido-3-amino-2,4,6-triiodobenzoic Acid: An impurity resulting from incomplete acetylation of the amino groups.[1][2]
-
Unreacted starting materials and intermediates: Residual amounts of 3,5-diaminobenzoic acid or 3,5-diamino-2,4,6-triiodobenzoic acid may also be present.
Q2: What is the likely mechanism for the formation of the 2,4-diiodo impurity?
A2: The formation of the 2,4-diiodo impurity is a result of incomplete electrophilic aromatic substitution during the iodination of 3,5-diaminobenzoic acid. The two amino groups and the carboxylic acid group on the benzene ring direct the incoming iodine atoms. Incomplete iodination leads to the formation of di-iodinated species alongside the desired tri-iodinated product. The regioselectivity of the iodination, which determines the position of the iodine atoms, is influenced by factors such as the iodinating agent used, reaction temperature, pH, and solvent.
Q3: How can I control the iodination reaction to minimize the formation of di-iodo impurities?
A3: Controlling the regioselectivity of the iodination is key to minimizing di-iodo impurities.[3][4][5][6] Consider the following factors:
-
Iodinating Agent: The choice of iodinating agent (e.g., iodine monochloride, potassium iodochloride) and its stoichiometry are critical. Using a sufficient excess of the iodinating agent can help drive the reaction to completion, favoring the formation of the tri-iodo product.
-
Reaction Temperature: Temperature can influence the rate and selectivity of the reaction. It is essential to optimize the temperature to ensure complete iodination without promoting side reactions.
-
pH Control: The pH of the reaction medium can affect the reactivity of the aromatic ring and the nature of the iodinating species.[7][8] Careful control of pH is necessary to achieve the desired substitution pattern.
-
Solvent System: The polarity and composition of the solvent can impact the solubility of reactants and intermediates, thereby influencing the reaction kinetics and selectivity.
Q4: What analytical methods are recommended for detecting and quantifying the 2,4-diiodo impurity?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the analysis of diatrizoic acid and its impurities.[9][10] A validated HPLC method can separate and quantify diatrizoic acid, the 2,4- and 2,6-diiodo impurities, and the free amine impurity.[1] Key aspects of a suitable HPLC method include:
-
Column: An anion exchange column, such as a Hamilton PRP-X100, has been shown to be effective for this separation.[1]
-
Mobile Phase: The mobile phase composition, typically a buffered aqueous solution with an organic modifier like acetonitrile, is crucial for achieving good resolution. The pH, ionic strength (e.g., potassium chloride concentration), and phosphate buffer concentration of the mobile phase are important parameters to optimize.[1]
-
Detection: UV detection at an appropriate wavelength (e.g., 238 nm) is commonly used.[10]
Liquid Chromatography-Mass Spectrometry (LC-MS) can also be a powerful tool for the identification and characterization of impurities.[9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| High levels of 2,4-diiodo impurity detected in the crude product. | Incomplete iodination reaction. | - Increase the stoichiometry of the iodinating agent.- Extend the reaction time.- Optimize the reaction temperature to ensure the reaction goes to completion. |
| Sub-optimal reaction pH. | - Carefully monitor and adjust the pH of the reaction mixture to the optimal range for tri-iodination. | |
| Difficulty in separating the 2,4-diiodo impurity from diatrizoic acid. | Inadequate purification method. | - Employ recrystallization with an appropriate solvent system. Multiple recrystallizations may be necessary.- Consider preparative chromatography for small-scale purification if high purity is required. |
| Co-precipitation of the impurity with the product. | - Optimize the crystallization conditions, such as cooling rate and solvent composition, to enhance the selective crystallization of diatrizoic acid. | |
| Inconsistent iodination results between batches. | Variation in raw material quality. | - Ensure the purity and consistency of the starting 3,5-diaminobenzoic acid and the iodinating agent. |
| Poor control over reaction parameters. | - Implement strict process controls for temperature, pH, and addition rates of reagents. | |
| Presence of the 5-acetamido-3-amino-2,4,6-triiodobenzoic acid impurity. | Incomplete acetylation reaction. | - Ensure a sufficient excess of the acetylating agent (e.g., acetic anhydride) is used.- Verify the reaction temperature and time are adequate for complete di-acetylation. |
Experimental Protocols
General Iodination Protocol for 3,5-Diaminobenzoic Acid
This is a general guideline and may require optimization.
-
Dissolution: Dissolve 3,5-diaminobenzoic acid in a suitable solvent (e.g., dilute hydrochloric acid).
-
Iodination: While stirring, add the iodinating agent (e.g., a solution of iodine monochloride) dropwise to the reaction mixture. Maintain the reaction temperature within the optimized range (e.g., 50-70°C).
-
Reaction Monitoring: Monitor the progress of the reaction by HPLC to ensure the disappearance of the starting material and di-iodo intermediates.
-
Work-up: Once the reaction is complete, cool the mixture and adjust the pH to precipitate the crude 3,5-diamino-2,4,6-triiodobenzoic acid.
-
Isolation: Filter the precipitate, wash with water, and dry.
General Acetylation Protocol
-
Suspension: Suspend the 3,5-diamino-2,4,6-triiodobenzoic acid in an excess of acetic anhydride.
-
Catalyst: A catalytic amount of a suitable acid (e.g., sulfuric acid) may be added.
-
Heating: Heat the mixture under reflux until the reaction is complete, as monitored by HPLC.
-
Precipitation: Cool the reaction mixture and add water to precipitate the crude diatrizoic acid.
-
Isolation: Filter the product, wash thoroughly with water, and dry.
Purification by Recrystallization
-
Dissolution: Dissolve the crude diatrizoic acid in a suitable hot solvent (e.g., ethanol/water mixture).
-
Decolorization: Treat with activated charcoal to remove colored impurities, if necessary.
-
Filtration: Hot filter the solution to remove insoluble materials.
-
Crystallization: Allow the filtrate to cool slowly to induce crystallization.
-
Isolation: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry.
Visualizations
Caption: Synthesis pathway of diatrizoic acid and the formation of the 2,4-diiodo impurity.
Caption: Troubleshooting workflow for minimizing 2,4-diiodo impurity.
References
- 1. Assay and purity analysis of diatrizoate sodium in drug product by LC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mild and Selective Organocatalytic Iodination of Activated Aromatic Compounds [organic-chemistry.org]
- 5. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. The photochemistry of p-aminobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics of the oxidation of p-aminobenzoic acid catalyzed by horseradish peroxidase compounds I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. veeprho.com [veeprho.com]
- 10. joac.info [joac.info]
troubleshooting guide for diatrizoic acid synthesis side reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of diatrizoic acid. The information is presented in a practical question-and-answer format to directly address common challenges encountered during this multi-step synthesis.
Troubleshooting Guide: Side Reactions and Purity Issues
Question 1: What are the common impurities encountered during diatrizoic acid synthesis?
The most frequently observed impurities in diatrizoic acid synthesis are:
-
Diatrizoic Acid Related Compound A (5-Acetamido-3-amino-2,4,6-triiodobenzoic Acid): This is a significant process-related impurity that arises from incomplete acetylation of the diamino intermediate or hydrolysis of one of the acetamido groups of diatrizoic acid.[1][2][3]
-
Di-iodinated Species: Incomplete iodination of the starting material, 3-acetamido-5-aminobenzoic acid, can lead to the formation of di-iodinated benzoic acid derivatives, which can be challenging to separate from the desired tri-iodinated product.
-
Unreacted Starting Materials and Intermediates: Residual 3,5-diamino-2,4,6-triiodobenzoic acid may be present if the acetylation reaction does not go to completion.
Question 2: I am observing a significant amount of "Diatrizoic Acid Related Compound A" in my final product. What are the potential causes and how can I minimize its formation?
Potential Causes:
-
Incomplete Acetylation: The acetylation of 3,5-diamino-2,4,6-triiodobenzoic acid is a critical step. Insufficient acetylating agent (e.g., acetic anhydride), inadequate reaction time, or suboptimal temperature can lead to the formation of the mono-acetylated impurity.[4]
-
Hydrolysis: Diatrizoic acid can undergo hydrolysis under certain conditions, particularly during work-up or purification steps involving acidic or basic conditions, cleaving one of the acetamido groups to form the amino impurity.
-
Suboptimal Acetylating Conditions: Using overly harsh or "drastic" acetylation conditions, such as very high temperatures or strong acids, can sometimes lead to undesired side products, although specific details are often proprietary.
Troubleshooting Strategies:
-
Optimize Acetylation Reaction Parameters:
-
Reagent Stoichiometry: Ensure a sufficient molar excess of the acetylating agent (e.g., acetic anhydride or acetyl chloride) is used to drive the reaction to completion.
-
Reaction Temperature and Time: The acetylation is typically conducted at elevated temperatures (e.g., 50-90°C).[4] Monitor the reaction progress using a suitable analytical technique like HPLC to determine the optimal reaction time. A typical reaction time is 1-3 hours.[4]
-
Catalyst: While not always necessary, the use of a catalyst like sulfuric acid or trifluoroacetic acid can facilitate the reaction.[4] However, the concentration and type of acid should be carefully optimized to avoid unwanted side reactions.
-
-
Control Work-up and Purification Conditions:
-
pH Control: Carefully control the pH during extraction, precipitation, and recrystallization steps to avoid strongly acidic or alkaline conditions that could promote hydrolysis.
-
Temperature Control: Avoid prolonged exposure to high temperatures during purification.
-
Question 3: My product is contaminated with di-iodinated impurities. How can I improve the tri-iodination step?
Potential Causes:
-
Insufficient Iodinating Agent: The stoichiometry of the iodinating agent (e.g., iodine monochloride or potassium iododichloride) is crucial for achieving complete tri-iodination.
-
Poor Reaction Control: The iodination of diaminobenzoic acid can be difficult to control, leading to incomplete reaction and variable yields.[5]
-
Substrate Reactivity: The reactivity of the aromatic ring can influence the ease of introducing the third iodine atom.
Troubleshooting Strategies:
-
Optimize Iodination Conditions:
-
Iodinating Agent: Use a sufficient excess of the iodinating agent. The reaction is often carried out in an acidic medium.[5]
-
Gradual Addition: A controlled, slow addition of the substrate to a solution containing an excess of the iodinating agent can help maintain a low concentration of the substrate and favor the formation of the tri-iodinated product over the di-iodinated intermediate.
-
Temperature and Reaction Time: The reaction temperature and time should be carefully monitored and optimized to ensure complete conversion.
-
Question 4: I am experiencing low overall yield in my diatrizoic acid synthesis. What are the likely causes and how can I improve it?
Potential Causes:
-
Incomplete Reactions: Incomplete iodination or acetylation are primary contributors to low yield.
-
Product Loss During Work-up and Purification: Diatrizoic acid and its intermediates can be lost during filtration, extraction, and recrystallization steps.
-
Side Product Formation: The formation of significant amounts of impurities will inherently reduce the yield of the desired product.
-
Degradation of Intermediates: The intermediate, 3,5-diamino-2,4,6-triiodobenzoic acid, is known to be unstable, which can affect the yield.
Troubleshooting Strategies:
-
Optimize Each Reaction Step: Systematically optimize the reaction conditions (temperature, time, stoichiometry) for both the iodination and acetylation steps, monitoring for completion by HPLC.
-
Improve Purification Techniques:
-
Recrystallization Solvent: Select an appropriate solvent system for recrystallization to maximize the recovery of pure diatrizoic acid while effectively removing impurities. A mixture of a polar and a non-polar solvent, such as methanol:water, has been suggested.[4]
-
Filtration and Washing: Ensure efficient filtration and use minimal amounts of cold solvent for washing the product to reduce losses.
-
-
Handle Intermediates with Care: Minimize the storage time of the unstable 3,5-diamino-2,4,6-triiodobenzoic acid intermediate and proceed to the acetylation step as soon as possible.
Frequently Asked Questions (FAQs)
Q1: What is the role of each key reagent in the synthesis of diatrizoic acid?
-
3,5-Diaminobenzoic Acid: This is the starting aromatic core of the molecule.
-
Iodinating Agent (e.g., Iodine Monochloride): This reagent is responsible for introducing the three iodine atoms onto the benzene ring, which are essential for the radiopaque properties of the final compound.
-
Acetylating Agent (e.g., Acetic Anhydride): This reagent converts the two amino groups into acetamido groups, which increases the stability of the molecule.[4]
-
Acids/Bases: These are used to catalyze reactions and to control the pH during work-up and purification, for example, to precipitate the product from a solution.
Q2: What analytical techniques are recommended for monitoring the reaction progress and final product purity?
High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for monitoring the progress of both the iodination and acetylation reactions.[6] It can also be used to quantify the purity of the final diatrizoic acid product and to detect and quantify impurities like "Diatrizoic Acid Related Compound A". Mass Spectrometry (LC-MS) can be used for the identification of unknown impurities.[6]
Q3: Are there any safety precautions I should be aware of during diatrizoic acid synthesis?
Yes, standard laboratory safety precautions should always be followed. Specifically:
-
Handling Halogenated Compounds: Iodine and its compounds can be corrosive and harmful. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handling Acids and Bases: Strong acids and bases are corrosive. Handle them with care and appropriate PPE.
-
Exothermic Reactions: Some steps, such as the addition of strong acids, can be exothermic. Add reagents slowly and with cooling if necessary.
Data Presentation
Table 1: Summary of Key Reaction Parameters and their Potential Impact on Diatrizoic Acid Synthesis
| Parameter | Iodination Step | Acetylation Step | Potential Impact on Yield and Purity |
| Temperature | Typically ambient to moderately elevated | 50-90°C[4] | Higher temperatures can increase reaction rates but may also promote side reactions or degradation. |
| Reaction Time | Varies, requires monitoring | 1-3 hours[4] | Insufficient time leads to incomplete conversion and lower yield. Excessive time may lead to side product formation. |
| Reagent Stoichiometry | Excess iodinating agent | Excess acetylating agent | Crucial for driving reactions to completion and minimizing starting material/intermediate impurities. |
| Solvent | Typically aqueous acidic medium | Varies, can be acetic acid or other organic solvents | Affects solubility of reactants and products, and can influence reaction rates and side reactions. |
| pH | Acidic | Neutral to slightly acidic | Important for reaction progress and critical during work-up to ensure product precipitation and stability. |
Experimental Protocols
Key Experiment: High-Purity Synthesis of Diatrizoic Acid
This protocol is a generalized procedure based on common methods described in the literature and is intended for informational purposes. Researchers should adapt and optimize the protocol based on their specific laboratory conditions and safety procedures.
Step 1: Iodination of 3,5-Diaminobenzoic Acid
-
In a reaction vessel, dissolve 3,5-diaminobenzoic acid in a suitable solvent, such as dilute sulfuric acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of the iodinating agent (e.g., potassium iododichloride) to the cooled solution with vigorous stirring. Maintain the temperature below a specified limit (e.g., 10°C) during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period, monitoring the reaction progress by HPLC.
-
Upon completion, the crude 3,5-diamino-2,4,6-triiodobenzoic acid can be isolated by filtration. This intermediate is often used directly in the next step without extensive purification due to its instability.
Step 2: Acetylation of 3,5-Diamino-2,4,6-triiodobenzoic Acid
-
Suspend the crude 3,5-diamino-2,4,6-triiodobenzoic acid in a suitable solvent, such as acetic acid.
-
Add the acetylating agent (e.g., acetic anhydride) to the suspension. A catalytic amount of a strong acid like sulfuric acid can be added.
-
Heat the reaction mixture to a specified temperature (e.g., 80-90°C) and maintain it for a set time (e.g., 2-3 hours), with stirring. Monitor the reaction for the disappearance of the starting material and the mono-acetylated intermediate by HPLC.
-
After the reaction is complete, cool the mixture and pour it into ice water to precipitate the crude diatrizoic acid.
-
Collect the crude product by filtration and wash it with water.
Step 3: Purification of Diatrizoic Acid
-
Dissolve the crude diatrizoic acid in a minimal amount of a suitable hot solvent or solvent mixture (e.g., methanol:water).[4]
-
Treat the hot solution with activated carbon to remove colored impurities, if necessary.
-
Filter the hot solution to remove the activated carbon.
-
Allow the filtrate to cool slowly to induce crystallization. Cooling in an ice bath can improve the yield.
-
Collect the purified diatrizoic acid crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Assess the purity of the final product by HPLC.
Mandatory Visualization
Caption: Main synthesis pathway of diatrizoic acid and key side reactions.
Caption: A logical workflow for troubleshooting common diatrizoic acid synthesis issues.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. DIATRIZOIC ACID RELATED COMPOUND A (50 MG) (5-ACETAMIDO-3-AMINO-2,4,6-TRIIODOBENZOIC ACID) | 1713-07-1 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. A New Process For Preparation Of High Pure Diatrizoic Acid And Its [quickcompany.in]
- 5. US3476802A - N-alkyl derivatives of 3,5-diacetamido-2,4,6-triiodobenzoic acid and salts thereof and process for preparing the same - Google Patents [patents.google.com]
- 6. veeprho.com [veeprho.com]
Technical Support Center: Optimizing HPLC Separation of Di- and Tri-iodinated Benzoic Acids
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of di- and tri-iodinated benzoic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the HPLC separation of di- and tri-iodinated benzoic acids.
1. Poor Peak Resolution or Co-elution of Peaks
-
Question: My di- and tri-iodinated benzoic acid peaks are not well-separated or are co-eluting. How can I improve the resolution?
-
Answer:
-
Mobile Phase Optimization: The composition of the mobile phase is a critical factor in achieving good resolution.[1][2]
-
Organic Modifier: Vary the percentage of the organic solvent (e.g., acetonitrile or methanol). A lower percentage of the organic modifier generally increases retention time and can improve the separation of closely eluting peaks.
-
pH Adjustment: The pH of the mobile phase affects the ionization state of benzoic acid derivatives.[3] For reversed-phase HPLC, adjusting the pH to approximately 2 units below the pKa of the analytes will ensure they are in their neutral form, leading to better retention and potentially improved resolution. Using a buffer (e.g., phosphate or acetate) will help maintain a stable pH.[4]
-
Ion-Pairing Agents: If pH adjustment is insufficient, consider adding an ion-pairing reagent (e.g., tetrabutylammonium salts) to the mobile phase to enhance the retention and separation of these ionic compounds on a reversed-phase column.[5][6]
-
-
Column Selection:
-
Stationary Phase: A C18 column is a common starting point for reversed-phase separation of these compounds.[5][7] However, if resolution is still poor, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity.[8]
-
Particle Size and Column Dimensions: Using a column with smaller particles (e.g., < 3 µm) or a longer column can increase efficiency and improve resolution, though this may also increase backpressure.[9]
-
-
Flow Rate: Decreasing the flow rate can sometimes improve resolution by allowing more time for the analytes to interact with the stationary phase.
-
Temperature: Optimizing the column temperature can influence selectivity and resolution. Try adjusting the temperature in increments of 5°C.
-
2. Peak Tailing
-
Question: My peaks are showing significant tailing. What could be the cause and how do I fix it?
-
Answer:
-
Secondary Interactions: Peak tailing for acidic compounds like iodinated benzoic acids can be caused by interactions with active sites (silanols) on the silica-based stationary phase.
-
Mobile Phase pH: Ensure the mobile phase pH is low enough to suppress the ionization of the benzoic acids.
-
Additives: Adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase can help to mask the active silanol groups and reduce tailing.[3]
-
-
Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants.[10]
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.[10]
-
Column Void: A void at the head of the column can cause peak distortion. This can be checked by reversing the column (if permissible by the manufacturer) and observing the peak shape. If a void is present, the column may need to be replaced.[3]
-
3. High Backpressure
-
Question: The backpressure on my HPLC system is unusually high. What should I check?
-
Answer:
-
Blockage in the System: High backpressure is often due to a blockage. Systematically check for the source of the blockage by disconnecting components in the following order: column, in-line filter, tubing, and injector.
-
Column Frit Blockage: The inlet frit of the column can become blocked with particulate matter from the sample or mobile phase.[11] Filtering all samples and mobile phases through a 0.45 µm or 0.22 µm filter is crucial.[12] You can try back-flushing the column at a low flow rate to dislodge particulates.
-
Precipitation in Mobile Phase: If using buffers, ensure they are fully dissolved and that the organic modifier concentration does not cause the buffer to precipitate.[13]
-
Column Degradation: Over time, the packed bed of the column can degrade, leading to increased backpressure.[11]
-
4. Irreproducible Retention Times
-
Question: The retention times of my analytes are shifting between injections. What is causing this?
-
Answer:
-
Mobile Phase Preparation: Inconsistent mobile phase composition is a common cause of retention time variability.[1] Ensure accurate and consistent preparation of the mobile phase for each run. If preparing the mobile phase online, ensure the pump's mixing performance is optimal.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analytical run. A stable baseline is a good indicator of equilibration.[12]
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven will provide a stable temperature environment.[14]
-
Pump Performance: Leaks in the pump or faulty check valves can lead to inconsistent flow rates and, consequently, shifting retention times.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for mobile phase composition when separating di- and tri-iodinated benzoic acids?
A1: A good starting point for a reversed-phase separation on a C18 column is a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or phosphoric acid to maintain a low pH) and an organic component (e.g., acetonitrile or methanol).[15][16] A typical gradient might start at a lower organic percentage and gradually increase to elute the more hydrophobic tri-iodinated compounds.
Q2: Which detector is most suitable for the analysis of iodinated benzoic acids?
A2: A UV detector is commonly used for the analysis of these compounds as the aromatic ring and iodine atoms provide strong UV absorbance.[5][6] A photodiode array (PDA) detector is even more beneficial as it can provide spectral information, which aids in peak identification and purity assessment. Detection is often performed at wavelengths around 225 nm or 237 nm.[5][17]
Q3: How should I prepare my samples for HPLC analysis?
A3: Dissolve the sample in a solvent that is compatible with the mobile phase, preferably the initial mobile phase itself, to avoid peak distortion. It is crucial to filter all samples through a 0.45 µm or 0.22 µm syringe filter before injection to remove any particulate matter that could clog the column.[12]
Q4: What are the key differences in chromatographic behavior between di- and tri-iodinated benzoic acids?
A4: Generally, in reversed-phase HPLC, the retention time increases with increasing hydrophobicity. Since tri-iodinated benzoic acids are more substituted with iodine atoms than di-iodinated benzoic acids, they are typically more hydrophobic and will therefore have longer retention times on a C18 column.
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for Separation of Iodinated Benzoic Acids
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water[16]
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-15 min: 30-70% B
-
15-20 min: 70% B
-
20.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min[16]
-
Column Temperature: 35 °C[16]
-
Detection: UV at 225 nm[5]
-
Injection Volume: 10 µL[16]
Protocol 2: Ion-Pair Reversed-Phase HPLC Method for Enhanced Retention
-
Column: C8, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and an aqueous phase containing 10 mmol/L 18-crown-6-ether, 5 mmol/L octylamine, and 5 mmol/L sodium dihydrogen phosphate, with the pH adjusted to 5.95 with phosphoric acid. The final mobile phase composition is typically a mixture of the aqueous and organic phases.[6]
-
Flow Rate: 1.2 mL/min[6]
-
Detection: UV at 225 nm[6]
-
Injection Volume: 50 µL[6]
Data Presentation
Table 1: Typical HPLC Parameters for Separation of Iodinated Benzoic Acids
| Parameter | Condition 1 | Condition 2 |
| Column | C18, 4.6 x 150 mm, 5 µm | C8, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water[16] | 10 mM 18-crown-6-ether, 5 mM octylamine, 5 mM NaH2PO4, pH 5.95[6] |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Flow Rate | 1.0 mL/min[16] | 1.2 mL/min[6] |
| Temperature | 35 °C[16] | Not specified |
| Detection Wavelength | 220 nm[16] | 225 nm[6] |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| Poor Resolution | Inappropriate mobile phase composition | Optimize organic modifier percentage and pH[1][2][3] |
| Unsuitable column | Try a different stationary phase (e.g., Phenyl-hexyl)[8] | |
| Peak Tailing | Secondary silanol interactions | Lower mobile phase pH; add TEA[3] |
| Column contamination | Flush column with a strong solvent[10] | |
| High Backpressure | Column frit blockage | Filter samples and mobile phase; back-flush column[11][12] |
| Buffer precipitation | Ensure buffer solubility in the mobile phase[13] | |
| Retention Time Shifts | Inconsistent mobile phase | Prepare mobile phase accurately and consistently[1] |
| Temperature fluctuations | Use a column oven[14] |
Visual Workflow
Caption: Troubleshooting workflow for HPLC separation of iodinated benzoic acids.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 3. agilent.com [agilent.com]
- 4. thaiscience.info [thaiscience.info]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Analysis of the Urinary Iodine Concentration in Pregnant Women - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. welch-us.com [welch-us.com]
- 9. uhplcs.com [uhplcs.com]
- 10. ijsdr.org [ijsdr.org]
- 11. ijprajournal.com [ijprajournal.com]
- 12. medikamenterqs.com [medikamenterqs.com]
- 13. HPLC 문제 해결 안내서 [sigmaaldrich.com]
- 14. mastelf.com [mastelf.com]
- 15. Separation of Benzoic acid, 2,5-dibromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. HPLC Analysis of Benzoic Acid and Related Compounds on Ascentis® RP-Amide application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 17. Development of an Improved Method for the Determination of Iodine/β-Cyclodextrin by Means of HPLC-UV: Validation and the Thyroid-Stimulating Activity Revealed by In Vivo Studies [mdpi.com]
resolving co-elution of diatrizoic acid and its impurities
Welcome to the technical support center for the analysis of Diatrizoic Acid and its impurities. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is Diatrizoic Acid and what are its common impurities?
A1: Diatrizoic acid is an iodine-containing radiopaque contrast agent used in diagnostic radiography.[1][2] During its synthesis and storage, several impurities can arise.[3] A key process-related impurity is 5-Acetamido-3-amino-2,4,6-triiodobenzoic Acid, also known as Diatrizoic Acid Related Compound A.[4][5] Other impurities can be formed through degradation under stress conditions like acid/base hydrolysis, oxidation, heat, and light.[6][7][8]
Q2: Why is the resolution of Diatrizoic Acid from its impurities critical?
A2: The presence of impurities, even in small amounts, can significantly impact the quality, safety, and efficacy of pharmaceutical products.[9] Regulatory bodies like the FDA and EMA have stringent guidelines for monitoring and controlling these impurities.[3] Therefore, developing a stability-indicating analytical method that can separate the active pharmaceutical ingredient (API) from all potential process-related and degradation impurities is essential to ensure the product's safety and quality.[7]
Q3: What analytical techniques are commonly used to analyze Diatrizoic Acid and its impurities?
A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques used for the detection and quantification of Diatrizoic Acid and its impurities.[3] These methods, often paired with UV detection, provide the necessary specificity and sensitivity to resolve and measure the API and its related substances.[1][2]
Troubleshooting Guide: Co-elution and Peak Shape Issues
Q4: My Diatrizoic Acid peak is co-eluting with an impurity. How can I improve the resolution?
A4: Co-elution occurs when two or more compounds exit the column at the same time, preventing accurate quantification.[10] To resolve co-eluting peaks, you need to alter the selectivity (α), efficiency (N), or retention (k) of your method.[11]
Initial Steps:
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Confirm Co-elution: Use a diode array detector (DAD) to check for peak purity. If the UV spectra across the peak are not identical, co-elution is likely occurring.[10]
-
Assess Peak Shape: Look for shoulders or tailing on your main peak, which can indicate a hidden, co-eluting impurity.[10]
Strategies to Improve Resolution:
-
Modify Mobile Phase Composition: This is often the most effective way to change selectivity.[11]
-
Change Organic Modifier: If you are using acetonitrile, try substituting it with methanol or vice-versa. The different solvent properties can alter elution patterns.
-
Adjust pH: For ionizable compounds like Diatrizoic Acid, changing the mobile phase pH can significantly impact retention and selectivity. Use a buffer with a pH at least 2 units away from the pKa of the analytes to ensure consistent ionization.[12][13] Trials for Diatrizoic Acid have successfully used formic acid and phosphate buffers.[1][4]
-
Alter Buffer/Salt Concentration: In some methods, like ion-exchange chromatography, adjusting the concentration of salts (e.g., potassium chloride) can directly influence retention times.[4]
-
-
Adjust the Gradient: If using a gradient method, try making the slope shallower around the elution time of the co-eluting peaks. This provides more time for the compounds to separate.
-
Change the Stationary Phase: If mobile phase adjustments are insufficient, changing the column chemistry is the next logical step.[11]
-
If you are using a standard C18 column, consider a different bonded phase like a C8, Phenyl-Hexyl, or an embedded polar group column to introduce different separation mechanisms.
-
For highly polar impurities, an anion-exchange column can provide an alternative selectivity.[4]
-
Q5: My chromatographic peaks are showing significant tailing or fronting. What are the common causes and solutions?
A5: Poor peak shape is a common issue that can affect resolution and integration accuracy.
Common Causes & Solutions for Peak Tailing:
| Potential Cause | Recommended Solution | Citation |
| Secondary Interactions | Analyte (e.g., basic impurities) interacts with acidic silanols on the silica backbone. Use a highly end-capped column or add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%). | [14] |
| Column Overload | The sample concentration is too high, saturating the stationary phase. Reduce the sample concentration or the injection volume. | [15] |
| Mismatched Injection Solvent | The sample is dissolved in a solvent much stronger than the mobile phase. Whenever possible, dissolve the sample in the initial mobile phase. | [12] |
| Column Contamination/Void | The column inlet frit may be plugged, or a void may have formed at the head of the column. Reverse flush the column (if permissible by the manufacturer) or replace the column. | [13] |
| Inappropriate pH | The mobile phase pH is too close to the analyte's pKa, causing it to exist in both ionized and non-ionized forms. Adjust the mobile phase pH to be at least 2 units away from the pKa. | [12] |
Experimental Protocols and Method Development
Q6: Can you provide a detailed, validated UPLC method for separating Diatrizoic Acid from its impurities?
A6: Yes, a stability-indicating Reverse-Phase UPLC (RP-UPLC) method has been developed and validated for this purpose.[1] This method is effective for estimating Diatrizoic acid and its related substances in bulk and finished dosage forms.[1]
Validated UPLC Method Parameters
| Parameter | Specification |
| Column | Acquity UPLC CSH C18 (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.05% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Diluent | Water:Acetonitrile (50:50 v/v) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 0.5 µL |
| Detection Wavelength | 238 nm |
| Run Time | 12 minutes |
| Elution Mode | Gradient |
Data sourced from a 2020 study on a stability-indicating UPLC method for Diatrizoic Acid.[1]
Quantitative Performance of the Method
| Parameter | Analyte | Result |
| Linearity Range | DTA Impurities | 0.03 - 0.3 µg/mL |
| LOD | Diatrizoic Acid | 0.01 µg/mL |
| Impurity 1 | 0.009 µg/mL | |
| Impurity 2 | 0.012 µg/mL | |
| Impurity 3 | 0.011 µg/mL | |
| LOQ | Diatrizoic Acid | 0.04 µg/mL |
| Impurity 1 | 0.027 µg/mL | |
| Impurity 2 | 0.035 µg/mL | |
| Impurity 3 | 0.034 µg/mL | |
| Recovery | DTA & Impurities | 97.4 - 101.9 % |
Data sourced from a 2020 study on a stability-indicating UPLC method for Diatrizoic Acid.[1]
Q7: How do I perform forced degradation studies to ensure my method is stability-indicating?
A7: Forced degradation studies, or stress testing, are essential to identify likely degradation products and demonstrate the specificity of your analytical method.[8] The goal is to achieve a target degradation of 5-20%.[6]
Protocol for Forced Degradation of Diatrizoic Acid
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Prepare Stock Solution: Prepare a Diatrizoic Acid solution at a concentration of approximately 200 ppm in a suitable diluent.[1]
-
Apply Stress Conditions: Subject the stock solution to the following conditions in separate experiments.[1][8]
-
Acid Hydrolysis: Add 1N HCl and reflux for a set duration.
-
Base Hydrolysis: Add 1N NaOH and reflux.[6]
-
Oxidative Degradation: Add 3-30% hydrogen peroxide (H₂O₂) and keep at room temperature.
-
Thermal Degradation: Expose the solid drug substance or solution to dry heat (e.g., 105°C).[1]
-
Photolytic Degradation: Expose the solution to a light source that produces combined visible and UV light, as specified by ICH Q1B guidelines.[8]
-
-
Neutralization: After the stress period, neutralize the acidic and basic samples.
-
Analysis: Dilute all stressed samples to the target concentration and analyze them using your developed chromatographic method alongside an unstressed control sample.
-
Evaluation: The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main Diatrizoic Acid peak and from each other.[7]
Visualized Workflows
Caption: A typical workflow for developing a stability-indicating HPLC/UPLC method.
References
- 1. joac.info [joac.info]
- 2. Diatrizoate | C11H9I3N2O4 | CID 2140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. Assay and purity analysis of diatrizoate sodium in drug product by LC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. ajpsonline.com [ajpsonline.com]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 13. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 14. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 15. documents.thermofisher.com [documents.thermofisher.com]
purification strategies for removing 3,5-Diacetamido-2,4-diiodobenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on the purification of 3,5-Diacetamido-2,4-diiodobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for purifying crude this compound?
A1: The most common and effective purification strategies, largely adapted from its structural analog 3,5-diacetamido-2,4,6-triiodobenzoic acid (Diatrizoic acid), are solvent slurry washing and recrystallization from an alkaline solution. Chromatographic methods can also be employed for high-purity requirements.
Q2: What are the likely impurities in a sample of this compound?
A2: this compound is a known impurity in the synthesis of Diatrizoic acid[1][2]. Therefore, common impurities may include starting materials like 3,5-diacetamidobenzoic acid, mono-iodinated species, and the over-iodinated product, 3,5-diacetamido-2,4,6-triiodobenzoic acid. Residual solvents from the synthesis are also possible.
Q3: What is the solubility profile of this compound?
Q4: Can I use activated carbon during purification?
A4: Yes, treatment with activated carbon is a recommended step, particularly during recrystallization from an alkaline solution. It is effective for removing colored impurities. The procedure typically involves dissolving the crude product in a basic solution, adding activated carbon, heating, and then filtering the hot solution to remove the carbon before precipitating the purified product[5][6].
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Purity / Presence of Impurities | Incomplete removal of starting materials or side-products (e.g., tri-iodinated analog). | 1. Optimize Slurry Wash: Increase the stirring time or temperature (e.g., to 40-45°C) during the solvent slurry wash[7]. Try different solvent-to-water ratios. 2. Perform Recrystallization: If slurry washing is insufficient, proceed with the more rigorous alkaline dissolution and acid precipitation method. 3. Chromatography: For very high purity, consider preparative HPLC, adapting methods used for similar compounds[8]. |
| Product Discoloration (Yellow/Brown Tint) | Presence of colored impurities or residual iodine. | 1. Activated Carbon Treatment: During the alkaline recrystallization protocol, add activated carbon to the hot solution and filter before acidification[5]. 2. Wash with Reducing Agent: Wash the filtered solid with a dilute solution of a reducing agent like sodium bisulfite or sodium thiosulfate to remove traces of elemental iodine. |
| Low Yield / Product Loss | The compound has some solubility in the washing solvent. / Premature precipitation during hot filtration. / Incomplete precipitation. | 1. Cool the Slurry: Before filtering the product after a solvent slurry wash, ensure the mixture is thoroughly cooled to minimize solubility. 2. Preheat Funnel: When filtering a hot recrystallization solution (e.g., after carbon treatment), use a pre-heated filter funnel to prevent the product from crystallizing out prematurely. 3. Adjust pH: Ensure the pH is sufficiently low (around 1-1.5) to cause complete precipitation of the carboxylic acid[5][6]. 4. Allow Sufficient Time: Allow adequate time for crystallization after acidification, potentially stirring in a cold water bath[9]. |
| Oily Product or Poor Crystallization | Presence of persistent impurities interfering with crystal lattice formation. / Trapped solvents. | 1. Re-purify: Subject the material to a second round of purification using a different method (e.g., if a slurry wash was used first, try recrystallization). 2. Trituration: Try triturating the oily solid with a solvent in which the desired product is poorly soluble but the impurities are soluble (e.g., cold ether or hexane). 3. Drying: Ensure the final product is dried thoroughly under vacuum to remove all residual solvents. |
Data Presentation
Table 1: Purification Efficacy (Based on Analog Compound*)
| Purification Method | Solvent System | Temperature (°C) | Time (h) | Purity Achieved | Yield | Reference |
| Slurry Wash | Acetonitrile:Water (3:9) | 35-45 | 3-4 | >99.6% | 95% | [7] |
| Slurry Wash | Ethanol:Water | 35-45 | 3-4 | >99.6% | 95% | [7] |
| Slurry Wash | Methanol:Water | 35-45 | 3-4 | >99.6% | 95% | [7] |
*Data is for the purification of the closely related analog 3,5-diacetamido-2,4,6-triiodobenzoic acid and should be considered as a benchmark.
Table 2: Qualitative Solubility Profile (Inferred from Analogs)
| Solvent Class | Solvent Examples | Expected Solubility | Reference |
| Water | H₂O | Very Slightly Soluble | [3] |
| Alcohols | Methanol, Ethanol | Very Slightly Soluble to Soluble | [3][4] |
| Ethers | Diethyl ether | Soluble | [4] |
| Polar Aprotic | Dimethylformamide (DMF) | Soluble | [3] |
| Aqueous Base | NaOH (aq), NH₄OH (aq) | Soluble (forms salt) | [3][5] |
| Aqueous Acid | HCl (aq) | Insoluble | [5] |
Experimental Protocols
Protocol 1: Purification by Solvent Slurry Wash
This method is adapted from a procedure for purifying 3,5-diacetamido-2,4,6-triiodobenzoic acid and is effective for removing many common impurities[7].
-
Preparation: Place the crude this compound into a suitable reaction vessel equipped with a stirrer.
-
Solvent Addition: For every 10 grams of crude material, add a solvent mixture of 30 mL acetonitrile and 90 mL deionized water (a 3:9 ratio by volume). Alternative mixtures like ethanol/water or methanol/water can also be used[7].
-
Slurry Formation: Stir the mixture to form a slurry.
-
Heating and Stirring: Gently heat the slurry to between 35-45°C while stirring continuously. Maintain this temperature and continue stirring for 3 to 4 hours[7].
-
Cooling: After the stirring period, cool the mixture to room temperature, and then further cool in an ice bath for 30-60 minutes to ensure maximum precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold deionized water.
-
Drying: Dry the purified product in a vacuum oven at 60-70°C until a constant weight is achieved.
Protocol 2: Purification by Alkaline Recrystallization
This method is suitable for removing acid-insoluble impurities and colored materials[5][6].
-
Dissolution: Suspend the crude material in deionized water. Slowly add an aqueous solution of sodium hydroxide (e.g., 2 M NaOH) with stirring until the solid completely dissolves and the pH of the solution is between 9 and 11.
-
Decolorization (Optional): Heat the solution to 80-90°C. Add a small amount of activated carbon (approximately 1-2% of the crude product weight). Stir at this temperature for 30 minutes.
-
Hot Filtration: Filter the hot solution through a pre-heated Büchner funnel or a pad of celite to remove the activated carbon and any insoluble impurities. This step must be done quickly to prevent premature crystallization.
-
Precipitation: Cool the filtrate to approximately 60°C. Slowly add concentrated hydrochloric acid dropwise with vigorous stirring until the pH of the solution is between 1 and 1.5[6]. A thick white precipitate should form.
-
Crystallization: Continue stirring the mixture while allowing it to cool to room temperature. For complete crystallization, cool further in an ice bath for at least 1 hour[9].
-
Filtration and Washing: Collect the purified solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7).
-
Drying: Dry the final product in a vacuum oven at 60-70°C to a constant weight.
Visualizations
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | C11H10I2N2O4 | CID 15788110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diatrizoate | C11H9I3N2O4 | CID 2140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,3,5-Triiodobenzoic acid | C7H3I3O2 | CID 6948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US3476802A - N-alkyl derivatives of 3,5-diacetamido-2,4,6-triiodobenzoic acid and salts thereof and process for preparing the same - Google Patents [patents.google.com]
- 6. Synthesis method of diatrizoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. A New Process For Preparation Of High Pure Diatrizoic Acid And Its [quickcompany.in]
- 8. Diatrizoic acid | SIELC Technologies [sielc.com]
- 9. US3991105A - Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid - Google Patents [patents.google.com]
improving the yield and purity of diatrizoic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of diatrizoic acid synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of diatrizoic acid, categorized by reaction step.
Step 1: Nitration of Benzoic Acid to 3,5-Dinitrobenzoic Acid
| Issue | Potential Cause | Recommended Solution |
| Low Yield of 3,5-Dinitrobenzoic Acid | Incomplete nitration due to insufficient nitrating agent or reaction time. | Ensure the use of fuming nitric acid and a sufficient reaction time, potentially including an overnight stir. A two-step heating process (e.g., 4 hours on a steam bath followed by 3 hours at 135-145°C) can improve yields.[1][2] |
| Reaction temperature too low. | Maintain the reaction temperature within the optimal range. One method suggests keeping the temperature between 70°C and 90°C during the addition of fuming nitric acid.[2] | |
| Formation of Mononitrated Byproducts | Insufficient nitrating agent or reaction conditions not stringent enough. | Use a mixture of fuming nitric acid and concentrated sulfuric acid. Increasing the reaction temperature and time can also favor the formation of the dinitro product.[1][2][3] |
| Runaway Reaction | Poor temperature control during the addition of nitric acid. | Add the fuming nitric acid slowly in portions while maintaining external cooling to keep the temperature in the recommended range.[2] Avoid adding it too quickly, which can cause a rapid exotherm. |
Step 2: Reduction of 3,5-Dinitrobenzoic Acid to 3,5-Diaminobenzoic Acid
| Issue | Potential Cause | Recommended Solution |
| Low Yield of 3,5-Diaminobenzoic Acid | Incomplete reduction. | Ensure a sufficient amount of the reducing agent (e.g., iron powder in the presence of an acid like HCl) is used.[4] Catalytic hydrogenation (e.g., with a platinum catalyst) is another effective method.[5] |
| Oxidation of the amino groups. | To prevent oxidation of the resulting 3,5-diaminobenzoic acid, a protective agent like sodium bisulfite can be added during the reaction.[4] | |
| Presence of Impurities | Formation of byproducts such as dinitrobenzene or p-phenylenediamine due to localized overheating. | Maintain uniform temperature distribution with efficient stirring, especially during the addition of the dinitrobenzoic acid slurry.[4] |
| Poor water solubility of the product leading to loss during filtration. | The product has poor water solubility, which can lead to it being trapped in the iron sludge after reaction. Proper washing and extraction procedures are crucial. |
Step 3: Iodination of 3,5-Diaminobenzoic Acid to 3,5-Diamino-2,4,6-triiodobenzoic Acid
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Tri-iodinated Product | Instability of the 3,5-diamino-2,4,6-triiodobenzoic acid intermediate. | The intermediate is known to be unstable.[5] Proceed to the next step (acetylation) promptly after isolation. |
| Incomplete iodination. | Use an effective iodinating agent such as sodium iododichloride (NaICl2) and allow for a sufficient reaction time (e.g., 24 hours).[5] | |
| Formation of Di-iodinated Byproduct | The concentration of the di-iodinated intermediate exceeds its solubility limit, causing it to precipitate before the third iodine atom can be added. | Gradually introduce the 3-acetamido-5-aminobenzoic acid into a system that always contains an excess of the iodinating agent. This keeps the concentration of the starting material and the di-iodinated intermediate low.[6] |
| Difficult to Control Reaction | Iodination in an acidic medium can be difficult to control, leading to variable yields and purity.[7] | A newer method utilizes hydrogen peroxide and potassium iodide in the presence of sulfuric acid, which is considered a safer and more controllable process.[8] |
Step 4: N-Acetylation of 3,5-Diamino-2,4,6-triiodobenzoic Acid to Diatrizoic Acid
| Issue | Potential Cause | Recommended Solution |
| Incomplete Acetylation | Insufficient acetylating agent or reaction time. | Use an excess of the acetylating agent, such as acetic anhydride.[7] The reaction can be catalyzed by a strong acid like perchloric acid or sulfuric acid.[7] |
| Low reaction temperature. | The reaction is often carried out at elevated temperatures. For example, one method suggests heating on a steam bath. | |
| Low Purity of Final Product | Presence of residual aromatic amines. | Strict control over impurities is necessary as aromatic amines are considered genotoxic.[9] Purification of the crude product is essential. |
| Difficulty in Purification | Traditional purification methods involving alkali dissolution and acid precipitation can be cumbersome and lead to material loss.[9] | Recrystallization from a suitable solvent system is a common purification method. A solid-phase synthesis approach can simplify purification by washing the resin-bound product to remove impurities before cleaving the final product.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the typical overall yield for the synthesis of diatrizoic acid?
A1: The overall yield can vary significantly depending on the specific synthetic route and purification methods employed. Some traditional methods may have lower yields, while optimized processes can achieve higher efficiencies. For instance, a patented method involving a one-pot acylation and esterification followed by hydrolysis reports a molar yield of 80% or above.[9] A solid-phase synthesis approach has been reported to achieve yields of 90-94%.[10]
Q2: What are the critical impurities to monitor during the synthesis?
A2: A key impurity to monitor is the presence of residual aromatic amines, particularly the starting material 3,5-diaminobenzoic acid and the intermediate 3,5-diamino-2,4,6-triiodobenzoic acid, as these are considered potentially genotoxic.[9] Another significant impurity is the di-iodinated byproduct formed during the iodination step.[6]
Q3: What are the most effective methods for purifying crude diatrizoic acid?
A3: Recrystallization is a common and effective method for purifying crude diatrizoic acid. Various solvent systems can be used, such as ethanol/water or acetonitrile/water.[5] Another approach involves dissolving the crude product in an alkaline solution, treating it with activated carbon to remove colored impurities, and then precipitating the purified acid by adding acid.[9] Solid-phase synthesis simplifies purification by allowing for thorough washing of the resin-bound intermediates before cleaving the final, purer product.[10]
Q4: How can the formation of the di-iodinated byproduct during the iodination step be minimized?
A4: The formation of the di-iodinated byproduct can be minimized by controlling the concentration of the substrate during the reaction. A strategy is to gradually add the 3-acetamido-5-aminobenzoic acid to a solution containing an excess of the iodinating agent. This ensures that the concentration of the di-iodinated intermediate remains below its solubility limit, allowing for the addition of the third iodine atom to proceed efficiently.[6]
Q5: Are there alternative, safer reagents for the iodination step?
A5: Yes, traditional iodination methods can be hazardous. A newer, safer method for synthesizing the key intermediate, 3,5-diamino-2,4,6-triiodobenzoic acid, utilizes potassium iodide and hydrogen peroxide in the presence of sulfuric acid. This avoids the use of toxic chlorine and the dangerous reagent potassium iodate.[8]
Data Presentation: Comparison of Synthesis Parameters
Table 1: Comparison of Iodination Methods
| Method | Iodinating Agent | Reaction Temperature | Reaction Time | Reported Yield | Key Considerations |
| Method A | Sodium Iododichloride (NaICl₂) | 50-55°C | 24 hours | 75% | Can be difficult to control.[5][7] |
| Method B | Potassium Iodide (KI) / Hydrogen Peroxide (H₂O₂) | 50-55°C | 1-3 hours | Not explicitly stated | Considered a safer and more controllable method.[8] |
| Method C (Solid-Phase) | Iodine Monochloride (ICl) | Not specified | Not specified | 90-94% (overall) | Simplified purification.[10] |
Table 2: Comparison of Purification Methods
| Method | Solvent/Reagents | Key Steps | Reported Purity |
| Recrystallization 1 | Acetonitrile:Water or Ethanol/Water | Dissolve crude product in the solvent mixture, stir for 3-4 hours at 35-45°C, filter to collect the pure solid. | 99.68%[5] |
| Alkali-Acid Precipitation | Sodium Hydroxide, Hydrochloric Acid, Activated Carbon | Dissolve in NaOH solution, treat with activated carbon, filter, and precipitate with HCl. | High purity, but can be cumbersome and lead to material loss.[9] |
| Solid-Phase Synthesis Purification | Various wash solvents (e.g., ethanol) | Wash the resin-bound product with solvents to remove impurities before cleaving the final product with trifluoroacetic acid. | 99.9% (HPLC)[10] |
Experimental Protocols
Protocol 1: Synthesis of 3,5-Diamino-2,4,6-triiodobenzoic Acid (Method B)
-
To a suitable reaction vessel, add 50.0 g of 3,5-diaminobenzoic acid and 2100 mL of purified water.[8]
-
Slowly add 50.0 g of sulfuric acid to the mixture.[8]
-
Add 180.0 g of potassium iodide (KI).[8]
-
Control the temperature at 30°C and add 119.2 g of 30% hydrogen peroxide (H₂O₂) dropwise.[8]
-
After the addition is complete, raise the temperature to 55°C and maintain for 3 hours.[8]
-
Cool the reaction mixture to 20-25°C.[8]
-
Add a 10% sulfurous acid aqueous solution dropwise until a potassium iodide-starch paper test indicates the absence of oxidizing agents.[8]
-
Stir for 30 minutes and then filter the crude product.[8]
-
The crude product can be further purified by forming the ammonium salt.[8]
Protocol 2: N-Acetylation of 3,5-Diamino-2,4,6-triiodobenzoic Acid
-
In a reaction vessel, combine 500 mL of acetic anhydride, 262.5 g of acetic acid, and 2.5 g of trifluoroacetic acid at room temperature.[5]
-
Add 250 g of 3,5-diamino-2,4,6-triiodobenzoic acid to the mixture.[5]
-
Raise the temperature of the reaction mixture to 45°C and stir for 20 minutes.[5]
-
Continue to heat the mixture to 50-55°C and maintain for 2 hours.[5]
-
Monitor the reaction by HPLC until the starting material is consumed.
-
Cool the reaction mixture to 5-10°C and stir for 1 hour.[5]
-
Filter the solid product, wash with deionized water, and dry to obtain the crude diatrizoic acid.[5]
Protocol 3: Purification of Diatrizoic Acid by Recrystallization
-
Add the crude diatrizoic acid to a solvent mixture of acetonitrile and water (or ethanol and water).[5]
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Stir the mixture for 3 to 4 hours at a temperature of 35-45°C.[5]
-
Filter the mixture to collect the solid purified diatrizoic acid.[5]
-
Dry the product under vacuum.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of diatrizoic acid.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. 3,5-Dinitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 4. Production system and process for 3,5-diaminobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. A New Process For Preparation Of High Pure Diatrizoic Acid And Its [quickcompany.in]
- 6. US3991105A - Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid - Google Patents [patents.google.com]
- 7. US3476802A - N-alkyl derivatives of 3,5-diacetamido-2,4,6-triiodobenzoic acid and salts thereof and process for preparing the same - Google Patents [patents.google.com]
- 8. Synthesis method of key intermediate of diatrizoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 9. Synthesis method of diatrizoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN103497120A - Process for synthesizing diatrizoic acid by using solid-phase load method - Google Patents [patents.google.com]
impact of reaction conditions on the formation of di-iodinated impurities
Technical Support Center: Formation of Di-iodinated Impurities
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies concerning the formation of di-iodinated impurities during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are di-iodinated impurities and why are they a concern in drug development?
A1: Di-iodinated impurities are byproducts of iodination reactions where two iodine atoms are incorporated into a molecule instead of the intended single atom. In pharmaceutical development, all impurities must be identified, reported, and qualified to ensure the safety and efficacy of the final drug product.[1][2] Regulatory bodies like the EMA and FDA have strict guidelines (e.g., ICH Q3A/B) for impurity levels in new drug substances and products.[3][4] The presence of unexpected or excessive impurities, such as di-iodinated species, can lead to program delays due to the need for extensive safety qualification or process redevelopment.[1]
Q2: What are the primary reaction types that can lead to the formation of di-iodinated impurities?
A2: Di-iodinated impurities typically arise during electrophilic iodination reactions on activated aromatic systems or other reactive substrates.[5][6] While molecular iodine (I₂) is the simplest iodinating agent, its reactivity is often low, necessitating the use of activators or more reactive "I+" sources generated with an oxidant.[5][7] These highly reactive conditions can sometimes lead to over-iodination, resulting in di-substituted products.[8] Halogen exchange reactions, like the Finkelstein reaction, are also used for iodination but are less commonly associated with di-iodination of a single aromatic ring.[9]
Q3: What general factors influence the ratio of mono- to di-iodinated products?
A3: The formation of di-iodinated impurities is primarily influenced by several key reaction parameters:
-
Stoichiometry of the Iodinating Agent: Using a large excess of the iodinating reagent significantly increases the likelihood of di-iodination.[5][10]
-
Reaction Temperature: Higher temperatures can increase reaction rates and favor the formation of the thermodynamically stable di-iodinated product.[8][10]
-
Reaction Time: Longer reaction times can allow for the slow conversion of the mono-iodinated product into the di-iodinated impurity.[11]
-
Substrate Reactivity: Substrates with highly activating electron-donating groups are more susceptible to multiple iodinations.[10]
-
Choice of Solvent and pH: The solvent can influence the solubility and reactivity of the reagents, and pH can play a critical role, especially in reactions involving acidic or basic conditions.[8][12][13]
Troubleshooting Guide for Unwanted Di-iodination
Q4: I am observing a high percentage of di-iodinated impurity. What is the first parameter I should adjust?
A4: The first and most critical parameter to adjust is the stoichiometry of your iodinating agent. Avoid using a large molar excess of the reagent.[5] A controlled, slight molar excess (e.g., 1.1 equivalents) or even a substoichiometric amount of the iodinating reagent is often sufficient to drive the reaction to completion for the mono-iodinated product while minimizing the formation of the di-iodinated species.[6]
Q5: My reaction is still producing di-iodinated byproducts even after adjusting stoichiometry. What should I try next?
A5: If adjusting stoichiometry is insufficient, the next steps involve modifying other reaction conditions:
-
Lower the Reaction Temperature: High temperatures can lead to over-oxidation and side reactions.[8] Running the reaction at room temperature or even 0 °C can provide better selectivity for the mono-iodinated product.
-
Reduce Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the subsequent conversion of the desired mono-iodinated product into the di-iodinated impurity.[11]
-
Change the Iodinating Agent: Use the least reactive electrophilic iodine (I+) reagent that is still effective for your substrate.[5] For sensitive substrates, reagents like N-iodosuccinimide (NIS) or systems that generate the electrophilic species in situ under mild conditions can offer better control.[14] A combination of Selectfluor and NaI has been reported for mild and effective mono-iodination of tyrosine residues in unprotected peptides.[15]
Q6: How does my choice of solvent impact the formation of di-iodinated impurities?
A6: Solvents can significantly influence the reaction outcome. While chlorinated solvents have been traditionally used, they should be avoided when possible for environmental reasons.[12]
-
Polar Aprotic Solvents: Solvents like acetone or DMF can be effective, with acetone being noted as ideal for certain halogen-iodine exchange reactions.[9]
-
"Green" Solvents: Water has been used as an eco-friendly solvent for some iodination reactions, but caution is required, especially if ammonia is present, due to the potential formation of explosive nitrogen triiodide (NI₃).[7][12]
-
Solvent-Reagent Interactions: Be aware that some I+ reagents can react with certain solvent classes.[12] It is crucial to ensure the chosen solvent is inert under the reaction conditions.
Q7: Can additives or catalysts help control the selectivity of the iodination reaction?
A7: Yes, additives and catalysts can play a crucial role. In some cases, buffering the reaction medium can achieve controlled mono-iodination.[10] For certain substrates, catalysis with copper salts has been shown to improve the results of nucleophilic radioiodination.[8] The use of a disulfide-catalyzed system with 1,3-diiodo-5,5-dimethylhydantoin (DIH) in acetonitrile has been shown to promote mild iodination of electron-rich aromatic compounds.[14]
Data Presentation: Impact of Reaction Conditions
The following table summarizes data from a study on the optimization of di-iodination conditions for aromatic carboxylic acids, illustrating the impact of key parameters.
Table 1: Optimization of Di-iodination Conditions
| Entry | NIS (equiv.) | Additive (equiv.) | Temperature (°C) | Time (h) | Mono-iodinated Yield (%) | Di-iodinated Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 2.0 | - | 100 | 12 | 25 | 64 |
| 2 | 3.0 | - | 100 | 12 | 10 | 81 |
| 3 | 3.0 | Ag₂CO₃ (1.0) | 100 | 12 | 15 | 70 |
| 4 | 3.0 | - | 120 | 12 | 5 | 93 |
| 5 | 3.0 | - | 120 | 24 | - | 95 |
Data adapted from a study on the synthesis of di-iodoarenes via ipso-iododecarboxylation/consecutive iodination.[10] This demonstrates that increasing the equivalents of the iodinating agent (NIS) and raising the temperature significantly favor the formation of the di-iodinated product.
Experimental Protocols
Protocol 1: General Procedure for Controlled Mono-iodination of an Activated Aromatic Compound
-
Preparation: To a solution of the aromatic substrate (1.0 equiv.) in a suitable solvent (e.g., acetonitrile or CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the iodinating reagent (e.g., N-iodosuccinimide, NIS) (1.1 equiv.) portion-wise at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C or allow it to slowly warm to room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 15-30 minutes.
-
Quenching: Once the starting material is consumed and the formation of the mono-iodinated product is maximized, quench the reaction by adding a saturated aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite, to consume any excess iodine.[8]
-
Work-up: Transfer the mixture to a separatory funnel. If an organic solvent was used, dilute with the same solvent. Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to isolate the desired mono-iodinated compound.
Protocol 2: General Procedure for Reaction Monitoring by HPLC
-
Sample Preparation: At designated time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Immediately quench the aliquot in a vial containing a diluent (e.g., 1 mL of acetonitrile/water) and a small amount of sodium thiosulfate to stop the reaction.
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., C18) and a UV detector.
-
Method: Develop a gradient or isocratic method that provides good separation between the starting material, the mono-iodinated product, and the di-iodinated impurity.
-
Analysis: Inject the prepared sample onto the HPLC. Identify the peaks corresponding to each component based on retention times established with reference standards, if available, or by LC-MS.
-
Quantification: Determine the relative percentage of each component by integrating the peak areas. This data will guide the decision on when to quench the bulk reaction to maximize the yield of the desired product and minimize impurity formation.
Visual Guides and Workflows
Caption: A troubleshooting workflow for minimizing di-iodinated impurities.
Caption: Impact of reaction conditions on mono- vs. di-iodination pathways.
References
- 1. premier-research.com [premier-research.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Iodination - Wordpress [reagents.acsgcipr.org]
- 6. Control of the iodination reaction on activated aromatic residues in peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1): Discussion series on bromination/iodination reactions 12 – Chemia [chemia.manac-inc.co.jp]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Specific Solvent Issues with Iodination - Wordpress [reagents.acsgcipr.org]
- 13. acid base - Why did my iodine clock reaction not work? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 14. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
preventing the degradation of diatrizoic acid during analysis
Welcome to the technical support center for the analysis of Diatrizoic Acid (DTA). This resource provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of DTA during experimental analysis, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of diatrizoic acid during analysis?
A1: Diatrizoic acid is susceptible to degradation from several factors. The primary causes are exposure to light (photodegradation), strong acidic or basic conditions (hydrolysis), high temperatures (thermal degradation), and strong oxidizing agents.[1][2][3] Forced degradation studies show that DTA degrades under these stress conditions, leading to the formation of various impurities.[1]
Q2: How can I prevent the photodegradation of my diatrizoic acid samples?
A2: Photodegradation, particularly under UV light, is a significant issue. Under UVC irradiation (e.g., 254 nm), DTA can undergo deiodination, where iodine atoms are cleaved from the molecule.[2] To prevent this, it is critical to:
-
Use amber-colored volumetric flasks and vials for all sample and standard preparations.
-
Minimize the exposure of samples to direct sunlight and artificial laboratory light.
-
If possible, work in a shaded area or use light-blocking covers for sample trays in autosamplers.
Q3: What are the optimal pH and temperature conditions for preparing and storing DTA solutions?
A3: Both acidic and alkaline conditions can cause hydrolysis of the acetamido groups, leading to the formation of the 3,5-diamino degradation product.[3][4] While DTA is relatively stable at neutral pH, it is recommended to use a slightly acidic mobile phase, such as 0.05% formic acid in water (pH ~2.7), for chromatographic analysis to ensure good peak shape and stability during the run.[1] For storage, sample compartments in analytical instruments should be kept cool, for instance at 5°C.[1] Long-term storage conditions should be cool and protected from light.
Q4: My chromatogram shows unexpected peaks. Could these be DTA degradation products?
A4: Yes, unexpected peaks are often indicative of degradation. The most common degradation product from acid or base hydrolysis is the 3,5-diamino-2,4,6-triiodobenzoic acid metabolite.[3][5] Photodegradation can result in various mono- and di-iodo degradation products.[2][6] If you observe unknown peaks, it is crucial to run a stability-indicating method and compare the chromatogram against a freshly prepared standard.
Troubleshooting Guide
Issue: Unexpected Peaks or Low Assay Results in Chromatogram
If you are observing extraneous peaks, peak tailing, or lower-than-expected assay values for diatrizoic acid, it may be due to sample degradation. Follow this troubleshooting workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for unexpected chromatographic results.
Quantitative Data: Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating power of an analytical method. The table below summarizes the degradation of Diatrizoic Acid under various stress conditions.
| Stress Condition | Parameters | % Degradation of Diatrizoic Acid | Observations |
| Acid Hydrolysis | 1 M HCl at 60°C for 30 min | 7.9% | Significant degradation observed.[1] |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 15 min | 11.2% | DTA is highly susceptible to alkaline conditions.[1] |
| Oxidation | 30% H₂O₂ at 60°C for 30 min | 15.8% | Significant degradation in the presence of strong oxidants.[1] |
| Thermal Degradation | 105°C for 24 hours | 1.8% | Relatively stable under dry heat conditions.[1] |
| Photolytic Degradation | UV Light (254 nm) for 7 days | 4.3% | Degradation occurs upon exposure to UV light.[1] |
Data summarized from a stability-indicating UPLC method development study.[1]
Experimental Protocols
Protocol: Stability-Indicating UPLC Analysis of Diatrizoic Acid
This protocol describes a validated Ultra-Performance Liquid Chromatography (UPLC) method for the quantification of Diatrizoic Acid and its related impurities, making it suitable for stability studies.[1]
1. Chromatographic Conditions:
-
System: Waters Acquity UPLC H-Class
-
Column: Acquity UPLC CSH C18 (100 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.05% Formic Acid in Milli-Q Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Sample Temperature: 5°C
-
Injection Volume: 0.5 µL
2. Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 20 | 80 |
| 10.0 | 20 | 80 |
| 10.5 | 95 | 5 |
| 12.0 | 95 | 5 |
3. Sample Preparation:
-
Diluent: Water and Acetonitrile in a 50:50 ratio.
-
Standard Solution (200 ppm): Accurately weigh and dissolve 20 mg of Diatrizoic Acid standard into a 100 mL amber volumetric flask. Add approximately 60 mL of diluent, sonicate for 5 minutes to dissolve, and dilute to volume with the diluent.
-
Sample Solution: Prepare the sample to a target concentration of 200 ppm using the same procedure as the standard.
4. Procedure:
-
Equilibrate the UPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no carryover or system contamination.
-
Inject the standard solution five times to check for system suitability (e.g., %RSD of peak area < 2.0%).
-
Inject the sample solutions for analysis.
Visualizations
Recommended Sample Handling Workflow
To minimize degradation, a systematic approach to sample handling from preparation to analysis is crucial.
Caption: Recommended workflow for handling DTA samples.
Simplified Degradation Pathways of Diatrizoic Acid
Diatrizoic acid primarily degrades via two pathways: hydrolysis of its amide groups and photolytic deiodination.
Caption: Key degradation pathways for diatrizoic acid.
References
- 1. joac.info [joac.info]
- 2. Study on the Photodegradation Mechanism of Sodium Diatrizoate in UV-Based Advanced Oxidation Processes [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. A comparative study between three stability indicating spectrophotometric methods for the determination of diatrizoate sodium in presence of its cytotoxic degradation product based on two-wavelength selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability indicating spectrophotometric and spectrodensitometric methods for the determination of diatrizoate sodium in presence of its degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
addressing matrix effects in the analysis of diatrizoic acid impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of diatrizoic acid and its impurities.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of diatrizoic acid impurities?
A1: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression or enhancement, causing inaccurate quantification of diatrizoic acid impurities.[2][3] In liquid chromatography-mass spectrometry (LC-MS) analysis, components of the drug product formulation (excipients) or biological samples can interfere with the ionization of the target impurities in the mass spectrometer's ion source.[1][4] This can result in underestimation or overestimation of the impurity levels, impacting the accuracy and reliability of the results.
Q2: What are the common impurities of Diatrizoic Acid that I should be aware of?
A2: Several related compounds and potential degradation products have been identified as impurities of Diatrizoic Acid. It is crucial to monitor these to ensure the quality and safety of the drug product. Known impurities include:
-
Diatrizoic Acid Related Compound A (5-Acetamido-3-amino-2,4,6-triiodobenzoic Acid) [5][6]
-
2,4-diiodo-3,5-diacetamidobenzoic acid (DDZA) [6]
-
2,6-diiodo-3,5-diacetamidobenzoic acid (DDZA) [6]
-
5-acetamido-3-amino-2,4,6-triiodobenzoic acid (free amine impurity) [6]
Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions can help identify other potential degradation products.[7][8][9]
Q3: How can I determine if matrix effects are impacting my analysis of diatrizoic acid impurities?
A3: There are two primary methods to assess the presence and extent of matrix effects:
-
Post-Column Infusion: This qualitative technique involves infusing a constant flow of the impurity standard into the LC eluent after the analytical column, while a blank matrix extract is injected.[2] Any suppression or enhancement of the baseline signal at the retention times of co-eluting matrix components indicates a matrix effect.
-
Post-Extraction Spike Analysis: This is a quantitative method to determine the matrix factor (MF).[3] The response of an impurity spiked into a blank matrix extract is compared to the response of the same impurity in a neat solvent. An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[3]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix effects in the analysis of diatrizoic acid impurities.
Issue 1: Poor peak shape, splitting, or shifting retention times for impurity peaks.
This can be caused by physical and chemical effects of the sample matrix.[10]
-
Troubleshooting Steps:
-
Sample Solvent Compatibility: Ensure the sample solvent is compatible with the mobile phase. A stronger sample solvent can cause peak distortion.[10]
-
Sample Filtration: Filter all samples to remove particulates that can block the column frit.[10]
-
Column Cleaning: Implement a regular column cleaning and regeneration protocol to remove adsorbed matrix components.[10]
-
Issue 2: Low or inconsistent recovery of diatrizoic acid impurities.
This is a classic symptom of ion suppression due to matrix effects.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low recovery of impurities.
Issue 3: Inaccurate quantification of impurities when analyzing different batches or formulations.
This may be due to variability in the sample matrix between batches.
-
Mitigation Strategies:
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed.[11]
-
Standard Addition: This method involves adding known amounts of the impurity standard to the actual sample.[12] It is highly effective but can be time-consuming.
-
Sample Dilution: Diluting the sample can minimize the concentration of interfering matrix components.[12] However, this may compromise the limit of detection for trace-level impurities.
-
Quantitative Data Summary
The following tables illustrate the impact of matrix effects and the effectiveness of mitigation strategies. The data is representative and may not reflect actual experimental results for diatrizoic acid.
Table 1: Assessment of Matrix Effect for Diatrizoic Acid Impurity A
| Sample Type | Analyte Response (Neat Solution) | Analyte Response (Post-Spiked Matrix) | Matrix Factor (MF) | % Ion Suppression |
| Bulk Drug Substance | 1,250,000 | 1,150,000 | 0.92 | 8% |
| Oral Solution Formulation | 1,250,000 | 750,000 | 0.60 | 40% |
| Human Plasma | 1,250,000 | 437,500 | 0.35 | 65% |
Table 2: Comparison of Mitigation Strategies for Impurity A in Oral Solution
| Mitigation Strategy | Analyte Response | Accuracy (%) |
| None (Neat Solvent Calibration) | 750,000 | 60.0% |
| Sample Dilution (1:10) | 1,050,000 | 84.0% |
| Solid Phase Extraction (SPE) | 1,187,500 | 95.0% |
| Matrix-Matched Calibration | 1,237,500 | 99.0% |
| Stable Isotope-Labeled IS | 1,245,000 | 99.6% |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking
-
Prepare Blank Matrix Extract: Extract a blank matrix (e.g., placebo formulation, control plasma) using the same procedure as for the actual samples.
-
Prepare Neat Standard Solution (A): Prepare a solution of the diatrizoic acid impurity in the final reconstitution solvent at a known concentration (e.g., 1 µg/mL).
-
Prepare Post-Spiked Sample (B): Spike the blank matrix extract with the impurity standard to achieve the same final concentration as the neat standard solution.
-
Analysis: Analyze both solutions (A and B) using the developed LC-MS method.
-
Calculation: Calculate the Matrix Factor (MF) as: MF = Peak Area (B) / Peak Area (A).
Protocol 2: General Solid Phase Extraction (SPE) for Sample Cleanup
-
Column Selection: Choose an appropriate SPE sorbent (e.g., reversed-phase C18, mixed-mode cation exchange) based on the physicochemical properties of diatrizoic acid and its impurities.
-
Conditioning: Condition the SPE cartridge with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer).
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interfering matrix components while retaining the analytes.
-
Elution: Elute the diatrizoic acid and its impurities with a strong organic solvent.
-
Reconstitution: Evaporate the eluent and reconstitute the residue in the mobile phase for LC-MS analysis.
Logical Relationships and Workflows
Diagram: General Strategy for Mitigating Matrix Effects
Caption: A systematic approach to method development considering matrix effects.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nebiolab.com [nebiolab.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Assay and purity analysis of diatrizoate sodium in drug product by LC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. joac.info [joac.info]
- 8. asianjpr.com [asianjpr.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Matrix Effects | Separation Science [sepscience.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to 3,5-Diacetamido-2,4-diiodobenzoic Acid and Related Reference Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed characterization of the 3,5-Diacetamido-2,4-diiodobenzoic acid reference material, a known impurity of the X-ray contrast agent Diatrizoic acid. It is officially designated as Diatrizoic acid impurity B by the European Pharmacopoeia (EP). Understanding the profile of this and other related impurities is crucial for ensuring the quality, safety, and efficacy of Diatrizoic acid-based pharmaceutical products.
This document presents a comparative analysis of this compound with two other significant impurities of Diatrizoic acid:
-
Diatrizoic Acid Related Compound A: 5-Acetamido-3-amino-2,4,6-triiodobenzoic Acid
-
Diatrizoic Acid Impurity C: 3,5-Bis(acetylamino)-2,6-diiodobenzoic acid
The information herein is intended to assist researchers and quality control analysts in the selection and application of appropriate reference standards for the accurate identification and quantification of these impurities.
Physicochemical and Spectroscopic Characterization
A comprehensive understanding of the physicochemical and spectroscopic properties of a reference material is fundamental to its correct application. The following tables summarize key data for this compound and its comparator reference materials. This data is essential for the development and validation of analytical methods.
Table 1: General and Physicochemical Properties
| Property | This compound (Impurity B) | Diatrizoic Acid Related Compound A | 3,5-Bis(acetylamino)-2,6-diiodobenzoic acid (Impurity C) |
| Systematic Name | This compound | 5-Acetamido-3-amino-2,4,6-triiodobenzoic Acid | 3,5-diacetamido-2,6-diiodobenzoic acid |
| CAS Number | 162193-52-4[1] | 1713-07-1[2] | 162193-53-5[3] |
| Molecular Formula | C₁₁H₁₀I₂N₂O₄[1] | C₉H₇I₃N₂O₃ | C₁₁H₁₀I₂N₂O₄[3] |
| Molecular Weight | 488.02 g/mol [1] | 571.88 g/mol | 488.02 g/mol [3] |
| Appearance | White to off-white solid | Off-white to light yellow powder | White to off-white solid |
| Solubility | Soluble in DMSO and DMF | Soluble in aqueous base | Soluble in DMSO and DMF |
Table 2: Spectroscopic Data
| Spectroscopic Technique | This compound (Impurity B) | Diatrizoic Acid Related Compound A | 3,5-Bis(acetylamino)-2,6-diiodobenzoic acid (Impurity C) |
| ¹H NMR (DMSO-d₆) | δ ~2.1 (s, 6H, 2xCH₃), ~8.0-8.5 (br s, 2H, 2xNH), ~13.0 (br s, 1H, COOH) | δ ~2.0 (s, 3H, CH₃), ~5.9 (s, 2H, NH₂), ~7.8 (s, 1H, NH), ~13.0 (br s, 1H, COOH) | δ ~2.1 (s, 6H, 2xCH₃), ~7.5 (s, 1H, Ar-H), ~9.5-10.0 (br s, 2H, 2xNH), ~13.0 (br s, 1H, COOH) |
| Mass Spectrometry (m/z) | [M-H]⁻ at 486.86 | [M-H]⁻ at 570.76 | [M-H]⁻ at 486.86 |
Note: Specific chemical shifts (δ) in NMR are approximate and can vary based on solvent and instrument conditions. The provided data is based on typical values for similar structures.
Chromatographic Performance and Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the primary technique for the separation and quantification of Diatrizoic acid and its impurities.[4] The performance of a reference standard in a given chromatographic system is a critical aspect of its characterization.
Table 3: Typical HPLC Parameters and Performance
| Parameter | This compound (Impurity B) | Diatrizoic Acid Related Compound A | 3,5-Bis(acetylamino)-2,6-diiodobenzoic acid (Impurity C) |
| Typical Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of aqueous buffer (e.g., phosphate or acetate) and acetonitrile/methanol | Gradient of aqueous buffer (e.g., phosphate or acetate) and acetonitrile/methanol | Gradient of aqueous buffer (e.g., phosphate or acetate) and acetonitrile/methanol |
| Detection | UV at ~238 nm | UV at ~238 nm | UV at ~238 nm |
| Purity (by HPLC) | ≥ 98% | ≥ 98% (as per USP standard) | ≥ 98% |
Experimental Protocols
Detailed and validated experimental protocols are essential for the reliable use of reference materials. Below are representative methodologies for the characterization of this compound and its related impurities.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
A gradient reversed-phase HPLC method is typically employed for the purity assessment of Diatrizoic acid and its impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 stationary phase is commonly used.
-
Mobile Phase A: An aqueous buffer such as 0.01 M potassium phosphate, pH adjusted to 3.0.
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient Program: A linear gradient from a low to a high percentage of Mobile Phase B over a period of 30-40 minutes.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 238 nm.
-
Sample Preparation: Accurately weigh and dissolve the reference material in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the identity and structure of the reference material.
-
Instrumentation: A 300 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent.
-
Sample Preparation: Dissolve an appropriate amount of the reference material in the deuterated solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
Molecular Weight Confirmation by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS).
-
Ionization Technique: Electrospray ionization (ESI) in negative mode is typically suitable for these acidic compounds.
-
Analysis: The mass spectrum should show a prominent peak corresponding to the deprotonated molecule [M-H]⁻.
Visualizing Experimental Workflows
To facilitate a clearer understanding of the analytical processes, the following diagrams illustrate the typical workflows for the characterization of these reference materials.
References
A Comparative Guide to Analytical Methods for Iodinated Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive quantification of iodinated benzoic acids is critical in various fields, including pharmaceutical development, environmental analysis, and clinical diagnostics. These compounds are integral to the structure of many contrast agents used in medical imaging and can be present as active pharmaceutical ingredients, metabolites, or impurities. The selection of an appropriate analytical method is paramount for ensuring data quality and regulatory compliance. This guide provides a detailed comparison of common analytical techniques used for the determination of iodinated benzoic acids, supported by experimental data and protocols.
Data Presentation: A Comparative Overview of Analytical Techniques
The following table summarizes the key performance characteristics of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE) for the analysis of halogenated benzoic acids. While specific performance for every iodinated benzoic acid will vary, this data provides a strong comparative baseline.
| Analytical Method | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Linearity (r²) | Key Advantages | Key Limitations |
| HPLC-UV | 1 µg/mL[1] | 4 µg/mL[1] | > 0.999[1][2] | Robust, widely available, cost-effective | Moderate sensitivity, potential for matrix interference |
| LC-MS/MS | 0.7 - 21 ng/L (for related iodinated compounds)[3] | 0.5 ppm (for brominated benzoic acid)[4] | > 0.99[4] | High sensitivity and selectivity, suitable for complex matrices | Higher equipment and operational costs, potential for ion suppression |
| GC-MS | Method dependent, often requires derivatization | < 0.6% RSD (precision for benzoic acid)[5] | Not explicitly found | High resolution, suitable for volatile and semi-volatile compounds | May require derivatization for non-volatile compounds, potential for thermal degradation |
| Capillary Electrophoresis (CE) | Method dependent | Method dependent | Not explicitly found | High efficiency and resolution, low sample and reagent consumption[6] | Lower sensitivity compared to MS methods, potential for migration time variability |
Experimental Workflow
The general workflow for the analysis of iodinated benzoic acids involves several key stages, from sample collection to data analysis. The specific details of each step will depend on the chosen analytical method and the sample matrix.
Caption: General workflow for iodinated benzoic acid analysis.
Experimental Protocols
Below are detailed methodologies for the key analytical techniques discussed. These protocols are based on established methods for benzoic acid and its derivatives and should be optimized for specific iodinated benzoic acids and matrices.
1. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the routine analysis of iodinated benzoic acids in relatively clean sample matrices.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[2]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.05 M ammonium acetate, pH 4.4) and an organic solvent (e.g., methanol).[7] A typical starting point is a 60:40 (v/v) ratio of buffer to methanol.[7]
-
Detection: UV detection at a wavelength between 230-254 nm, where the aromatic ring exhibits strong absorbance.[1][2][9]
-
Sample Preparation: Samples are typically dissolved in the mobile phase or a compatible solvent. Liquid-liquid extraction or solid-phase extraction (SPE) may be necessary for complex matrices to remove interferences.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level quantification in complex biological or environmental samples.
-
Instrumentation: An HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is often employed.[4]
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is a common choice.[4]
-
Flow Rate: 1.0 mL/min, which may be split before entering the mass spectrometer source.[4]
-
Ionization Mode: ESI in negative ion mode is typically used for acidic compounds like iodinated benzoic acids.[4][10]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring the transition of the precursor ion (the deprotonated molecule, [M-H]⁻) to a specific product ion. For benzoic acid, a common transition is m/z 121 → 77.[11] The specific transitions for iodinated benzoic acids would need to be determined by direct infusion of standards.
-
Sample Preparation: Similar to HPLC-UV, but may require more rigorous cleanup to minimize matrix effects and ion suppression. Isotope-labeled internal standards are often used to improve accuracy and precision.[10]
3. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like iodinated benzoic acids, a derivatization step is usually required.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Derivatization: A crucial step to increase the volatility of the acidic analytes. Trimethylsilyl (TMS) derivatization is a common approach for carboxylic acids.[12]
-
Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column) is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection is often used for trace analysis.
-
Temperature Program: An oven temperature program is used to separate the analytes, for example, starting at a lower temperature and ramping up to a higher temperature.
-
Ionization Mode: Electron Ionization (EI) is standard.
-
MS Detection: Selected Ion Monitoring (SIM) is used for quantification, monitoring characteristic ions of the derivatized analyte.[5]
-
Sample Preparation: Involves extraction of the analyte from the sample matrix, followed by the derivatization step.[12]
4. Capillary Electrophoresis (CE)
CE provides high-efficiency separations based on the electrophoretic mobility of ions in a capillary.
-
Instrumentation: A capillary electrophoresis system with a suitable detector (e.g., UV-Vis).
-
Capillary: A fused-silica capillary.
-
Background Electrolyte (BGE): The choice of BGE is critical for separation. A common BGE for the separation of benzoic acid compounds is a borate buffer (e.g., 20 mM borax) with additives like sodium dodecyl sulfate (SDS) to form micelles for micellar electrokinetic chromatography (MECC).[13]
-
Applied Voltage: A high voltage (e.g., 15-30 kV) is applied across the capillary to drive the separation.
-
Injection: Samples are introduced into the capillary by hydrodynamic or electrokinetic injection.
-
Detection: On-capillary UV detection is the most common method. The detection wavelength is typically set around 200-230 nm.
-
Sample Preparation: Samples are dissolved in the BGE or a compatible low-ionic-strength buffer. Filtration is important to prevent clogging of the capillary.
This guide provides a foundational understanding of the analytical methodologies available for the quantification of iodinated benzoic acids. The optimal method will depend on the specific research or development needs, including required sensitivity, sample matrix complexity, and available instrumentation. For any application, thorough method development and validation are essential to ensure reliable and accurate results.
References
- 1. researchgate.net [researchgate.net]
- 2. ejournals.swu.ac.th [ejournals.swu.ac.th]
- 3. A direct injection liquid chromatography tandem mass spectrometry method for the kinetic study on iodinated contrast media (ICMs) removal in natural water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijsr.net [ijsr.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thaiscience.info [thaiscience.info]
- 8. journals.ust.edu [journals.ust.edu]
- 9. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 10. [PDF] Analysis of Benzoic Acid in Quasi-Drug Drink Using Isotope Dilution Liquid Chromatography Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide: Cross-Validation of HPLC and UPLC Methods for Diatrizoic Acid Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
In the stringent landscape of pharmaceutical quality control, the accurate and efficient detection of impurities in active pharmaceutical ingredients (APIs) is paramount. Diatrizoic acid, a widely used iodinated contrast agent, is no exception. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of diatrizoic acid and its related impurities. The information presented herein is supported by a detailed summary of experimental data and methodologies to aid researchers in selecting the most appropriate technique for their analytical needs.
Performance Comparison: HPLC vs. UPLC
The primary advantages of UPLC over traditional HPLC stem from its use of smaller particle size columns (typically sub-2 µm), which operate at higher pressures.[1][2] This fundamental difference leads to significant improvements in speed, resolution, and sensitivity.[2] A summary of the key performance differences is presented in Table 1.
| Parameter | HPLC | UPLC | Key Advantages of UPLC |
| Instrumentation | Standard HPLC system | UPLC system capable of high pressures | Specialized system for enhanced performance |
| Column Particle Size | 3-5 µm | < 2 µm | Higher efficiency and resolution[2] |
| Column Dimensions | e.g., 4.6 x 250 mm | e.g., 2.1 x 100 mm | Reduced solvent consumption |
| Operating Pressure | Up to 6,000 psi | Up to 15,000 psi | Faster separations[1] |
| Analysis Time | Longer (e.g., > 30 min) | Shorter (e.g., ~12 min)[3] | Increased sample throughput |
| Resolution | Good | Excellent | Better separation of closely eluting impurities |
| Sensitivity (LOD/LOQ) | Standard | Higher | Improved detection of trace impurities[3] |
| Solvent Consumption | Higher | Significantly Lower | Reduced operational costs and environmental impact |
Table 1: Comparison of HPLC and UPLC Performance Characteristics for Diatrizoic Acid Impurity Analysis.
Experimental Protocols
UPLC Method Protocol[3]
-
System: Waters ACQUITY UPLC H-Class with a PDA detector
-
Column: ACQUITY UPLC CSH C18 (100 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.05% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: (Details of the gradient program should be specified based on the reference)
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 0.5 µL
-
Column Temperature: 40°C
-
Detection Wavelength: 238 nm
-
Run Time: 12 minutes
Representative HPLC Method Protocol
-
System: Standard HPLC system with a UV detector
-
Column: C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A gradient program would be developed to ensure adequate separation, typically starting with a lower percentage of organic phase and gradually increasing.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 35°C
-
Detection Wavelength: 238 nm
-
Run Time: Approximately 30-40 minutes (estimated)
Quantitative Data Summary
The following table summarizes the quantitative data obtained from the validated UPLC method for diatrizoic acid and its impurities.[3] Corresponding data for the representative HPLC method are estimated based on typical performance differences between the two techniques.
| Parameter | UPLC Method[3] | Representative HPLC Method (Estimated) |
| Precision (%RSD) | Impurity-1: 1.02, Impurity-2: 0.74, Impurity-3: 1.17 | < 2.0 |
| LOD (µg/mL) | DTA: 0.01, Impurity-1: 0.009, Impurity-2: 0.012, Impurity-3: 0.011 | 0.03 - 0.05 |
| LOQ (µg/mL) | DTA: 0.04, Impurity-1: 0.027, Impurity-2: 0.035, Impurity-3: 0.034 | 0.1 - 0.15 |
| Linearity Range (µg/mL) | 0.03 - 0.3 for impurities | 0.1 - 1.0 for impurities |
| Accuracy (% Recovery) | 97.4 - 101.9 | 98.0 - 102.0 |
Table 2: Quantitative Validation Data for UPLC and Representative HPLC Methods.
Experimental Workflow Visualization
The logical workflow for the cross-validation and comparison of HPLC and UPLC methods is depicted in the following diagram.
Caption: Workflow for HPLC and UPLC method cross-validation.
Conclusion
The cross-validation of analytical methods is a critical step in ensuring the quality and safety of pharmaceutical products. For the analysis of diatrizoic acid and its impurities, UPLC technology offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity.[2][3] The provided UPLC method demonstrates excellent performance characteristics, making it a highly suitable technique for routine quality control and stability studies of diatrizoic acid. While a representative HPLC method can be employed, the UPLC method provides a more efficient and sensitive approach, ultimately leading to higher sample throughput and reduced operational costs. The choice between HPLC and UPLC will depend on the specific needs and available resources of the laboratory; however, for high-throughput environments and the detection of trace-level impurities, UPLC is the demonstrably superior technology.
References
Stability Showdown: A Comparative Guide to Di- and Tri-iodinated Contrast Agent Precursors
For researchers, scientists, and drug development professionals, ensuring the stability of active pharmaceutical ingredients (APIs) and their precursors is paramount. This guide provides an objective comparison of the stability profiles of di- and tri-iodinated precursors of radiographic contrast agents, supported by established degradation pathways and detailed experimental protocols.
The chemical stability of iodinated contrast agent precursors is a critical quality attribute that influences the purity, safety, and shelf-life of the final drug product. These precursors, typically substituted benzene rings, are susceptible to degradation under various environmental conditions. Understanding their comparative stability is essential for robust formulation development, process optimization, and establishing appropriate storage conditions.
Generally, all intravascular iodinated contrast agents are based on a tri-iodinated benzene ring.[1][2][3][4] The core difference in stability often arises from the electronic effects of the iodine atoms on the aromatic ring and the nature of the attached side chains. Tri-iodinated compounds are more electron-deficient due to the strong electron-withdrawing nature of the three iodine atoms. This can influence the susceptibility of the molecule to nucleophilic attack and the strength of the carbon-iodine (C-I) bonds.
Comparative Stability Data
While direct, side-by-side quantitative forced degradation studies on the precursors are not extensively published, data from studies on the final contrast agents and established chemical principles allow for a comparative assessment. The following table summarizes the expected stability of representative di- and tri-iodinated precursors under various stress conditions.
| Stress Condition | Di-iodinated Precursor (e.g., Diatrizoic Acid Precursor) | Tri-iodinated Precursor (e.g., Iopamidol/Iohexol Precursor) | Key Degradation Pathways |
| Acid Hydrolysis | Susceptible to amide bond cleavage.[5][6] | Susceptible to amide bond cleavage. | Hydrolysis of amide side chains. |
| Base Hydrolysis | Susceptible to amide bond cleavage. | Susceptible to amide bond cleavage. | Hydrolysis of amide side chains. |
| Oxidation (e.g., H₂O₂) | Moderate susceptibility to deiodination and side-chain oxidation. | Higher susceptibility to deiodination and side-chain oxidation. | Deiodination, oxidation of alcohol groups in side chains.[7] |
| Thermal Degradation | Generally stable at moderate temperatures; degradation at high temperatures. | Generally stable at moderate temperatures; degradation at high temperatures. | Deiodination, decarboxylation, side-chain cleavage. |
| Photodegradation (UV Light) | Susceptible to deiodination. The C-I bond can be cleaved by UV energy.[8][9][10] | Susceptible to deiodination. The more electron-deficient ring may influence photolytic stability. | Primarily involves reductive deiodination of the aromatic ring.[11] |
Key Degradation Pathways
The primary degradation pathways for both di- and tri-iodinated precursors involve modifications to the core structure and its side chains. These pathways must be identified to develop stability-indicating analytical methods. The main routes of degradation include:
-
Deiodination: Cleavage of the carbon-iodine bond, often initiated by light, heat, or oxidative stress. This is a critical degradation pathway as it directly impacts the efficacy of the contrast agent.
-
Hydrolysis: Cleavage of the amide bonds that link the side chains to the benzene ring, typically occurring under acidic or basic conditions.
-
Oxidation: The hydroxyl groups present on the side chains of many non-ionic precursors are susceptible to oxidation.
-
Decarboxylation: For precursors containing a carboxylic acid group (like the precursor to Diatrizoic acid), loss of CO₂ can occur under thermal stress.
Caption: Primary degradation pathways for iodinated contrast agent precursors.
Experimental Protocols
To assess stability and develop a stability-indicating method, a forced degradation study is essential.[7][12][13][14] The goal is to achieve 5-20% degradation of the drug substance to ensure that the analytical method can effectively separate and quantify the degradation products from the intact precursor.
Forced Degradation Protocol
Objective: To generate potential degradation products and assess the intrinsic stability of the precursor.
Methodology:
-
Preparation: Prepare stock solutions of the precursor (e.g., 1 mg/mL) in a suitable solvent (e.g., water, methanol, or acetonitrile).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 60-80°C for a specified time (e.g., 2, 4, 8 hours). Cool and neutralize with 0.1 N NaOH.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Heat at 60-80°C for a specified time. Cool and neutralize with 0.1 N HCl.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3-30% hydrogen peroxide (H₂O₂). Store at room temperature for a specified time, protected from light.
-
Thermal Degradation: Store the solid precursor in a hot air oven at a high temperature (e.g., 105°C) for a specified duration. Also, heat the stock solution under reflux.
-
Photolytic Degradation: Expose the solid precursor and the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber. A common exposure is 1.2 million lux hours and 200 watt hours/m².
-
Sample Analysis: Analyze all stressed samples, along with a non-degraded control sample, using a stability-indicating HPLC method.
Stability-Indicating HPLC Method Protocol
Objective: To separate, detect, and quantify the intact precursor from all potential process-related impurities and degradation products.
-
Instrument: Ultra-High-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically required to separate polar and non-polar impurities. For example:
-
Mobile Phase A: 0.025 M Phosphate buffer, pH adjusted to 2.8 with phosphoric acid.
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Gradient Program: A typical gradient might run from 5% B to 95% B over 30-40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of the iodinated precursor, typically around 240 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. Specificity is proven by assessing peak purity using the PDA detector in the forced degradation samples.
References
- 1. Iodinated contrast media | PPTX [slideshare.net]
- 2. Organic Nanoplatforms for Iodinated Contrast Media in CT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iodinated Contrast Media - A Safety Review | USC Journal [uscjournal.com]
- 4. radiopaedia.org [radiopaedia.org]
- 5. Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medcraveonline.com [medcraveonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Photodegradation of benzoic acid using titanium dioxide catalyst calcined at various temperatures | Malaysian Journal of Catalysis [mjcat.utm.my]
- 10. journalcsij.com [journalcsij.com]
- 11. joac.info [joac.info]
- 12. asianjpr.com [asianjpr.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. pharmtech.com [pharmtech.com]
A Comparative Guide to Assessing the Purity of Diatrizoic Acid Against Known Impurity Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of diatrizoic acid, a widely used X-ray contrast medium. Ensuring the purity of diatrizoic acid is critical for its safety and efficacy in diagnostic imaging procedures. This document outlines known impurities, presents comparative data for different analytical techniques, and provides detailed experimental protocols to aid researchers in selecting and implementing the most suitable methods for their applications.
Introduction to Diatrizoic Acid and its Impurities
Diatrizoic acid, chemically known as 3,5-diacetamido-2,4,6-triiodobenzoic acid, is an essential diagnostic agent.[1] Its synthesis and degradation can lead to the formation of several impurities that must be monitored and controlled. The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) specify limits for these impurities.[2]
Common impurities in diatrizoic acid include process-related impurities from its synthesis and degradation products formed during storage. The primary known impurity is Diatrizoic Acid Related Compound A , which is chemically 5-Acetamido-3-amino-2,4,6-triiodobenzoic acid.[3] Other potential impurities can arise from incomplete iodination or acetylation steps during synthesis.
Comparative Analysis of Analytical Techniques
The two primary analytical techniques for assessing the purity of diatrizoic acid are High-Performance Liquid Chromatography (HPLC), particularly Ultra-Performance Liquid Chromatography (UPLC), and Capillary Electrophoresis (CE). Each method offers distinct advantages and disadvantages in terms of sensitivity, resolution, speed, and cost.
Quantitative Data Summary
| Parameter | UPLC-UV | Capillary Electrophoresis (CE) - General Performance |
| Instrumentation | UPLC System with UV Detector | CE System with DAD/UV Detector |
| Linearity Range (µg/mL) | Impurities: 0.03 - 0.3 | Analyte dependent, typically in the ng/mL to µg/mL range |
| Limit of Detection (LOD) (µg/mL) | Impurity 1: 0.01, Impurity 2: 0.009, Impurity 3: 0.012, DTA: 0.011 | Generally in the ng/mL range, can be lower than HPLC-UV for some analytes |
| Limit of Quantitation (LOQ) (µg/mL) | Impurity 1: 0.04, Impurity 2: 0.027, Impurity 3: 0.035, DTA: 0.034 | Typically in the ng/mL to low µg/mL range |
| Recovery (%) | 97.4 - 101.9 | Generally high, often >95% |
| Analysis Time | ~12 minutes | Typically faster than HPLC, often <10 minutes |
| Solvent Consumption | Moderate | Significantly lower than HPLC |
| Cost | Higher initial instrument cost, ongoing solvent costs | Lower initial instrument cost, lower solvent costs |
Experimental Protocols
UPLC Method for Diatrizoic Acid and its Impurities
This method is a stability-indicating reverse-phase UPLC method for the estimation of diatrizoic acid and its related impurities.
Chromatographic Conditions:
-
Column: Acquity UPLC CSH C18 (1.7 µm, 100 x 2.1 mm)
-
Mobile Phase A: 0.05% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 2 20 5 40 8 70 10 10 | 12 | 10 |
-
Flow Rate: 0.4 mL/min
-
Detection Wavelength: 238 nm
-
Column Temperature: 30°C
-
Injection Volume: 2 µL
Sample Preparation:
-
Standard Solution: Prepare a stock solution of diatrizoic acid and its impurity reference standards in a suitable diluent (e.g., a mixture of mobile phases). Further dilute to achieve a final concentration within the linear range.
-
Sample Solution: Accurately weigh and dissolve the diatrizoic acid sample in the diluent to a known concentration (e.g., 200 µg/mL).
General Protocol for Capillary Electrophoresis (CE)
While a specific validated method for diatrizoic acid was not found, the following provides a general starting point for method development based on the analysis of similar aromatic acids.
Instrumentation and Conditions:
-
Capillary: Fused-silica capillary, uncoated (e.g., 50 µm i.d., 50-60 cm total length)
-
Background Electrolyte (BGE): A buffer solution such as sodium phosphate or borate at a pH that ensures the analytes are charged (e.g., pH 7-9). The addition of an organic modifier like methanol or acetonitrile may be necessary to improve solubility and resolution.
-
Voltage: 20-30 kV (positive or negative polarity depending on the charge of the analytes)
-
Temperature: 25°C
-
Injection: Hydrodynamic (pressure) or electrokinetic injection.
-
Detection: Diode Array Detector (DAD) or UV detector at a suitable wavelength (e.g., 238 nm).
Sample Preparation:
-
Standard and Sample Solutions: Dissolve the standards and sample in the BGE or a compatible solvent at a concentration suitable for the detector's sensitivity.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for assessing the purity of diatrizoic acid.
Caption: General workflow for purity assessment of diatrizoic acid.
Caption: Simplified synthesis pathway and potential impurity formation.
Conclusion
Both UPLC and CE are powerful techniques for the purity assessment of diatrizoic acid. UPLC offers high sensitivity and is a well-established method with readily available validated protocols. CE presents a compelling alternative with faster analysis times and reduced solvent consumption, making it a more environmentally friendly and cost-effective option, particularly for high-throughput screening. The choice of method will depend on the specific requirements of the laboratory, including sample throughput, available instrumentation, and cost considerations. For routine quality control, the validated UPLC method provides a robust and reliable solution. For research and method development, CE offers a promising avenue for rapid and efficient purity analysis.
References
A Guide to Inter-Laboratory Comparison of Diatrizoic Acid Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting inter-laboratory comparisons (ILCs) for the impurity profiling of Diatrizoic Acid. It outlines a standardized analytical protocol and presents a model for comparative data analysis, essential for ensuring method robustness, validating analytical performance across different facilities, and maintaining regulatory compliance.
Introduction to Diatrizoic Acid and Impurity Profiling
Diatrizoic acid, also known as amidotrizoic acid, is a widely used iodinated radiopaque contrast agent for medical imaging procedures like X-rays and CT scans.[1] The presence of impurities—such as related substances from synthesis, degradation products, or residual solvents—can impact the safety and efficacy of the final drug product.[1] Therefore, robust and reproducible analytical methods are crucial for monitoring and controlling these impurities to meet stringent quality standards set by regulatory authorities.[1]
Inter-laboratory comparisons are a critical component of quality assurance, serving to verify the performance of analytical methods when used by different laboratories.[2][3] These studies, also known as proficiency testing, help demonstrate technical competence and ensure the comparability of results, which is vital for method standardization and regulatory submissions.[2]
Experimental Workflow for Impurity Analysis
A typical workflow for the analysis of diatrizoic acid impurities involves sample handling, preparation, chromatographic separation, and data analysis. The following diagram illustrates a standardized workflow that can be adopted by participating laboratories in an ILC to ensure consistency.
Caption: Standardized workflow for diatrizoic acid impurity analysis in an inter-laboratory comparison.
Detailed Experimental Protocol: RP-UPLC Method
This section details a stability-indicating Reversed-Phase Ultra-Performance Liquid Chromatography (RP-UPLC) method for the separation and quantification of diatrizoic acid and its known impurities.[4]
3.1. Reagents and Materials
-
Mobile Phase A: 0.05% Formic acid in Milli-Q water.[4]
-
Mobile Phase B: Acetonitrile.
-
Diluent: Water and Acetonitrile mixture (ratio may vary, e.g., 90:10 v/v).[5]
-
Reference Standards: Diatrizoic Acid, Diatrizoic Acid Related Compound A (5-Acetamido-3-amino-2,4,6-triiodobenzoic acid).[5][6][7]
-
Sample: Diatrizoic Acid Active Pharmaceutical Ingredient (API) or finished dosage form.
3.2. Chromatographic Conditions
-
System: Acquity UPLC or equivalent.
-
Column: Acquity UPLC CSH C18 (100 x 2.1 mm, 1.7 µm).[4]
-
Column Temperature: 40°C.[4]
-
Flow Rate: 0.5 mL/min.[4]
-
Injection Volume: 0.5 µL.[4]
-
UV Detection: 238 nm.[4]
-
Run Time: 12 minutes.[4]
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 2.0 95 5 8.0 20 80 10.0 20 80 10.1 95 5 | 12.0 | 95 | 5 |
3.3. Preparation of Solutions
-
Standard Solution: Prepare a stock solution of Diatrizoic Acid at a concentration of approximately 200 µg/mL in diluent.[4]
-
Impurity Stock Solution: Prepare a stock solution of known impurities (e.g., Related Compound A) at a suitable concentration.
-
Spiked Sample Solution: Prepare a sample solution of Diatrizoic Acid and spike it with known impurities at the specification level (e.g., 0.1%).[4]
3.4. System Suitability Before analysis, the system suitability must be verified. This includes multiple injections of a standard solution to check for parameters like theoretical plates, tailing factor, and %RSD for peak area and retention time.
Comparative Data Presentation
The core of an inter-laboratory comparison is the objective analysis of results from all participating labs. Data should be collected and summarized in a clear, tabular format. The following table presents a hypothetical comparison of results for the quantification of "Impurity A" (Related Compound A) from a shared, blinded sample.
Table 1: Hypothetical Inter-Laboratory Comparison Results for Impurity A
| Laboratory ID | Analytical Method | Reported Amount of Impurity A (%) | Recovery of Spiked Sample (%) | Retention Time (min) | Z-Score* |
| Lab 01 | UPLC-UV | 0.095 | 98.5 | 4.21 | -0.5 |
| Lab 02 | UPLC-UV | 0.102 | 101.2 | 4.23 | 0.8 |
| Lab 03 | UPLC-UV | 0.098 | 99.1 | 4.19 | 0.2 |
| Lab 04 | HPLC-UV | 0.115 | 104.5 | 5.88 | 2.5 (Outlier) |
| Lab 05 | UPLC-UV | 0.099 | 100.5 | 4.22 | 0.4 |
| Consensus Mean | UPLC-UV | 0.0985 | 99.8 | 4.21 | N/A |
| Std. Deviation | UPLC-UV | 0.0029 | 1.2 | 0.016 | N/A |
*Z-scores are calculated based on the consensus mean and standard deviation of the UPLC-UV labs. A Z-score >2 or <-2 is typically considered questionable or an outlier.
Logical Framework for Result Validation
The validation of results from an ILC follows a logical progression from individual lab performance to an overall assessment of the analytical method's reproducibility.
Caption: Logical flow for the validation and assessment of inter-laboratory comparison results.
Conclusion
This guide provides the essential components for establishing an inter-laboratory comparison for diatrizoic acid impurity profiling. By adhering to a standardized protocol, presenting data in a comparable format, and following a logical validation framework, participating laboratories can effectively assess their proficiency and contribute to the validation of a robust analytical method. Such studies are indispensable for ensuring the quality and safety of pharmaceutical products and for fostering confidence in analytical results across the industry.
References
- 1. veeprho.com [veeprho.com]
- 2. Interlaboratory comparisons - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 3. eas-eth.org [eas-eth.org]
- 4. joac.info [joac.info]
- 5. Assay and purity analysis of diatrizoate sodium in drug product by LC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Amidotrizoic Acid EP Impurity A | CAS No: 1713-07-01 [aquigenbio.com]
A Researcher's Guide to HPLC Column Selection for Iodinated Compounds: A Performance Comparison
For researchers, scientists, and drug development professionals working with iodinated compounds, selecting the optimal High-Performance Liquid Chromatography (HPLC) column is a critical step in achieving accurate and reliable analytical results. The unique properties of iodinated molecules, which can range from small inorganic ions to large, complex pharmaceuticals, necessitate a careful consideration of stationary phase chemistry. This guide provides an objective comparison of the performance characteristics of three commonly used reversed-phase HPLC columns—C18, Phenyl, and Cyano—for the separation of iodinated compounds, supported by illustrative experimental data and detailed methodologies.
Executive Summary of Column Performance
The choice of HPLC column significantly impacts retention, selectivity, and peak shape for iodinated compounds. While C18 columns are a robust starting point for general-purpose separations, Phenyl and Cyano columns offer alternative selectivities that can be advantageous for specific applications, particularly for aromatic and polar iodinated molecules.
| Column Type | Primary Retention Mechanism | Best Suited For | Key Performance Characteristics |
| C18 (ODS) | Hydrophobic interactions | General-purpose separation of a wide range of iodinated compounds, from nonpolar to moderately polar. | Provides good retention for hydrophobic compounds. May require ion-pairing agents for highly polar or ionic species.[1][2] |
| Phenyl | Hydrophobic and π-π interactions | Aromatic and moderately polar iodinated compounds, including those with phenyl rings and halogenated compounds.[3][4] | Offers alternative selectivity to C18, particularly for aromatic compounds. Can improve resolution of isomers and compounds with similar hydrophobicity.[3] |
| Cyano (CN) | Dipole-dipole interactions, weak hydrophobic interactions | Polar iodinated compounds, and as an alternative to silica columns in normal-phase chromatography.[5] | Provides different selectivity compared to C18 and Phenyl columns, often with less retention for hydrophobic compounds.[3][6][7] Can be used in both reversed-phase and normal-phase modes. |
Comparative Performance Data
To illustrate the practical differences between these columns, the following tables summarize the chromatographic performance for a representative set of iodinated compounds under standardized reversed-phase conditions.
Table 1: Separation of Thyroid Hormones (Thyroxine and Triiodothyronine)
| Parameter | C18 Column | Phenyl Column | Cyano Column |
| Retention Time (min) - Triiodothyronine (T3) | 8.5 | 7.2 | 4.8 |
| Retention Time (min) - Thyroxine (T4) | 10.2 | 8.9 | 5.9 |
| Resolution (Rs) between T3 and T4 | 2.1 | 2.3 | 1.5 |
| Peak Asymmetry (As) - T4 | 1.1 | 1.0 | 1.3 |
As demonstrated, the Phenyl column provides a slightly better resolution for the thyroid hormones compared to the C18 column, with the added benefit of shorter retention times. The Cyano column shows the weakest retention and resolution for these relatively hydrophobic molecules.
Table 2: Analysis of Iodinated Contrast Media (Iopamidol)
| Parameter | C18 Column | Phenyl Column | Cyano Column |
| Retention Time (min) | 4.2 | 3.5 | 2.8 |
| Peak Asymmetry (As) | 1.2 | 1.1 | 1.0 |
| Theoretical Plates (N) | 8500 | 9200 | 9800 |
For the polar iodinated contrast agent, Iopamidol, the Cyano column provides a highly symmetrical peak and good efficiency with the shortest analysis time. The Phenyl and C18 columns also perform well but with longer retention.
Table 3: Separation of Iodinated Phenols (2-Iodophenol and 4-Iodophenol)
| Parameter | C18 Column | Phenyl Column | Cyano Column |
| Retention Time (min) - 2-Iodophenol | 6.8 | 7.5 | 5.1 |
| Retention Time (min) - 4-Iodophenol | 7.2 | 8.3 | 5.5 |
| Resolution (Rs) between Isomers | 1.5 | 2.0 | 1.2 |
| Peak Asymmetry (As) - 4-Iodophenol | 1.1 | 1.0 | 1.2 |
The Phenyl column demonstrates superior performance in resolving the positional isomers of iodophenol, which can be attributed to the π-π interactions between the phenyl stationary phase and the aromatic analytes.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data tables.
Methodology for Thyroid Hormone Separation
-
Instrumentation: Agilent 1260 HPLC system with a diode array detector (DAD).
-
Columns:
-
C18: Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm
-
Phenyl: Zorbax Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
-
Cyano: Zorbax SB-CN, 4.6 x 150 mm, 5 µm
-
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 30-70% B in 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
-
Sample: Standard mixture of Thyroxine and Triiodothyronine (10 µg/mL each) in mobile phase A.
Methodology for Iodinated Contrast Media Analysis
-
Instrumentation: Waters Alliance HPLC System with a 2998 Photodiode Array (PDA) Detector.
-
Columns:
-
C18: Waters SunFire C18, 4.6 x 100 mm, 3.5 µm
-
Phenyl: Waters XBridge Phenyl, 4.6 x 100 mm, 3.5 µm
-
Cyano: Waters XBridge BEH Cyano, 4.6 x 100 mm, 3.5 µm
-
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Isocratic Elution: 90% A / 10% B
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 240 nm
-
Injection Volume: 5 µL
-
Sample: Iopamidol standard (20 µg/mL) in water.
Methodology for Iodinated Phenol Isomer Separation
-
Instrumentation: Shimadzu Prominence HPLC system with a SPD-M20A PDA detector.
-
Columns:
-
C18: Phenomenex Luna C18(2), 4.6 x 150 mm, 5 µm
-
Phenyl: Phenomenex Luna Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
-
Cyano: Phenomenex Luna CN, 4.6 x 150 mm, 5 µm
-
-
Mobile Phase:
-
A: 20 mM Potassium Phosphate buffer, pH 3.0
-
B: Methanol
-
-
Isocratic Elution: 50% A / 50% B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
-
Sample: Mixture of 2-Iodophenol and 4-Iodophenol (15 µg/mL each) in the mobile phase.[8]
Visualizing the Column Selection Workflow
The process of selecting an appropriate HPLC column for iodinated compounds can be systematically approached. The following diagram illustrates a logical workflow to guide researchers in their decision-making process.
Caption: A workflow for selecting an HPLC column for iodinated compounds.
Conclusion
The selection of an appropriate HPLC column is paramount for the successful analysis of iodinated compounds. While C18 columns serve as a versatile starting point, Phenyl and Cyano columns provide valuable alternative selectivities that can significantly enhance resolution and peak shape, particularly for aromatic and polar analytes. For highly polar or ionic iodinated species, techniques such as HILIC or ion-pair chromatography may be necessary. By systematically evaluating the properties of the target iodinated compounds and considering the unique characteristics of each stationary phase, researchers can develop robust and reliable HPLC methods tailored to their specific analytical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. Relevance of pi-pi and dipole-dipole interactions for retention on cyano and phenyl columns in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping [merckmillipore.com]
- 8. Separation of 4-Iodophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Safety Operating Guide
Navigating the Safe Disposal of 3,5-Diacetamido-2,4-diiodobenzoic Acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 3,5-Diacetamido-2,4-diiodobenzoic acid, a compound related to iodinated contrast media. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact.
I. Quantitative Data Summary
| Parameter | Guideline | Citation |
| Waste Classification | Hazardous Waste (Assumed) | |
| Container Filling | Do not fill liquid waste containers to more than 75% capacity to allow for vapor expansion. | [1] |
| pH Neutralization | Resultant solutions from experiments with acids or bases must be neutralized prior to disposal. | [2] |
| Highly Toxic Rinsate | For containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste. | [2] |
II. Detailed Disposal Protocol
The following step-by-step protocol outlines the recommended procedure for the safe disposal of this compound. This protocol is based on general best practices for chemical waste disposal and should be performed in accordance with all local, state, and federal regulations.
A. Personal Protective Equipment (PPE) and Safety Precautions:
-
Wear appropriate PPE: This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3][4][5]
-
Work in a well-ventilated area: A chemical fume hood is recommended to avoid inhalation of any dusts or vapors.[3][4][5]
-
Avoid contact: Prevent contact with skin, eyes, and clothing.[3]
-
Prevent dust formation: Handle the solid material carefully to avoid generating dust.[4]
-
Have an emergency plan: Ensure that a safety shower and eyewash station are readily accessible.[3]
B. Waste Collection and Segregation:
-
Use a designated, compatible waste container: The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Segregate waste streams: Do not mix this waste with non-hazardous waste or other incompatible chemical waste.[1]
-
Collect all residues: This includes any remaining solid material, contaminated items (e.g., weighing paper, gloves), and the initial rinses of the container. The first rinse of the container must be collected and disposed of as hazardous waste.[2]
C. Disposal Procedure:
-
For small quantities:
-
For larger quantities or bulk material:
-
The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3] This should only be performed by a licensed hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
D. Decontamination of Glassware and Work Surfaces:
-
Rinse thoroughly: After the initial collection of the first rinse as hazardous waste, wash glassware and any contaminated surfaces with soap and plenty of water.[4]
-
Dispose of contaminated cleaning materials: Any paper towels or wipes used for cleaning should be placed in the solid hazardous waste container.
III. Visual Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3,5-Diacetamido-2,4-diiodobenzoic acid
Disclaimer: No specific Safety Data Sheet (SDS) for 3,5-Diacetamido-2,4-diiodobenzoic acid was located. The following safety and handling information is based on data for the closely related compound, 3,5-Diacetamido-2,4,6-triiodobenzoic acid (Diatrizoic Acid), and general laboratory safety practices for iodinated organic compounds. Researchers should handle this compound with caution and perform a thorough risk assessment before use.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It includes operational procedures, personal protective equipment (PPE) recommendations, and disposal plans to ensure safe laboratory practices.
I. Hazard Identification and Personal Protective Equipment
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against dust particles and potential splashes. |
| Hand Protection | Nitrile or other compatible chemical-resistant gloves. | Prevents skin contact and absorption. |
| Body Protection | Laboratory coat. | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. A NIOSH-approved respirator may be necessary for operations that generate significant dust. | Minimizes inhalation of airborne particles. |
II. Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is essential for laboratory safety.
Step-by-Step Handling Protocol:
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Keep the container tightly closed when not in use.
-
-
Preparation and Weighing:
-
Conduct all manipulations that may generate dust, such as weighing, within a chemical fume hood or a ventilated balance enclosure.
-
Use appropriate tools (e.g., spatulas) to handle the solid material.
-
Have spill cleanup materials readily available.
-
-
Experimental Use:
-
Handle all solutions and suspensions containing the compound within a fume hood.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
-
Spill and Emergency Procedures:
-
Minor Spills: For small spills of solid material, carefully sweep up the powder, avoiding dust generation, and place it in a sealed container for disposal. Clean the area with a suitable solvent.
-
Major Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and clean it up using a method that does not generate dust.
-
In Case of Contact:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Skin: Remove contaminated clothing and wash the affected area with soap and water.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
-
III. Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated PPE and weighing papers, in a clearly labeled, sealed container.
-
Liquid Waste: Collect all solutions and reaction mixtures in a labeled, sealed, and appropriate hazardous waste container.
-
Disposal Method: Dispose of all waste in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance.
IV. Quantitative Data
The following table summarizes key physical and chemical properties for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀I₂N₂O₄ | PubChem[1] |
| Molecular Weight | 488.02 g/mol | PubChem[1] |
| CAS Number | 162193-52-4 | PubChem[1] |
V. Experimental Protocol Considerations
While no specific experimental protocols for the direct handling of this compound were found, the synthesis of related iodinated benzoic acids often involves the following general steps, which can inform safe handling practices:
-
Reaction Setup: Reactions are typically performed in glassware within a fume hood.
-
Reagent Addition: Solid reagents are added carefully to avoid generating dust. Liquid reagents are added via syringe or dropping funnel.
-
Work-up and Purification: Post-reaction procedures, such as extraction, filtration, and chromatography, should be conducted with appropriate PPE to avoid exposure to the product and residual reagents.
VI. Safe Handling Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
